molecular formula C25H48O2 B107802 Methyl cis-15-tetracosenoate CAS No. 2733-88-2

Methyl cis-15-tetracosenoate

Numéro de catalogue: B107802
Numéro CAS: 2733-88-2
Poids moléculaire: 380.6 g/mol
Clé InChI: AINIZSBLAFHZCP-KHPPLWFESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl cis-15-tetracosenoate is a fatty acid methyl ester.

Propriétés

IUPAC Name

methyl (Z)-tetracos-15-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINIZSBLAFHZCP-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311780
Record name Nervonic acid methyl ester
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Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2733-88-2
Record name Nervonic acid methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (Z)-tetracos-15-enoate
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Record name Nervonic acid methyl ester
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Record name Methyl (Z)-tetracos-15-enoate
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Foundational & Exploratory

Methyl cis-15-tetracosenoate: A Core Component of Neural Myelination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-15-tetracosenoate, also widely known as nervonic acid methyl ester or selacholeic acid methyl ester, is the methylated form of nervonic acid, a very-long-chain monounsaturated omega-9 fatty acid. Its chemical formula is C25H48O2, and its IUPAC name is methyl (Z)-tetracos-15-enoate. This fatty acid ester is of significant interest in neuroscience and drug development due to the crucial role of its parent compound, nervonic acid, in the biosynthesis of sphingolipids, which are vital components of the myelin sheath that insulates nerve fibers.[1][2] The integrity of the myelin sheath is essential for the rapid and efficient transmission of nerve impulses. Consequently, deficiencies in nervonic acid have been linked to demyelinating disorders such as multiple sclerosis and adrenoleukodystrophy, making its supplementation a potential therapeutic strategy.[1] The methyl ester form, this compound, offers enhanced stability and solubility, rendering it suitable for various research and formulation applications. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, biological significance, relevant experimental protocols, and biosynthetic pathways.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource(s)
Chemical Identifiers
CAS Number2733-88-2[1][2]
PubChem CID5364841
EC Number220-352-0
Molecular Properties
Molecular FormulaC25H48O2[1][2]
Molecular Weight380.65 g/mol [1][2]
Physical Properties
Melting Point14-15 °C
Boiling Point186-202 °C
Chromatographic Data (Kovats Retention Index)
Standard non-polar2680
Semi-standard non-polar2709.7
Standard polar3048, 3079

Biological Significance and Activity

This compound's biological importance is intrinsically linked to its de-esterified form, nervonic acid. Nervonic acid is a key constituent of sphingolipids, particularly sphingomyelin, within the myelin sheath of nerve fibers.[1] The proper formation and maintenance of the myelin sheath are critical for neuronal health and function.

Studies have demonstrated that supplementation with a fish oil mixture rich in nervonic acid ester can enhance the synthesis of key myelin proteins, including Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP), in human oligodendrocyte precursor cells (hOPCs).[1] Oligodendrocytes are the cells responsible for myelination in the central nervous system. This suggests that providing an exogenous source of nervonic acid, in its stable ester form, can support the remyelination process.

The table below summarizes the quantitative findings from a study on the effect of a nervonic acid ester-rich fish oil mixture (FOM) on myelin protein synthesis in hOPCs.

TreatmentMyelin Basic Protein (MBP) Synthesis (Avg Area)Myelin Oligodendrocyte Glycoprotein (MOG) Synthesis (Avg Area)Proteolipid Protein (PLP) Synthesis (Avg Area)Source(s)
Control (Linseed Oil)~2500~3000~2000
Fish Oil Mixture (FOM)~7500~8000~6000

These findings underscore the potential of this compound and related compounds in therapeutic strategies aimed at promoting myelin repair.

Experimental Protocols

Synthesis of this compound

While often sourced from natural oils, this compound can be synthesized for research purposes. A common method for creating a specific cis-double bond at a desired position in a long-chain fatty acid ester is the Wittig reaction.

Protocol Outline (via Wittig Reaction):

  • Preparation of the Phosphonium (B103445) Ylide: An appropriate alkyl halide (e.g., a 9-bromononane derivative) is reacted with triphenylphosphine (B44618) to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to generate the corresponding phosphonium ylide.

  • Preparation of the Aldehyde: A long-chain aldehyde with the remaining portion of the carbon chain and a terminal methyl ester group is required (e.g., methyl 15-oxopentadecanoate).

  • Wittig Reaction: The phosphonium ylide is reacted with the aldehyde in an aprotic solvent under an inert atmosphere. The reaction typically yields a mixture of Z (cis) and E (trans) isomers.

  • Purification: The desired this compound is separated from the trans isomer and reaction byproducts (e.g., triphenylphosphine oxide) using column chromatography, often on silica (B1680970) gel impregnated with silver nitrate, which selectively retains the cis isomer.

Extraction of Nervonic Acid from Natural Sources and Conversion to Methyl Ester

Nervonic acid is found in the seeds of various plants, such as Xanthoceras sorbifolium Bunge. The following protocol outlines the extraction and subsequent methylation.

Protocol:

  • Oil Extraction: The seeds are roasted (e.g., at 70°C) and then subjected to mechanical pressing or solvent extraction to obtain the crude seed oil.

  • Saponification: The extracted oil is saponified by refluxing with an alcoholic solution of a strong base (e.g., potassium hydroxide) to hydrolyze the triglycerides into glycerol (B35011) and free fatty acid salts.

  • Acidification: The saponified mixture is acidified (e.g., with hydrochloric acid) to protonate the fatty acid salts, yielding the free fatty acids.

  • Extraction of Free Fatty Acids: The free fatty acids are extracted from the aqueous mixture using an organic solvent (e.g., hexane).

  • Purification of Nervonic Acid (Optional): The nervonic acid can be enriched from the mixture of fatty acids using techniques like urea (B33335) complexation and low-temperature crystallization.

  • Methyl Esterification: The free fatty acid mixture (or purified nervonic acid) is esterified to form fatty acid methyl esters (FAMEs). A common method is to react the fatty acids with a solution of boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl by heating.

  • Purification of Methyl cis-15-tetracsenoate: The resulting FAME mixture is purified by column chromatography to isolate this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of this compound.

Protocol:

  • Sample Preparation: The lipid sample containing this compound is dissolved in an appropriate volatile solvent (e.g., hexane). An internal standard (e.g., methyl heptadecanoate) is often added for accurate quantification.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane). The oven temperature is programmed to ramp up to separate the FAMEs based on their boiling points and polarity.

  • MS Detection: The separated components eluting from the GC column are introduced into a mass spectrometer. Electron ionization (EI) is typically used, and the mass spectrometer is set to scan a relevant mass-to-charge (m/z) range.

  • Identification: this compound is identified by its characteristic retention time and its mass spectrum, which will show a molecular ion peak (m/z 380.7) and specific fragmentation patterns.

Mandatory Visualizations

Biosynthesis of Nervonic Acid and its Incorporation into Sphingomyelin

The following diagram illustrates the key steps in the biosynthesis of nervonic acid from oleic acid and its subsequent incorporation into sphingomyelin, a major component of the myelin sheath.

Nervonic_Acid_Biosynthesis Oleoyl_CoA Oleoyl-CoA (18:1) Elongation_Cycle1 Elongation Cycle 1 Oleoyl_CoA->Elongation_Cycle1 ELOVLs Eicosenoyl_CoA Eicosenoyl-CoA (20:1) Elongation_Cycle1->Eicosenoyl_CoA Elongation_Cycle2 Elongation Cycle 2 Eicosenoyl_CoA->Elongation_Cycle2 ELOVLs Erucyl_CoA Erucyl-CoA (22:1) Elongation_Cycle2->Erucyl_CoA Elongation_Cycle3 Elongation Cycle 3 Erucyl_CoA->Elongation_Cycle3 ELOVLs Nervonoyl_CoA Nervonoyl-CoA (24:1) Elongation_Cycle3->Nervonoyl_CoA Ceramide_Synthase Ceramide Synthase Nervonoyl_CoA->Ceramide_Synthase Nervonyl_Ceramide Nervonyl Ceramide Ceramide_Synthase->Nervonyl_Ceramide Sphingosine Sphingosine Sphingosine->Ceramide_Synthase SMS Sphingomyelin Synthase Nervonyl_Ceramide->SMS Sphingomyelin Nervonyl Sphingomyelin SMS->Sphingomyelin Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->SMS Myelin Myelin Sheath Sphingomyelin->Myelin

Caption: Biosynthesis of Nervonic Acid and its incorporation into Sphingomyelin.

Experimental Workflow: Extraction and Analysis of this compound

This diagram outlines the typical workflow for extracting nervonic acid from a natural source, converting it to its methyl ester, and analyzing it via GC-MS.

Experimental_Workflow Start Natural Source (e.g., Seeds) Extraction Oil Extraction Start->Extraction Saponification Saponification (Base Hydrolysis) Extraction->Saponification Acidification Acidification Saponification->Acidification FFA_Extraction Free Fatty Acid Extraction Acidification->FFA_Extraction Esterification Methyl Esterification (e.g., BF3-Methanol) FFA_Extraction->Esterification Purification Purification (Column Chromatography) Esterification->Purification GCMS_Analysis GC-MS Analysis Purification->GCMS_Analysis Data Data Interpretation (Identification & Quantification) GCMS_Analysis->Data

Caption: Workflow for extraction and analysis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Methyl cis-15-tetracosenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-15-tetracosenoate, also known by its common name methyl nervonate, is the methyl ester of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. Nervonic acid is a significant component of sphingolipids in the myelin sheath of nerve fibers, playing a crucial role in the biosynthesis and maintenance of the nervous system.[1][2] Consequently, its methyl ester, this compound, serves as a vital biochemical reagent in neurological research and is a key molecule in the development of potential therapeutics for demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its relevant biological pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty odor.[3] Its chemical behavior is largely defined by the presence of a single cis double bond in its long acyl chain.[3]

Identifiers and General Properties
PropertyValueSource(s)
CAS Number 2733-88-2[1][2][4][5][6][7][8][9]
Molecular Formula C₂₅H₄₈O₂[1][5][6][7][9]
Molecular Weight 380.65 g/mol [5][6][7][9]
Synonyms Methyl nervonate, (Z)-15-Tetracosenoic acid methyl ester, Methyl (Z)-tetracos-15-enoate, Selacholeic acid methyl ester[1][3][7]
InChI InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10-[1][3][5]
InChIKey AINIZSBLAFHZCP-KHPPLWFESA-N[1][3][9]
SMILES CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC[3][5]
Quantitative Physical and Chemical Data
PropertyValueConditionsSource(s)
Melting Point 14-15 °C[6][8][10]
Boiling Point 186-202 °C[6][8]
450.3 ± 14.0 °Cat 760 mmHg[10]
Density 0.9 ± 0.1 g/cm³[10]
Flash Point 81.0 ± 18.5 °C[10]
Solubility Ethanol: 100 mg/mL[1]
DMF: 20 mg/mL[1]
DMSO: 20 mg/mL[1]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of this compound. These protocols are based on standard procedures for fatty acid methyl esters (FAMEs) and may require optimization for specific experimental contexts.

Synthesis via Esterification of Nervonic Acid

This protocol describes a common method for the synthesis of FAMEs from their corresponding fatty acids.

Materials:

  • Nervonic acid

  • Methanol (B129727), anhydrous

  • Concentrated sulfuric acid (H₂SO₄) or Boron trifluoride-methanol solution (BF₃-methanol)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of nervonic acid in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid or BF₃-methanol solution to the flask.

  • Attach the reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, add an equal volume of water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the this compound with hexane (3x volumes).

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of FAMEs.

Instrumentation and Conditions (General):

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX or similar).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp 1: 25 °C/min to 200 °C, hold for 1 min

    • Ramp 2: 5 °C/min to 250 °C, hold for 7 min

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Detector Temperature (FID): 280 °C

  • Mass Spectrometer (if used): Standard electron ionization (EI) at 70 eV.

Procedure:

  • Prepare a dilute solution of this compound in hexane.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., methyl tridecanoate).[11]

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Acquire the chromatogram and mass spectrum.

  • Identify the peak corresponding to this compound by its retention time and comparison of its mass spectrum to a reference spectrum. The NIST WebBook provides a reference mass spectrum for this compound.[4]

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for confirming the presence of the ester functional group and the cis double bond.

Procedure:

  • A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

  • Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum acquired in a liquid cell.

  • The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.

    • C-O stretch (ester): A strong absorption band in the region of 1250-1150 cm⁻¹.

    • =C-H stretch (cis-alkene): A medium intensity band around 3010-3000 cm⁻¹.

    • C=C stretch (alkene): A weak to medium intensity band around 1655 cm⁻¹.

    • =C-H bend (cis-alkene): A characteristic absorption around 720 cm⁻¹.

    • C-H stretches (alkane): Strong absorption bands in the 2960-2850 cm⁻¹ region.

    • C-H bends (alkane): Absorption bands around 1465 cm⁻¹ and 1375 cm⁻¹.

Biological Context and Signaling Pathways

This compound is the methyl ester of nervonic acid, a key component of sphingolipids in the brain. The biological significance of the methyl ester is primarily as a research tool and a precursor or surrogate for nervonic acid in various studies. The biosynthesis of nervonic acid is a multi-step process involving fatty acid elongation and desaturation.

Biosynthesis of Nervonic Acid

The de novo synthesis of nervonic acid begins with acetyl-CoA and proceeds through the fatty acid synthesis pathway to produce oleic acid (C18:1). Oleic acid is then elongated by a series of enzymes to form very-long-chain fatty acids, including nervonic acid (C24:1).[12]

Nervonic_Acid_Biosynthesis cluster_fas Fatty Acid Synthesis cluster_elongation VLCFA Elongation Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Palmitoyl_CoA Palmitoyl-CoA (C16:0) Malonyl_CoA->Palmitoyl_CoA FAS Stearoyl_CoA Stearoyl-CoA (C18:0) Palmitoyl_CoA->Stearoyl_CoA Elongase Oleoyl_CoA Oleoyl-CoA (C18:1) Stearoyl_CoA->Oleoyl_CoA SCD1 Eicosenoyl_CoA Eicosenoyl-CoA (C20:1) Oleoyl_CoA->Eicosenoyl_CoA ELOVL Eruoyl_CoA Eruoyl-CoA (C22:1) Eicosenoyl_CoA->Eruoyl_CoA ELOVL Nervonoyl_CoA Nervonoyl-CoA (C24:1) Eruoyl_CoA->Nervonoyl_CoA ELOVL Nervonic_Acid Nervonic_Acid Nervonoyl_CoA->Nervonic_Acid Acyl-CoA thioesterase

Biosynthesis of Nervonic Acid.
Incorporation into Sphingolipids

Nervonic acid is a crucial component of sphingolipids, particularly sphingomyelin, which is abundant in the myelin sheath of neurons.[12]

Sphingolipid_Metabolism Nervonic_Acid Nervonic Acid Nervonoyl_CoA Nervonoyl-CoA Nervonic_Acid->Nervonoyl_CoA Acyl-CoA Synthetase Serine Serine Ceramide Ceramide (containing Nervonic Acid) Serine->Ceramide Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->Ceramide Ceramide_Synthase Ceramide Synthase Sphingomyelin_Synthase Sphingomyelin Synthase Nervonoyl_CoA->Ceramide Ceramide Synthase Sphingomyelin Sphingomyelin (in Myelin Sheath) Ceramide->Sphingomyelin Sphingomyelin Synthase Cell_Culture_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare stock solution of This compound in DMSO or Ethanol Treat_Cells Treat cells with varying concentrations of This compound Prepare_Stock->Treat_Cells Culture_Cells Culture neuronal cells (e.g., oligodendrocytes, Schwann cells) to desired confluency Culture_Cells->Treat_Cells Incubate Incubate for a specified time period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Harvest_Cells Harvest cells for analysis Incubate->Harvest_Cells Lipid_Extraction Lipid extraction from cell pellets Harvest_Cells->Lipid_Extraction Myelin_Protein_Analysis Western blot for myelin-specific proteins (e.g., MBP, PLP) Harvest_Cells->Myelin_Protein_Analysis Cell_Viability Cell viability assay (e.g., MTT, LDH) Harvest_Cells->Cell_Viability FAME_Analysis FAME analysis by GC-MS to confirm uptake and metabolism Lipid_Extraction->FAME_Analysis

References

Nervonic Acid Methyl Ester: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonic acid (NA), a C24:1 very-long-chain monounsaturated fatty acid, and its methyl ester derivative are of significant interest to the scientific and pharmaceutical communities due to their crucial roles in the central nervous system. This technical guide provides an in-depth overview of the primary natural sources of nervonic acid, with a focus on high-content plant species. It details experimental protocols for the extraction, transesterification, purification, and quantification of nervonic acid methyl ester. Furthermore, this guide elucidates the key biological signaling pathways influenced by nervonic acid, offering insights into its mechanisms of action and therapeutic potential. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using diagrams.

Natural Sources of Nervonic Acid

Nervonic acid is found across various biological kingdoms, including plants, marine life, and microorganisms. However, the most commercially viable sources are the seeds of specific plant species, which accumulate high concentrations of this valuable fatty acid.

Plant Sources

The seeds of several plants are rich in triglycerides containing nervonic acid. Malania oleifera stands out as the most potent natural source discovered to date.[1][2] Other significant plant sources include Lunaria annua (Honesty), Tropaeolum speciosum (Flame Flower), and Acer truncatum (Purpleblow Maple).[1][3][4] The nervonic acid content in the seed oils of these and other relevant plants is summarized in Table 1.

Table 1: Nervonic Acid Content in Seed Oils of Various Plant Species

Plant SpeciesCommon NameFamilySeed Oil Content (% w/w)Nervonic Acid (% of total fatty acids)Reference(s)
Malania oleiferaGarland FruitOlacaceae58.0 - 63.055.7 - 67.0[1][2]
Tropaeolum speciosumFlame FlowerTropaeolaceae12.3 - 26.040.0 - 45.4[1]
Lunaria annuaHonesty, Money PlantBrassicaceae25.0 - 35.014.0 - 25.0[1][4][5][6][7][8]
Cardamine graecaGreek BittercressBrassicaceae12.0 - 13.045.0 - 54.0[1]
Acer truncatumPurpleblow MapleSapindaceae45.0 - 48.03.0 - 7.8[9][10][11][12][13]
Xanthoceras sorbifoliumYellowhornSapindaceae55.0 - 65.01.8 - 2.95
Borago officinalisBorageBoraginaceae30.0 - 40.0~1.5[1]
Ricinodendron heudelotiiNjangsaEuphorbiaceae-45.24
Marine Sources

Nervonic acid was first discovered in shark brain tissue.[14] It is a component of sphingolipids in various marine animals, particularly in the nervous systems of fish.[8][15] For instance, King Salmon (Chinook) contains approximately 140 mg of nervonic acid per 100g.[14] However, due to concerns about sustainability and the protection of marine ecosystems, plant-based sources are increasingly favored.

Microbial Sources

Certain microorganisms, including fungi and yeasts, are capable of producing nervonic acid, although typically at lower concentrations than high-yielding plants. Species such as Mortierella alpina, Neurospora crassa, and the yeast Saccharomyces cerevisiae have been identified as producers of nervonic acid.[14][16] Metabolic engineering of oleaginous yeasts like Yarrowia lipolytica shows promise for enhancing the production of nervonic acid through fermentation, offering a potentially scalable and controllable manufacturing platform.[17][18]

Experimental Protocols

The extraction and quantification of nervonic acid methyl ester from natural sources involve several key steps: oil extraction, transesterification of triglycerides to fatty acid methyl esters (FAMEs), purification of the target FAME, and analysis by gas chromatography.

Oil Extraction from Plant Seeds (Soxhlet Method)

This protocol describes a standard laboratory method for extracting oil from plant seeds using a Soxhlet apparatus.

Materials:

  • Dried and ground seeds of a high-nervonic acid plant (e.g., Malania oleifera)

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask (500 mL)

  • Thimble

  • Hexane (B92381) (analytical grade)

  • Rotary evaporator

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Weigh a desired amount of finely ground seeds and place them into a cellulose (B213188) thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Add 300-350 mL of hexane to the round-bottom flask.

  • Assemble the Soxhlet apparatus and connect it to a condenser.

  • Heat the solvent in the flask using a heating mantle to a temperature that allows for gentle boiling.

  • Allow the extraction to proceed for 4-6 hours. The solvent will continuously cycle through the seed material, extracting the oil.

  • After extraction, allow the apparatus to cool.

  • Remove the thimble containing the seed residue.

  • Separate the oil from the hexane using a rotary evaporator.

  • Dry the extracted oil over anhydrous sodium sulfate to remove any residual moisture.

  • Store the crude oil under an inert atmosphere (e.g., nitrogen) at a low temperature to prevent oxidation.

Transesterification to Fatty Acid Methyl Esters (Acid-Catalyzed Method)

This protocol outlines the conversion of triglycerides in the extracted oil to their corresponding fatty acid methyl esters.

Materials:

  • Extracted plant oil

  • Methanol (B129727)

  • Concentrated sulfuric acid

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve a known amount of the extracted oil in methanol. A typical ratio is 1:20 (oil:methanol, v/v).

  • Slowly add concentrated sulfuric acid to the mixture to a final concentration of 1-2% (v/v).

  • Attach a reflux condenser and heat the mixture to 65-70°C for 2-3 hours with constant stirring.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add an equal volume of hexane to extract the fatty acid methyl esters.

  • Wash the hexane layer with a saturated sodium chloride solution to remove residual acid and glycerol.

  • Separate the aqueous layer and collect the upper hexane layer containing the FAMEs.

  • Dry the hexane solution over anhydrous sodium sulfate.

  • Evaporate the hexane under reduced pressure to obtain the crude FAME mixture.

Purification of Nervonic Acid Methyl Ester

2.3.1. Low-Temperature Crystallization

This method separates fatty acid methyl esters based on their different melting points.

Materials:

  • Crude FAME mixture

  • Acetone (B3395972) or methanol

  • Low-temperature freezer or cooling bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude FAME mixture in a suitable solvent like acetone or methanol at a ratio of approximately 1:10 to 1:20 (w/v).

  • Cool the solution to a low temperature (e.g., -20°C to -40°C) and hold for several hours (e.g., 12-24 hours) to allow for the crystallization of higher melting point FAMEs.

  • Filter the cold mixture through a pre-cooled Buchner funnel to separate the crystallized fraction (richer in saturated and longer-chain FAMEs) from the liquid fraction (richer in unsaturated and shorter-chain FAMEs).

  • The process can be repeated at different temperatures to achieve further fractionation and enrichment of nervonic acid methyl ester.

2.3.2. Urea (B33335) Complexation

This technique separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids form crystalline inclusion complexes with urea, while polyunsaturated fatty acids do not.

Materials:

  • Crude FAME mixture

  • Urea

  • Methanol

  • Hexane

  • Dilute hydrochloric acid

Procedure:

  • Prepare a saturated solution of urea in methanol by heating.

  • Dissolve the FAME mixture in a small amount of methanol and add it to the hot urea solution.

  • Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to promote the formation of urea-FAME adducts.

  • Collect the crystalline adducts by filtration.

  • Wash the crystals with cold, hexane-saturated methanol.

  • To recover the FAMEs, dissolve the adducts in warm water and acidify with dilute HCl.

  • Extract the released FAMEs with hexane.

  • Wash the hexane extract with water until neutral and dry over anhydrous sodium sulfate.

  • Evaporate the hexane to obtain the purified FAME fraction enriched in nervonic acid methyl ester.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of nervonic acid methyl ester in a FAME sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A polar capillary column, such as a BPX70 or a similar cyanopropyl-based phase, is recommended for good separation of FAMEs (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 2 minutes.

    • Ramp 1: Increase to 220°C at a rate of 4°C/min.

    • Ramp 2: Increase to 240°C at a rate of 1°C/min, hold for 10 minutes.

  • Detector Temperature (FID): 260°C.

  • MS Parameters (if applicable):

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 50-500.

Sample Preparation and Analysis:

  • Prepare a stock solution of the FAME sample in hexane.

  • Prepare a series of calibration standards of nervonic acid methyl ester of known concentrations.

  • Inject a small volume (e.g., 1 µL) of the sample and each standard into the GC.

  • Identify the nervonic acid methyl ester peak in the sample chromatogram by comparing its retention time with that of the standard. Confirmation can be achieved by comparing the mass spectrum with a reference library.

  • Quantify the amount of nervonic acid methyl ester in the sample by constructing a calibration curve from the peak areas of the standards.

Biological Significance and Signaling Pathways

Nervonic acid is a crucial component of sphingolipids, particularly in the myelin sheath of nerve cells, and plays a significant role in neuronal health and function.

Biosynthesis of Nervonic Acid in Plants

The biosynthesis of nervonic acid in plants begins with oleic acid (18:1) and proceeds through a series of elongation steps catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). Each cycle adds a two-carbon unit from malonyl-CoA. The key enzymes involved are 3-ketoacyl-CoA synthase (KCS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and trans-2,3-enoyl-CoA reductase (ECR).[16][19][20]

Nervonic_Acid_Biosynthesis Oleic acid (18:1)-CoA Oleic acid (18:1)-CoA 20:1-CoA 20:1-CoA Oleic acid (18:1)-CoA->20:1-CoA FAE Complex (KCS, KCR, HCD, ECR) + Malonyl-CoA Erucic acid (22:1)-CoA Erucic acid (22:1)-CoA 20:1-CoA->Erucic acid (22:1)-CoA FAE Complex (KCS, KCR, HCD, ECR) + Malonyl-CoA Nervonic acid (24:1)-CoA Nervonic acid (24:1)-CoA Erucic acid (22:1)-CoA->Nervonic acid (24:1)-CoA FAE Complex (KCS, KCR, HCD, ECR) + Malonyl-CoA Triglycerides (Storage) Triglycerides (Storage) Nervonic acid (24:1)-CoA->Triglycerides (Storage) Acyltransferases

Biosynthesis of Nervonic Acid in Plants.

Role in Sphingolipid Metabolism and Myelination

Nervonic acid is a key precursor for the synthesis of nervonyl-sphingolipids, which are integral components of the myelin sheath that insulates nerve fibers. Proper myelination is essential for rapid nerve impulse conduction. Deficiencies in nervonic acid have been linked to demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy.

Sphingolipid_Metabolism cluster_0 Myelin Sheath Nerve Axon Nerve Axon Nervonic Acid Nervonic Acid Ceramide Synthase Ceramide Synthase Nervonic Acid->Ceramide Synthase incorporated into Nervonyl-Ceramide Nervonyl-Ceramide Ceramide Synthase->Nervonyl-Ceramide Sphingomyelin Synthase Sphingomyelin Synthase Nervonyl-Ceramide->Sphingomyelin Synthase converted to Nervonyl-Sphingomyelin Nervonyl-Sphingomyelin Sphingomyelin Synthase->Nervonyl-Sphingomyelin Nervonyl-Sphingomyelin->Nerve Axon forms part of

Simplified pathway of nervonic acid incorporation into sphingolipids for myelination.

Influence on Neuronal Signaling Pathways

Recent research indicates that nervonic acid can modulate several key signaling pathways involved in neuronal survival, growth, and plasticity. Supplementation with nervonic acid-rich oils has been shown to affect the neurotrophin signaling pathway, which is critical for neuronal development and function. Additionally, nervonic acid influences glycerophospholipid and sphingolipid metabolism, both of which are fundamental to the structure and function of neuronal membranes. Furthermore, nervonic acid has been demonstrated to activate the PI3K/Akt/mTOR pathway, a central signaling cascade that regulates cell growth, proliferation, and survival, and is implicated in neuroprotection.

Neuronal_Signaling Nervonic Acid Nervonic Acid Neurotrophin Signaling Neurotrophin Signaling Nervonic Acid->Neurotrophin Signaling modulates Glycerophospholipid Metabolism Glycerophospholipid Metabolism Nervonic Acid->Glycerophospholipid Metabolism influences Sphingolipid Metabolism Sphingolipid Metabolism Nervonic Acid->Sphingolipid Metabolism influences PI3K PI3K Nervonic Acid->PI3K activates Neuronal Survival & Growth Neuronal Survival & Growth Neurotrophin Signaling->Neuronal Survival & Growth Membrane Integrity & Function Membrane Integrity & Function Glycerophospholipid Metabolism->Membrane Integrity & Function Myelination & Signaling Myelination & Signaling Sphingolipid Metabolism->Myelination & Signaling Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Neuronal Survival & Growth

Key signaling pathways affected by nervonic acid.

Conclusion

Nervonic acid methyl ester is a compound of significant scientific interest with promising therapeutic applications, particularly in the field of neurology. This guide has provided a comprehensive overview of its primary natural sources, highlighting the potential of various plant species for commercial exploitation. The detailed experimental protocols offer a practical framework for researchers engaged in the extraction, purification, and analysis of this valuable fatty acid ester. Furthermore, the elucidation of its role in key biological pathways underscores the importance of continued research into the mechanisms of action and clinical benefits of nervonic acid. As research progresses, nervonic acid and its derivatives are poised to become increasingly important in the development of novel treatments for neurological disorders and in the formulation of advanced nutraceuticals.

References

The Biosynthesis of Methyl cis-15-Tetracosenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cis-15-tetracosenoate, the methyl ester of nervonic acid (cis-15-tetracosenoic acid), is a very-long-chain monounsaturated fatty acid (VLCMFA) of significant interest in neuroscience and drug development due to its crucial role in the biosynthesis of myelin. This technical guide provides an in-depth overview of the biosynthesis of its precursor, nervonic acid, and the subsequent esterification to this compound. It covers the core enzymatic pathway, quantitative data from heterologous production systems, detailed experimental protocols, and visualizations of the key biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study and application of this important biomolecule.

Introduction

Nervonic acid (NA), a 24-carbon omega-9 monounsaturated fatty acid, is a key component of sphingolipids in the myelin sheath of nerve fibers.[1] Its methyl ester, this compound, serves as a crucial standard and research tool in the study of neurological disorders and the development of potential therapeutics. The biosynthesis of nervonic acid is a multi-step enzymatic process primarily involving the elongation of oleic acid. Understanding this pathway is essential for developing biotechnological production methods and for elucidating the mechanisms of diseases associated with very-long-chain fatty acid metabolism.

The Biosynthetic Pathway of Nervonic Acid

The biosynthesis of nervonic acid commences with oleic acid (C18:1) and proceeds through a series of elongation cycles catalyzed by the fatty acid elongase (FAE) complex, located in the endoplasmic reticulum. Each cycle adds a two-carbon unit from malonyl-CoA to the growing acyl-CoA chain. The conversion of oleic acid to nervonic acid requires three such elongation cycles.[2]

The FAE complex comprises four key enzymes that act sequentially:

  • 3-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that catalyzes the initial condensation of an acyl-CoA with malonyl-CoA. The substrate specificity of the KCS determines the chain length of the final product.[1]

  • 3-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

  • 3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA.

  • trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.[3]

This four-step cycle is repeated to elongate the fatty acid chain from C18:1 to C24:1.

Regulatory Mechanisms

The expression of genes encoding the FAE complex enzymes, particularly KCS, is a key regulatory point in nervonic acid biosynthesis. In plants, transcription factors such as AtMYB30 have been shown to activate the expression of several genes in the FAE complex.[3] Environmental factors and developmental cues also play a role in regulating the expression of these genes, thereby controlling the production of very-long-chain fatty acids.[4]

Quantitative Data from Heterologous Production Systems

The limited availability of nervonic acid from natural sources has driven research into its production in heterologous systems, primarily engineered yeast and oilseed crops. These studies provide valuable quantitative data on achievable yields.

Host OrganismGenetic ModificationNervonic Acid Titer (mg/L)Nervonic Acid Content (% of Total Fatty Acids)Reference
Yarrowia lipolyticaOverexpression of elongases and desaturases111.6-[5]
Yarrowia lipolyticaSupplementation with colleseed oil185.0-[5]
Yarrowia lipolyticaSystematic metabolic engineering17,30017.9[6][7][8]
Camelina sativaExpression of LaKCS from Lunaria annua-6-12[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis and analysis of nervonic acid and its methyl ester.

Heterologous Production of Nervonic Acid in Yarrowia lipolytica

This protocol is based on the work of Su et al. (2023) for the systematic metabolic engineering of Yarrowia lipolytica for high-level nervonic acid production.[6][7][8]

4.1.1. Strain and Plasmid Construction:

  • Obtain the Yarrowia lipolytica recipient strain.

  • Synthesize codon-optimized genes for the key enzymes in the nervonic acid biosynthesis pathway (e.g., KCS from Cardamine graeca, elongases, and desaturases).

  • Clone the synthesized genes into appropriate expression vectors under the control of strong, constitutive promoters suitable for Y. lipolytica.

  • Linearize the expression plasmids for genomic integration.

  • Transform Y. lipolytica with the linearized plasmids using the lithium acetate/single-stranded carrier DNA/PEG method.

  • Select transformants on appropriate selective media.

  • Verify genomic integration of the expression cassettes by PCR.

4.1.2. Fermentation:

  • Inoculate a single colony of the engineered strain into a seed culture medium and incubate at 28°C with shaking.

  • Transfer the seed culture to a fermentation medium in a bioreactor.

  • Maintain the fermentation at 28°C with controlled pH and dissolved oxygen levels.

  • Feed with a concentrated glucose solution to maintain cell growth and lipid accumulation.

  • Harvest the cells by centrifugation when the desired cell density is reached.

4.1.3. Lipid Extraction and Analysis:

  • Lyophilize the harvested yeast cells.

  • Extract total lipids from the lyophilized cells using a chloroform:methanol (B129727) (2:1, v/v) solvent system.

  • Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF3-methanol.

  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to quantify the nervonic acid content.

Enzymatic Esterification of Nervonic Acid to this compound

This protocol describes a general method for the lipase-catalyzed esterification of nervonic acid with methanol.

4.2.1. Materials:

  • Nervonic acid

  • Methanol (anhydrous)

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Anhydrous solvent (e.g., hexane (B92381) or tert-butanol)

  • Molecular sieves (for water removal)

4.2.2. Procedure:

  • Dissolve nervonic acid in the anhydrous solvent in a sealed reaction vessel.

  • Add methanol to the reaction mixture. The molar ratio of methanol to nervonic acid should be optimized (e.g., 3:1).

  • Add the immobilized lipase to the reaction mixture (e.g., 10% by weight of the substrates).

  • Add activated molecular sieves to remove the water produced during the reaction.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant stirring.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing the conversion of nervonic acid by thin-layer chromatography (TLC) or GC.

  • Once the reaction is complete, remove the immobilized lipase by filtration.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting this compound by column chromatography on silica (B1680970) gel.

Analysis of this compound by GC-MS

4.3.1. Sample Preparation:

  • Dissolve the purified this compound in a suitable solvent (e.g., hexane).

  • If analyzing a complex lipid mixture, perform transesterification as described in section 4.1.3.

4.3.2. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar cyanopropyl column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, with an appropriate injection volume and temperature.

  • Oven Temperature Program: A temperature gradient to separate FAMEs based on chain length and unsaturation.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a suitable mass range for detecting the molecular ion and characteristic fragments of this compound.

4.3.3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the amount of this compound by comparing its peak area to that of an internal standard.

Visualizations

Biosynthetic Pathway of Nervonic Acid

Biosynthesis_of_Nervonic_Acid cluster_elongation Fatty Acid Elongation (FAE) in Endoplasmic Reticulum cluster_enzymes FAE Enzyme Complex Oleoyl-CoA (C18:1) Oleoyl-CoA (C18:1) Eicosenoyl-CoA (C20:1) Eicosenoyl-CoA (C20:1) Oleoyl-CoA (C18:1)->Eicosenoyl-CoA (C20:1) Cycle 1 KCS 3-Ketoacyl-CoA Synthase (KCS) (Rate-limiting) Oleoyl-CoA (C18:1)->KCS Erucyl-CoA (C22:1) Erucyl-CoA (C22:1) Eicosenoyl-CoA (C20:1)->Erucyl-CoA (C22:1) Cycle 2 Nervonoyl-CoA (C24:1) Nervonoyl-CoA (C24:1) Erucyl-CoA (C22:1)->Nervonoyl-CoA (C24:1) Cycle 3 KCR 3-Ketoacyl-CoA Reductase (KCR) KCS->KCR HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) KCR->HCD ECR trans-2,3-Enoyl-CoA Reductase (ECR) HCD->ECR ECR->Eicosenoyl-CoA (C20:1) Malonyl-CoA Malonyl-CoA Malonyl-CoA->KCS

Caption: Biosynthetic pathway of nervonic acid from oleic acid.

Experimental Workflow for Heterologous Production

Heterologous_Production_Workflow cluster_molecular_biology Molecular Biology cluster_fermentation Fermentation cluster_analysis Analysis A Gene Synthesis (Codon Optimized) B Vector Construction A->B C Host Transformation (e.g., Y. lipolytica) B->C D Seed Culture C->D E Bioreactor Fermentation D->E F Cell Harvesting E->F G Lipid Extraction F->G H Transesterification to FAMEs G->H I GC-MS Analysis H->I

Caption: Experimental workflow for heterologous nervonic acid production.

Regulatory Network of VLCFA Biosynthesis

VLCFA_Regulation Environmental Cues Environmental Cues Transcription Factors\n(e.g., AtMYB30) Transcription Factors (e.g., AtMYB30) Environmental Cues->Transcription Factors\n(e.g., AtMYB30) Developmental Signals Developmental Signals Developmental Signals->Transcription Factors\n(e.g., AtMYB30) FAE Gene Expression\n(KCS, KCR, HCD, ECR) FAE Gene Expression (KCS, KCR, HCD, ECR) Transcription Factors\n(e.g., AtMYB30)->FAE Gene Expression\n(KCS, KCR, HCD, ECR) Activation FAE Enzyme Complex FAE Enzyme Complex FAE Gene Expression\n(KCS, KCR, HCD, ECR)->FAE Enzyme Complex VLCFA Biosynthesis VLCFA Biosynthesis FAE Enzyme Complex->VLCFA Biosynthesis

Caption: Regulatory network of very-long-chain fatty acid biosynthesis.

Conclusion

The biosynthesis of this compound, via its precursor nervonic acid, is a well-defined yet complex process with significant potential for biotechnological applications. This guide has provided a comprehensive overview of the enzymatic pathway, quantitative production data, and detailed experimental protocols to aid researchers in this field. The continued exploration of the regulatory networks governing this pathway and the optimization of heterologous production systems will be crucial for advancing our understanding and utilization of this important molecule in science and medicine.

References

Whitepaper: The Role of Nervonic Acid and its Methyl Ester in Myelin Sheath Integrity and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The myelin sheath is a lipid-rich structure essential for rapid nerve impulse conduction and axonal protection. Its composition is critical for its function, with very-long-chain fatty acids (VLCFAs) playing a pivotal role. This technical guide focuses on cis-15-tetracosenoic acid, commonly known as nervonic acid, a key monounsaturated VLCFA in myelin. We will explore its structural significance, biosynthesis, and involvement in demyelinating pathologies and repair mechanisms. Furthermore, this paper will clarify the role of its derivative, methyl cis-15-tetracosenoate . While nervonic acid is the biologically integrated component, its methyl ester, this compound, is the principal analyte form generated for precise quantification in experimental settings, particularly through gas chromatography. Understanding this distinction is crucial for accurate interpretation of lipidomic data in neuroscience. This guide provides an in-depth overview of the current research, quantitative data, experimental methodologies, and relevant biochemical pathways.

Introduction: Nervonic Acid and its Analytical Derivative

The functionality of the central and peripheral nervous systems relies heavily on the integrity of the myelin sheath, a specialized membrane produced by oligodendrocytes (OLs) and Schwann cells, respectively. Myelin is distinguished by its high lipid content, which accounts for 70-80% of its dry weight[1][2]. Among these lipids, VLCFAs are crucial for maintaining the unique biophysical properties of the myelin membrane.

Nervonic acid (cis-15-tetracosenoic acid) is a 24-carbon omega-9 monounsaturated fatty acid that is particularly abundant in the white matter of the brain[3][4]. It is a primary component of sphingolipids, such as cerebrosides and sphingomyelin (B164518), which are integral to myelin structure[1][5]. Nervonic acid provides necessary fluidity and stability to the myelin membrane, properties essential for insulating axons and facilitating saltatory conduction[1].

This compound (also known as nervonic acid methyl ester) is the methyl ester derivative of nervonic acid[6][7]. In the context of myelin biology, its significance is primarily analytical. The process of methyl esterification is a standard and essential step in preparing lipid samples for gas chromatography (GC) analysis[8]. Therefore, while this compound is the molecule detected and quantified in many experimental protocols, the biologically active and structurally integrated molecule within the myelin sheath is nervonic acid itself. Although some studies have investigated the neuroprotective roles of other fatty acid methyl esters, the bulk of research on myelin composition and function centers on the parent fatty acid, nervonic acid[9][10].

Structural and Functional Role of Nervonic Acid in Myelin

Nervonic acid is a key structural element of the myelin sheath, primarily through its incorporation into sphingolipids. Together with lignoceric acid, it constitutes up to 60% of the fatty acids found in the sphingomyelin of brain white matter[11].

  • Membrane Stability and Fluidity: As a VLCFA, the long hydrocarbon chain of nervonic acid contributes to the thickness and rigidity of the myelin membrane, creating a robust permeability barrier to ions[12]. The single cis double bond introduces a kink in the chain, which helps maintain optimal membrane fluidity, preventing the lipid bilayer from becoming too rigid and ensuring the proper function of membrane-associated proteins[1].

  • Nerve Conduction: The unique lipid composition of myelin, enriched with nervonic acid-containing sphingolipids, is critical for its insulating properties. This insulation minimizes ion leakage across the axonal membrane, enabling the rapid propagation of action potentials[1]. Deficiencies in nervonic acid can lead to disorganized myelin and impaired nerve conduction[1].

  • Myelination and Development: Levels of nervonic acid increase significantly during periods of active myelination, highlighting its essential role in the formation of a proper myelin structure[1]. It is a critical nutrient for infant brain development and is found in high concentrations in human breast milk[2]. The accumulation of nervonic acid in the sphingomyelin of red blood cells has even been proposed as a potential index of brain maturation in premature infants[13].

Biosynthesis of Nervonic Acid in Oligodendrocytes

Oligodendrocytes, the myelinating cells of the central nervous system, have a high metabolic demand and rely heavily on the de novo synthesis of fatty acids to produce the vast amounts of membrane required for myelination[5][14]. Nervonic acid is synthesized through a specific elongation pathway within the endoplasmic reticulum.

The biosynthesis pathway begins with common saturated fatty acids and involves several key enzymatic steps:

  • Desaturation: Stearoyl-CoA (C18:0) is converted to Oleoyl-CoA (C18:1n-9) by the enzyme Stearoyl-CoA desaturase (SCD). Oleic acid is a major fatty acid component of myelin and a critical precursor[15].

  • Elongation: Oleic acid is then elongated by a series of enzymes known as ELOVL (Elongation of Very Long Chain Fatty Acids). Specifically, oleic acid is lengthened to erucic acid (C22:1n-9) and subsequently to nervonic acid (C24:1n-9)[4][15].

This endogenous synthesis is vital, as studies in mice with deficient fatty acid synthase (FASN) in oligodendrocytes show severe defects in myelination, myelin growth, and the stability of myelinated axons[16][17].

Nervonic_Acid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Myelin Myelin Sheath Integration C18_0 Stearoyl-CoA (C18:0) SCD Stearoyl-CoA Desaturase (SCD) C18_0->SCD C18_1 Oleoyl-CoA (C18:1n-9) ELOVL ELOVL Elongases C18_1->ELOVL Elongation C22_1 Erucoyl-CoA (C22:1n-9) C22_1->ELOVL Elongation NA_CoA Nervonoyl-CoA (C24:1n-9) Sphingolipids Incorporation into Sphingomyelin & Cerebrosides NA_CoA->Sphingolipids SCD->C18_1 ELOVL->C22_1 ELOVL->NA_CoA

Caption: Biosynthesis pathway of nervonic acid in oligodendrocytes.

Role in Demyelinating Disease and Remyelination

Given its importance, it is not surprising that altered nervonic acid metabolism is implicated in several demyelinating diseases.

  • Multiple Sclerosis (MS): MS is an autoimmune disease characterized by myelin destruction. Sphingolipids from post-mortem MS brains show significantly decreased levels of nervonic acid and increased levels of stearic acid[18]. This suggests either a defect in the elongation pathway or an increased breakdown of nervonic acid-containing lipids.

  • Adrenoleukodystrophy (ALD): ALD is a genetic disorder where a defect in peroxisomal beta-oxidation leads to the accumulation of saturated VLCFAs. This accumulation is associated with decreased biosynthesis of nervonic acid[18].

Supplementation with nervonic acid or oils rich in its precursors has shown therapeutic promise in animal models. Studies indicate that providing exogenous nervonic acid can:

  • Promote Remyelination: Enhance the repair of damaged myelin sheaths by providing an essential building block for oligodendrocytes[1].

  • Support Oligodendrocyte Precursor Cell (OPC) Differentiation: Influence the maturation of OPCs into new, myelin-producing oligodendrocytes[1].

  • Reduce Neuroinflammation: Modulate the activation of microglia and the production of pro-inflammatory cytokines, creating a more favorable environment for myelin preservation and repair[1][19].

Remyelination_Role NA Nervonic Acid (Supplementation) OPC Oligodendrocyte Precursor Cell (OPC) NA->OPC Promotes Differentiation OL Mature Oligodendrocyte NA->OL Provides Building Block for Synthesis Inflammation Neuroinflammation NA->Inflammation Modulates OPC->OL Matures Myelin Myelin Sheath Repair OL->Myelin Synthesizes

Caption: Conceptual diagram of nervonic acid's role in remyelination.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the lipid composition of myelin and the levels of nervonic acid reported in various studies.

Table 1: General Lipid Composition of CNS Myelin

Lipid Class Percentage of Total Lipid (Dry Weight) Reference
Cholesterol ~40% [12][15]
Phospholipids ~40% [12][15]

| Glycolipids (incl. Cerebrosides) | ~20% |[12][15] |

Table 2: Nervonic Acid (NA) Levels in Biological Samples

Biological Context Sample Type NA Level / Finding Reference
Demyelinating Disease (MS, ALD) Post-mortem Brain Sphingolipids Decreased NA, Increased Stearic Acid [18]
Infant Development Red Blood Cell Sphingomyelin Increased from 9.9% to 12.8% (over 5 weeks) [13]
Psychiatric Disorders Cerebrospinal Fluid (CSF) ~0.0020 - 0.0023 µM (no significant change) [20]

| Experimental Treatment | Fish Oil Mixture (for hOPCs) | Contained 13% Nervonic Acid |[19] |

Key Experimental Protocols

Protocol 1: Purification of Myelin from Mouse Brain

This protocol is based on the sucrose (B13894) density gradient centrifugation method, a standard procedure for isolating a highly pure myelin-enriched fraction.[21]

1. Brain Homogenization: a. Euthanize mice according to approved institutional guidelines. b. Immediately dissect brains and place them in ice-cold 0.32 M sucrose solution. c. Homogenize the tissue in the sucrose solution using a Dounce homogenizer (10-15 strokes).

2. Sucrose Gradient Centrifugation: a. Layer the brain homogenate carefully on top of a 0.85 M sucrose solution in an ultracentrifuge tube. b. Centrifuge at 75,000 x g for 30 minutes at 4°C. c. The crude myelin will collect at the interface between the 0.32 M and 0.85 M sucrose layers.

3. Osmotic Shock (Washing Step): a. Collect the crude myelin layer and resuspend it in ice-cold distilled water to induce osmotic shock, which lyses trapped axoplasmic vesicles. b. Centrifuge at 75,000 x g for 15 minutes at 4°C. The washed myelin will form a pellet.

4. Final Purification: a. Resuspend the myelin pellet in 0.32 M sucrose solution and repeat the sucrose gradient centrifugation (Step 2). b. Collect the purified myelin from the interface. c. Wash the final fraction with distilled water and pellet by centrifugation. d. Store the purified myelin pellet at -80°C for subsequent lipid or protein analysis.

Protocol 2: Analysis of Nervonic Acid via GC-MS

This protocol outlines the general steps for extracting lipids and preparing fatty acid methyl esters (FAMEs), including this compound, for quantification.[8]

1. Total Lipid Extraction: a. Start with a known quantity of purified myelin or brain tissue powder. b. Perform a Folch extraction by adding a 2:1 chloroform (B151607):methanol (v/v) solution to the sample. c. Vortex thoroughly and incubate to allow for lipid partitioning. d. Add 0.9% NaCl solution to separate the phases. e. Centrifuge to clarify the layers. Collect the lower chloroform phase, which contains the lipids. f. Evaporate the solvent under a stream of nitrogen.

2. Saponification and Methylation (Transesterification): a. Resuspend the dried lipid extract in a solution of 14% boron trifluoride (BF3) in methanol. b. Add an internal standard (e.g., oleic acid-d9) for absolute quantification[20]. c. Heat the mixture at 100°C for 1 hour in a sealed tube. This process simultaneously cleaves fatty acids from complex lipids and methylates them, converting nervonic acid into This compound .

3. FAME Extraction: a. After cooling, add hexane (B92381) and water to the tube. b. Vortex vigorously to extract the FAMEs into the upper hexane layer. c. Collect the hexane layer containing the FAMEs.

4. GC-MS Analysis: a. Inject the FAME-containing hexane solution into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation). b. Use a temperature gradient program to separate the different FAMEs based on their volatility and chain length. c. The eluting compounds are detected by a mass spectrometer, which identifies this compound by its specific mass-to-charge ratio and retention time. d. Quantify by comparing the peak area to that of the internal standard.

Experimental_Workflow cluster_Purification Protocol 1: Myelin Purification cluster_Analysis Protocol 2: Fatty Acid Analysis Tissue Brain Tissue Homogenize Homogenization (0.32M Sucrose) Tissue->Homogenize Centrifuge1 Sucrose Gradient Centrifugation Homogenize->Centrifuge1 CrudeMyelin Crude Myelin Fraction Centrifuge1->CrudeMyelin PurifiedMyelin Purified Myelin Centrifuge1->PurifiedMyelin OsmoticShock Osmotic Shock & Wash CrudeMyelin->OsmoticShock OsmoticShock->Centrifuge1 Repeat LipidExtract Lipid Extraction (Folch Method) PurifiedMyelin->LipidExtract Methylation Transesterification (BF3-Methanol) LipidExtract->Methylation FAMEs Fatty Acid Methyl Esters (incl. This compound) Methylation->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Quantification of Nervonic Acid GCMS->Data

Caption: Workflow for myelin purification and fatty acid analysis.

Conclusion and Future Directions

Nervonic acid is an indispensable component of the myelin sheath, crucial for its structural integrity and insulating function. Alterations in its metabolism are directly linked to the pathology of severe demyelinating diseases, making its biosynthetic and metabolic pathways attractive targets for therapeutic intervention. While this compound is the key to its experimental quantification, the biological focus for drug development and nutritional strategies remains on nervonic acid.

Future research should aim to further elucidate the signaling roles of nervonic acid and its derivatives in oligodendrocyte biology and neuroinflammation. Developing more effective methods for delivering nervonic acid across the blood-brain barrier could unlock its full therapeutic potential for promoting myelin repair in diseases like multiple sclerosis. A deeper understanding of the regulation of the ELOVL enzymes responsible for its synthesis may also provide novel targets for intervention.

References

An In-depth Technical Guide on the Biological Significance of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This technical guide focuses on the biological significance of methyl salicylate (B1505791) , the methyl ester of salicylic (B10762653) acid. Initial inquiries regarding "selacholeic acid methyl ester" suggest a possible confusion of terms. Selacholeic acid is a synonym for nervonic acid, a long-chain monounsaturated fatty acid, and its methyl ester is structurally and functionally distinct from methyl salicylate. The extensive body of research and the detailed nature of the query regarding signaling pathways and experimental data strongly indicate that the intended subject of interest is the well-studied signaling molecule, methyl salicylate.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core biological roles of methyl salicylate, with a focus on its function in plant defense signaling.

Introduction to Methyl Salicylate

Methyl salicylate (MeSA) is an organic ester naturally produced by a wide variety of plants. It is a volatile compound known for its characteristic wintergreen scent.[1][2] Beyond its use as a flavoring agent and in topical analgesics for its counter-irritant properties, MeSA plays a crucial role as a signaling molecule in biological systems, most notably in mediating plant defense responses against pathogens.[3][4][5]

Biological Significance in Plants: Systemic Acquired Resistance (SAR)

The primary biological significance of methyl salicylate in plants is its role as a critical long-distance mobile signal for Systemic Acquired Resistance (SAR).[6][7] SAR is a whole-plant, broad-spectrum, and long-lasting defense mechanism that is activated in tissues distant from the initial site of pathogen infection.[8]

Mechanism of Action in SAR

The signaling pathway of SAR involving methyl salicylate is a well-elucidated process:

  • Pathogen Recognition and Salicylic Acid (SA) Accumulation: Upon pathogen attack, the plant recognizes the invader and initiates a defense response, a key component of which is the synthesis and accumulation of salicylic acid (SA) at the site of infection.[9]

  • Conversion of SA to MeSA: In the infected tissues, the accumulated SA is converted to its volatile methyl ester, methyl salicylate, by the enzyme S-adenosyl-L-methionine: salicylic acid carboxyl methyltransferase (SAMT).[10] This conversion renders the signal mobile.

  • Long-Distance Transport: As a volatile and lipophilic molecule, MeSA can be transported from the infected leaves to distal, healthy tissues via the phloem.[11] It can also be released into the atmosphere, acting as an airborne signal to neighboring plants.[12][13]

  • Conversion of MeSA back to SA in Systemic Tissues: In the recipient healthy tissues, MeSA is converted back to the biologically active SA. This hydrolysis is catalyzed by the enzyme Salicylic Acid-Binding Protein 2 (SABP2) , a methyl salicylate esterase.[14][15]

  • Induction of Defense Genes: The increase in SA concentration in the systemic tissues triggers a signaling cascade that leads to the expression of a battery of Pathogenesis-Related (PR) genes, such as PR-1.[8] The products of these genes have antimicrobial properties and contribute to the enhanced resistance of the systemic tissues to subsequent pathogen attacks.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the methyl salicylate-mediated SAR signaling pathway.

SAR_pathway cluster_infected Infected Leaf cluster_transport Transport cluster_systemic Systemic Leaf Pathogen Pathogen Infection SA Salicylic Acid (SA) Accumulation Pathogen->SA Induces SAMT SAMT (Salicylic Acid Methyltransferase) SA->SAMT Substrate MeSA_local Methyl Salicylate (MeSA) SAMT->MeSA_local Produces Phloem Phloem Transport MeSA_local->Phloem Enters MeSA_systemic Methyl Salicylate (MeSA) Phloem->MeSA_systemic Delivers SABP2 SABP2 (Methyl Salicylate Esterase) MeSA_systemic->SABP2 Substrate SA_systemic Salicylic Acid (SA) SABP2->SA_systemic Produces PR_genes Pathogenesis-Related (PR) Gene Expression (e.g., PR-1) SA_systemic->PR_genes Induces SAR Systemic Acquired Resistance (SAR) PR_genes->SAR Leads to

Caption: Methyl salicylate-mediated systemic acquired resistance pathway.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of methyl salicylate and its associated enzymes.

Table 1: Kinetic Parameters of Tobacco SABP2
ParameterValueSubstrateReference
Kd (for SA)90 nMSalicylic Acid[7]
Km8.6 µMMethyl Salicylate[15]
kcat0.45 s-1Methyl Salicylate[16]
kcat/Km0.81 mM-1s-1Methyl Salicylate[12]
Table 2: Inhibition of SABP2 MeSA Esterase Activity by Salicylic Acid
SA Concentration% Inhibition (at 1 µM MeSA)Reference
25 nM40%[15]
100 nM40%[15]
1 µM60%[15]
2 µM95%[15]
Table 3: In Vivo Concentrations of MeSA and SA in Tobacco Plants after TMV Inoculation
Time Post-Inoculation (hours)MeSA Concentration (ng/g FW) in Inoculated LeafSA Concentration (ng/g FW) in Systemic LeafReference
122318-[17]
144-318[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of methyl salicylate's biological significance.

In Vitro Methyl Salicylate Esterase Assay for SABP2

Objective: To determine the methyl salicylate esterase activity of purified SABP2 protein.

Materials:

  • Purified SABP2 protein

  • Methyl salicylate (MeSA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • [14C]-S-adenosylmethionine (AdoMet)

  • Purified SA methyltransferase (SAMT)

  • Ethyl acetate

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of purified SABP2, and MeSA.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[6]

  • Terminate the enzymatic reaction by boiling the mixture for 5 minutes.

  • To quantify the salicylic acid produced, add [14C]-AdoMet and purified SAMT to the reaction mixture. This will convert the SA produced into [14C]-MeSA.

  • Incubate the second reaction mixture to allow for the conversion of SA to [14C]-MeSA.

  • Extract the radiolabeled MeSA using ethyl acetate.

  • Quantify the amount of [14C]-MeSA using a scintillation counter.

  • Calculate the esterase activity based on the amount of SA produced per unit time per amount of SABP2 protein.

Quantification of Methyl Salicylate in Plant Tissues by GC-MS

Objective: To measure the concentration of endogenous methyl salicylate in plant leaf samples.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., polydimethylsiloxane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Vials with septa

  • Internal standard (e.g., deuterated methyl salicylate)

Procedure:

  • Harvest plant leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Accurately weigh a known amount of the powdered tissue into a headspace vial.

  • Add a known amount of the internal standard to the vial.

  • Seal the vial and incubate it at a specific temperature to allow the volatile compounds, including MeSA, to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the volatile compounds.

  • Inject the adsorbed compounds into the GC-MS by inserting the SPME fiber into the heated injection port.

  • Separate the compounds on a suitable GC column and detect them using the mass spectrometer.

  • Identify MeSA based on its retention time and mass spectrum.

  • Quantify the amount of MeSA by comparing its peak area to that of the internal standard.[18]

Analysis of PR-1 Gene Expression by Northern Blot

Objective: To determine the relative abundance of PR-1 mRNA in plant tissues following treatment with methyl salicylate.

Materials:

  • Total RNA extracted from plant tissue

  • Denaturing agarose (B213101) gel (with formaldehyde)

  • MOPS running buffer

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • A labeled probe specific for the PR-1 gene (e.g., 32P-labeled DNA or digoxigenin-labeled RNA)

  • Wash buffers (low and high stringency)

  • Phosphor screen or X-ray film

Procedure:

  • Separate total RNA samples by size on a denaturing agarose gel.

  • Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.

  • Fix the RNA to the membrane using UV crosslinking.

  • Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

  • Add the labeled PR-1 probe to the hybridization buffer and incubate overnight to allow the probe to bind to its complementary mRNA sequence on the membrane.

  • Wash the membrane with low and high stringency wash buffers to remove unbound and non-specifically bound probe.

  • Detect the labeled probe by exposing the membrane to a phosphor screen or X-ray film.

  • Analyze the resulting bands to determine the relative expression level of PR-1 mRNA.[19]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the role of a gene, such as SABP2, in methyl salicylate-mediated SAR.

experimental_workflow cluster_gene Gene of Interest (e.g., SABP2) cluster_plant Plant Transformation and Analysis cluster_sar_assay SAR Assay Steps Gene_Cloning Gene Cloning and Plasmid Construction Agro_Transformation Agrobacterium Transformation Gene_Cloning->Agro_Transformation Plant_Transformation Arabidopsis Floral Dip Transformation Agro_Transformation->Plant_Transformation Selection Selection of Transgenic Plants (e.g., antibiotic resistance) Plant_Transformation->Selection SAR_Assay Systemic Acquired Resistance (SAR) Assay Selection->SAR_Assay Molecular_Analysis Molecular Analysis (qRT-PCR, Northern Blot, GC-MS) SAR_Assay->Molecular_Analysis Primary_Infection Primary Pathogen Inoculation (Local Leaves) Secondary_Infection Secondary Pathogen Inoculation (Systemic Leaves) Primary_Infection->Secondary_Infection Quantification Quantification of Pathogen Growth Secondary_Infection->Quantification

Caption: Workflow for studying gene function in SAR.

Conclusion

Methyl salicylate is a multifaceted molecule with significant biological roles, most notably as a key mobile signal in the induction of Systemic Acquired Resistance in plants. Its conversion from and to salicylic acid, mediated by the enzymes SAMT and SABP2, represents a tightly regulated mechanism for long-distance communication within the plant, enabling a coordinated defense against pathogens. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate signaling pathways and potential applications of this important biological ester.

References

The Discovery and Characterization of cis-15-Tetracosenoic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of cis-15-tetracosenoic acid methyl ester, also known as nervonic acid methyl ester. It is intended for researchers, scientists, and drug development professionals. This document details the historical context of its discovery, outlines the experimental protocols for its isolation and analysis, presents key quantitative data, and illustrates its biosynthetic pathway.

Introduction

Cis-15-tetracosenoic acid, more commonly known as nervonic acid, is a very-long-chain monounsaturated omega-9 fatty acid. Its methyl ester, cis-15-tetracosenoic acid methyl ester, is a crucial derivative for analytical purposes and holds significant biological relevance. Nervonic acid is a key component of sphingolipids in the myelin sheath of nerve fibers, playing a vital role in the proper functioning of the central and peripheral nervous systems[1][2]. The methyl ester form enhances its stability and volatility, making it amenable to analytical techniques such as gas chromatography[3]. This guide delves into the foundational discovery and the scientific methodologies underpinning our current understanding of this important biomolecule.

The Discovery of Nervonic Acid

The discovery of nervonic acid dates back to 1927, a significant year in lipid chemistry. The initial identification is credited to M. Tsujimoto, who, in his research on the composition of fats from elasmobranch fishes (a class that includes sharks and rays), isolated a novel C24:1 fatty acid. He named this newly found compound "selacholeic acid," derived from "selachii" (sharks)[4].

In the same year, the German biochemist Ernst Klenk independently isolated the same fatty acid from cerebrosides in brain tissue. Klenk was instrumental in elucidating its structure and, recognizing its prevalence in nervous tissue, proposed the name "nervonic acid"[4]. This name has since become the preferred nomenclature in the scientific community.

Physicochemical Properties

Cis-15-tetracosenoic acid methyl ester is a colorless to pale yellow liquid with a characteristic fatty odor. The methyl ester form offers increased solubility and stability compared to its free fatty acid counterpart[3].

PropertyValueReferences
Synonyms Nervonic acid methyl ester, Methyl nervonate, Methyl (Z)-tetracos-15-enoate, Methyl cis-15-tetracosenoate[3]
CAS Number 2733-88-2[3][5]
Molecular Formula C25H48O2[3][5]
Molecular Weight 380.65 g/mol [5]
Melting Point 14-15 °C[5]
Boiling Point 186-202 °C[5]
Appearance Liquid[5]

Experimental Protocols

General Historical Protocol for Fatty Acid Methyl Ester Preparation (circa 1920s-1930s)

This protocol is a representation of the methods likely used in the early 20th century for the esterification of fatty acids.

  • Saponification: The fat or oil sample containing the fatty acid of interest was first saponified. This was typically achieved by refluxing the sample with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide. This process hydrolyzes the triglycerides into glycerol (B35011) and the potassium or sodium salts of the fatty acids (soaps).

  • Acidification: The resulting soap solution was then acidified with a strong mineral acid, such as hydrochloric acid or sulfuric acid. This protonates the fatty acid salts, yielding the free fatty acids.

  • Extraction: The free fatty acids were then extracted from the aqueous solution using a nonpolar solvent like diethyl ether or petroleum ether.

  • Esterification: The extracted free fatty acids were esterified to their methyl esters. A common method of the time was to reflux the fatty acids with a large excess of anhydrous methanol (B129727) in the presence of a strong acid catalyst, such as dry hydrogen chloride gas or concentrated sulfuric acid.

  • Purification: The resulting methyl esters were then purified, often by distillation, to isolate the specific ester of interest based on its boiling point.

Modern Protocol for Fatty Acid Methyl Ester (FAME) Preparation: Transesterification

Modern methods for preparing FAMEs are more direct and efficient, often employing transesterification.

  • Sample Preparation: A known quantity of the lipid sample (e.g., oil, fat, or tissue extract) is placed in a reaction vial.

  • Reagent Addition: A solution of a catalyst in methanol is added. Common catalysts include sodium hydroxide, potassium hydroxide, or boron trifluoride (BF3). For example, a 0.5 M solution of KOH in methanol is frequently used.

  • Reaction: The mixture is heated (e.g., at 60-70°C) for a specified time (typically 1-2 hours) with vigorous shaking. This single step both extracts the lipids and converts the fatty acids to their methyl esters.

  • Neutralization and Extraction: After cooling, the reaction is stopped, often by adding water, and the FAMEs are extracted with a nonpolar solvent such as hexane (B92381).

  • Analysis: The hexane layer containing the FAMEs is then collected and is ready for analysis, typically by gas chromatography (GC).

Analytical Characterization

The primary modern technique for the analysis of fatty acid methyl esters is gas chromatography (GC), often coupled with mass spectrometry (GC-MS).

Analytical TechniqueDescription
Gas Chromatography (GC) Separates individual FAMEs based on their boiling points and polarity. The retention time of a peak is used for identification by comparison with known standards.
Mass Spectrometry (MS) When coupled with GC, MS provides mass spectral data for each separated FAME, allowing for definitive identification based on the fragmentation pattern of the molecule.

Biosynthesis of Nervonic Acid

Nervonic acid is synthesized in the body through the elongation of oleic acid (18:1n-9). This process involves a series of enzymatic reactions that add two-carbon units to the fatty acid chain. The immediate precursor to nervonic acid is erucic acid (22:1n-9)[4].

Biosynthesis_of_Nervonic_Acid Oleic acid (18:1n-9) Oleic acid (18:1n-9) Gadoleic acid (20:1n-9) Gadoleic acid (20:1n-9) Oleic acid (18:1n-9)->Gadoleic acid (20:1n-9) Elongase (+2C) Erucic acid (22:1n-9) Erucic acid (22:1n-9) Gadoleic acid (20:1n-9)->Erucic acid (22:1n-9) Elongase (+2C) Nervonic acid (24:1n-9) Nervonic acid (24:1n-9) Erucic acid (22:1n-9)->Nervonic acid (24:1n-9) Elongase (+2C)

Biosynthesis of Nervonic Acid from Oleic Acid.

Experimental Workflow Diagram

The following diagram illustrates a typical modern workflow for the analysis of cis-15-tetracosenoic acid methyl ester from a biological sample.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Transesterification Transesterification (e.g., with KOH/Methanol) Lipid_Extraction->Transesterification GC_Injection Gas Chromatography Injection Transesterification->GC_Injection Separation Separation of FAMEs GC_Injection->Separation Detection Detection (e.g., FID or MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Identification Identification vs. Standards Peak_Integration->Identification Quantification Quantification Identification->Quantification

Workflow for FAME Analysis.

Conclusion

The discovery of cis-15-tetracosenoic acid (nervonic acid) in 1927 by Tsujimoto and Klenk was a significant contribution to the field of lipid chemistry and neuroscience. Its methyl ester has since become an indispensable tool for its quantification and study. Understanding the historical context of its discovery, the evolution of analytical techniques for its characterization, and its biological synthesis provides a robust foundation for ongoing research into its roles in health and disease, particularly in the context of neurodegenerative disorders and the development of novel therapeutic interventions.

References

In-Depth Technical Guide: Physical Characteristics of Methyl cis-15-tetracosenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-15-tetracosenoate, also known as Methyl nervonate or (Z)-Methyl tetracos-15-enoate, is a long-chain monounsaturated fatty acid methyl ester. It is a derivative of nervonic acid, a fatty acid that is an important component of sphingolipids in the myelin sheath of nerve fibers.[1] This document provides a comprehensive overview of the key physical characteristics of this compound, complete with experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for this compound is presented below. This data is crucial for its handling, formulation, and application in research and development.

PropertyValueReference(s)
Molecular Formula C₂₅H₄₈O₂[1][2][3][4][5][6][7][8]
Molecular Weight 380.65 g/mol [1][2][3][6][7]
CAS Number 2733-88-2[1][2][3][4][5]
Appearance Colorless to pale yellow liquid[2][4]
Melting Point 14 - 15 °C (57 - 59 °F)[2][7]
Boiling Point 186 - 202 °C (367 - 396 °F)[2][7]
Density 0.868 ± 0.06 g/cm³ (Predicted)[2]
Refractive Index 1.4563 (at 23 °C)[2]
Storage Conditions -20°C, under nitrogen[2][7]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of long-chain fatty acid methyl esters like this compound.

Determination of Melting Point (Slip Point Method)

This protocol is adapted from the AOCS Official Method Cc 3-25 for determining the slip melting point of fats and oils.[5][6]

Apparatus:

  • Capillary tubes (1 mm internal diameter, 50-80 mm length)

  • Thermometer with a range appropriate for the sample (e.g., -2 to 68 °C)

  • 600 mL beaker

  • Controlled heating source (e.g., electric hot plate with a stirrer)

  • Refrigerator capable of maintaining 4–10°C

Procedure:

  • Sample Preparation: The this compound sample is first melted to a completely liquid state. It is then filtered through filter paper to eliminate any impurities and residual moisture.

  • Filling Capillary Tubes: At least three clean capillary tubes are dipped into the liquid sample, allowing the substance to rise to a height of approximately 10 mm.

  • Chilling: The tubes are placed in a beaker and refrigerated at a temperature between 4–10°C for 16 hours.

  • Measurement:

    • The chilled capillary tubes are attached to a calibrated thermometer, ensuring the bottom of the tubes are level with the thermometer's bulb.

    • The thermometer and attached tubes are suspended in a 600 mL beaker filled with distilled water.

    • The water is heated slowly, at a rate of approximately 1°C per minute, with continuous stirring.

    • The slip melting point is the temperature at which the column of the substance begins to rise in the capillary tube. The average temperature from at least three tubes is recorded as the melting point.

Determination of Boiling Range by Gas Chromatography

This protocol is based on the principles outlined in ASTM D7398 for determining the boiling range distribution of fatty acid methyl esters.[1][2][3][4]

Apparatus:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • A non-polar open tubular (capillary) column

  • Autosampler or manual injection system

  • Data acquisition and processing software

Procedure:

  • Sample Preparation: A sample of this compound is diluted with a suitable viscosity-reducing solvent that does not interfere with the analysis.

  • GC System Setup: The gas chromatograph is set up according to the manufacturer's instructions and the specific requirements of the ASTM method. This includes conditioning the column and setting the appropriate temperature program for the oven, injector, and detector.

  • Calibration: The system is calibrated using a mixture of known FAMEs with a range of boiling points to establish a correlation between retention time and boiling point.

  • Injection and Analysis: A precise volume of the prepared sample is injected into the GC. The components of the sample are separated based on their boiling points as they pass through the column. The FID detects the eluting components.

  • Data Analysis: The resulting chromatogram is analyzed to determine the initial and final boiling points of the sample based on the established retention time-boiling point correlation.

Determination of Density using a Pycnometer

This is a general and widely used method for determining the density of liquids.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermostatically controlled water bath

Procedure:

  • Cleaning and Weighing the Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

  • Filling the Pycnometer: The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • Temperature Equilibration: The filled pycnometer is placed in a thermostatically controlled water bath until it reaches a constant, known temperature.

  • Final Weighing: The pycnometer and its contents are reweighed.

  • Calculation: The density is calculated by dividing the mass of the sample (mass of the filled pycnometer minus the mass of the empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

This protocol is based on standard methods for determining the refractive index of fats and oils.[9][10][11]

Apparatus:

  • Abbe or Butyro refractometer

  • Thermostatically controlled water bath to maintain the refractometer's prism temperature

  • Light source (if not built into the instrument)

Procedure:

  • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index.

  • Sample Application: A few drops of the clear, dry Methyl cis-15-tetracsenoate sample are placed on the prism of the refractometer.

  • Temperature Control: The temperature of the prisms is maintained at a constant, specified temperature (e.g., 23°C) using the circulating water bath.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the physical characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Physical Property Determination cluster_data Data Processing and Reporting start Obtain this compound Sample melt Melt if Solid start->melt filter Filter to Remove Impurities & Moisture melt->filter mp Melting Point (Slip Point) filter->mp bp Boiling Point (GC) filter->bp density Density (Pycnometer) filter->density ri Refractive Index (Refractometer) filter->ri record Record All Measurements mp->record bp->record density->record ri->record calculate Calculate Final Values record->calculate report Generate Technical Report calculate->report

Caption: Workflow for the physical characterization of this compound.

logical_relationship cluster_properties Intrinsic Physical Properties cluster_measurements Experimentally Determined Characteristics substance This compound molecular_structure Molecular Structure (C25H48O2) substance->molecular_structure molecular_weight Molecular Weight (380.65 g/mol) substance->molecular_weight melting_point Melting Point molecular_structure->melting_point influences boiling_point Boiling Point molecular_structure->boiling_point influences density Density molecular_structure->density influences refractive_index Refractive Index molecular_structure->refractive_index influences molecular_weight->boiling_point influences

Caption: Relationship between intrinsic properties and experimental measurements.

References

An In-depth Technical Guide to Methyl cis-15-tetracosenoate (CAS 2733-88-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-15-tetracosenoate, also widely known as Methyl Nervonate or the methyl ester of Nervonic Acid, is a very-long-chain monounsaturated fatty acid (VLCFA) of significant interest in neuroscience and drug development. Its parent compound, nervonic acid (cis-15-tetracosenoic acid), is a critical component of sphingolipids, particularly sphingomyelin (B164518), within the myelin sheath of nerve fibers.[1][2] The myelin sheath is essential for the rapid and efficient transmission of nerve impulses, and its integrity is paramount for proper neurological function.[3]

Deficiencies in nervonic acid levels have been associated with demyelinating disorders such as multiple sclerosis and adrenoleukodystrophy.[4] This has spurred research into the therapeutic potential of nervonic acid and its derivatives. The methyl ester form, this compound, offers enhanced stability and solubility, making it more suitable for formulation in dietary supplements and for use in experimental research settings.[4][5] This document provides a comprehensive technical overview of its chemical properties, synthesis, analysis, biological role, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a fatty acid methyl ester (FAME).[6] It is characterized by a 25-carbon chain with a single cis-double bond located at the 15th carbon from the methyl ester end (or the 9th carbon from the omega end, designating it as a 24:1n-9 fatty acid derivative).[7]

General Properties
PropertyValueCitations
CAS Number 2733-88-2[8][9]
Molecular Formula C₂₅H₄₈O₂[8][10]
Molecular Weight 380.65 g/mol [10]
IUPAC Name methyl (15Z)-tetracos-15-enoate[9]
Synonyms Methyl nervonate, Selacholeic acid methyl ester, Methyl (Z)-tetracos-15-enoate, C24:1 (cis-15) methyl ester[10][11]
Appearance Liquid[4][8]
Purity (Typical) ≥98.0% (GC)Commercial data
Physicochemical Data
PropertyValueCitations
Melting Point 14-15 °C[4]
Boiling Point 186-202 °C[4]
Density (Predicted) 0.868 ± 0.06 g/cm³[4]
Refractive Index 1.4563 (at 23°C)[4]
Solubility DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 100 mg/mlCommercial data
Storage Temperature -20°C[4]
SMILES String CCCCCCCC\C=C/CCCCCCCCCCCCCC(=O)OC[9]
InChI Key AINIZSBLAFHZCP-KHPPLWFESA-N[9][10]

Synthesis and Analytical Characterization

While commercially available, understanding the synthesis and analysis of this compound is crucial for research applications.

Representative Chemical Synthesis

Chemical synthesis of very-long-chain unsaturated fatty esters like this compound is a multi-step process. While microbial biosynthesis is an emerging alternative, chemical synthesis often relies on coupling smaller fragments.[12] A common strategy is the Wittig reaction, which is a premier method for creating carbon-carbon double bonds with good stereochemical control.[2][13] This is typically followed by a standard esterification of the resulting carboxylic acid.

A generalized workflow is presented below. This approach involves synthesizing two key fragments that will form the 24-carbon chain around a central double bond.

G cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_coupling Coupling and Final Product Formation A1 C9 Alkyl Halide A3 Phosphonium (B103445) Salt Formation (SN2 Reaction) A1->A3 A2 Triphenylphosphine (B44618) (PPh3) A2->A3 A5 Phosphonium Ylide (Wittig Reagent) A3->A5 A4 Strong Base (e.g., n-BuLi) A4->A5 C1 Wittig Reaction (Ylide + Aldehyde) A5->C1 B1 15-Hydroxypentadecanoic Acid Derivative B2 Oxidation B1->B2 B3 Methyl 15-oxopentadecanoate (Aldehyde) B2->B3 B3->C1 C2 cis-15-Tetracosenoic Acid (Nervonic Acid) C1->C2 C3 Esterification (Methanol, Acid Catalyst) C2->C3 C4 This compound (Final Product) C3->C4

Fig. 1: Generalized workflow for the chemical synthesis of this compound.

Experimental Details:

  • Wittig Reagent Formation: The phosphonium ylide is typically prepared by reacting an alkyl halide (e.g., 1-bromononane) with triphenylphosphine to form a phosphonium salt, which is then deprotonated with a strong base like n-butyllithium.[13]

  • Aldehyde Fragment: The aldehyde fragment (e.g., methyl 15-oxopentadecanoate) can be prepared from a corresponding long-chain hydroxy-ester via oxidation.

  • Wittig Reaction: The ylide and aldehyde are reacted in an appropriate solvent to form the alkene. Non-stabilized ylides, like the one in this scheme, predominantly yield the (Z)- or cis-alkene.[14]

  • Esterification: The resulting nervonic acid can be esterified to its methyl ester using several standard methods, such as refluxing with methanol (B129727) and a catalytic amount of sulfuric acid (Fischer esterification) or using reagents like thionyl chloride followed by methanol.[15][16]

Analytical Characterization

Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the standard method for the analysis of FAMEs, including this compound.[17]

Analytical Data

ParameterValueCitations
Kovats Retention Index Standard non-polar: 2680 Semi-standard non-polar: 2709.7 Standard polar: 3048, 3079[9]
Mass Spectrum (EI) Key m/z fragments: 55, 69, 83, 97, 111, 125, 139, 153, 167, 181, 195, 222, 264, 349, 380 (M+)[8]

Representative GC-MS Protocol Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Lipid-containing Sample (e.g., biological tissue, oil) P2 Lipid Extraction (e.g., Folch or Bligh-Dyer method) P1->P2 P3 Transesterification/Esterification (e.g., BF3/Methanol or H2SO4/Methanol) P2->P3 P4 Extraction of FAMEs (e.g., with Hexane) P3->P4 A1 Inject sample onto GC (e.g., HP-INNOWAX column) P4->A1 A2 Temperature Programmed Elution A1->A2 A3 Ionization (EI, 70 eV) A2->A3 A4 Mass Analysis (Scan or SIM mode) A3->A4 D1 Identify Peak by Retention Time (vs. This compound standard) A4->D1 D2 Confirm Identity by Mass Spectrum (vs. library like NIST) D1->D2 D3 Quantify using Internal Standard (e.g., Methyl nonadecanoate (B1228766) C19:0) D1->D3

Fig. 2: General workflow for the analysis of this compound by GC-MS.

Biological Role and Metabolic Pathways

The biological significance of this compound is intrinsically linked to its de-esterified form, nervonic acid.

Role in the Central Nervous System

Nervonic acid is a very-long-chain fatty acid that is highly enriched in the nervous system.[4] It is a major constituent of sphingolipids, such as sphingomyelin and cerebrosides, which are fundamental components of the myelin sheath that insulates nerve axons.[7] The incorporation of nervonic acid into these lipids is crucial for maintaining the fluidity and structural integrity of the myelin membrane, thereby ensuring proper nerve impulse conduction.[3] Studies have shown that nervonic acid levels are decreased in demyelinating diseases, and supplementation may support remyelination processes.[3][7]

Biosynthesis of Nervonic Acid

Nervonic acid is not an essential fatty acid; it can be synthesized endogenously from oleic acid (18:1n-9) through a series of chain-elongation steps that occur in the endoplasmic reticulum. This process is carried out by the fatty acid elongase (ELOVL) complex of enzymes.[18]

G cluster_pathway Nervonic Acid Biosynthesis Pathway p1 Oleoyl-CoA (18:1-CoA) p2 Eicosenoyl-CoA (20:1-CoA) e1 Elongase (ELOVL) p1->e1 p3 Erucoyl-CoA (22:1-CoA) e2 Elongase (ELOVL) p2->e2 p4 Nervonoyl-CoA (24:1-CoA) e3 Elongase (ELOVL) p3->e3 e1->p2 e2->p3 e3->p4

Fig. 3: Biosynthesis of Nervonoyl-CoA via fatty acid elongation from Oleoyl-CoA.

Each elongation cycle adds two carbons from Malonyl-CoA and involves four enzymatic steps: condensation (KCS), reduction (KCR), dehydration (HCD), and a final reduction (ECR).

Incorporation into Sphingolipids

Once synthesized or supplied exogenously, nervonoyl-CoA is a substrate for the synthesis of complex sphingolipids, which are integral to the myelin sheath. The primary pathway involves its incorporation into ceramide, which is then further processed to form sphingomyelin.

G S1 Exogenous Nervonic Acid or Methyl Nervonate S2 Activation to Nervonoyl-CoA S1->S2 S4 Ceramide Synthase (CerS) S2->S4 S3 Sphingosine S3->S4 S5 Nervonoyl-Ceramide S4->S5 S7 Sphingomyelin Synthase (SMS) S5->S7 S6 Phosphatidylcholine S6->S7 S8 Nervonoyl-Sphingomyelin S7->S8 S9 Myelin Sheath Component S8->S9

Fig. 4: Incorporation of nervonic acid into sphingomyelin for myelin formation.

Experimental Protocols

The following sections provide representative protocols for working with this compound in a research context.

Protocol: In Vitro Myelination Assay using Oligodendrocyte Precursor Cells (OPCs)

This protocol describes the treatment of cultured OPCs with this compound to assess its effect on differentiation and myelin protein expression.

G cluster_culture OPC Culture and Treatment cluster_analysis Analysis of Myelination Markers C1 1. Isolate OPCs (e.g., from neonatal rat cortices) C2 2. Proliferate OPCs (in media with PDGF-AA & FGF-2) C1->C2 C3 3. Induce Differentiation (Withdraw mitogens, add T3 hormone) C2->C3 C4 4. Treat Cells (Add Methyl Nervonate solution) C3->C4 A1 5a. Immunocytochemistry (Fix cells, stain for MBP, MOG, PLP) C4->A1 A3 5b. RNA/Protein Extraction C4->A3 A2 6a. Fluorescence Microscopy & Image Analysis A1->A2 A4 6b. qRT-PCR or Western Blot (Quantify MBP, MOG, PLP expression) A3->A4

Fig. 5: Workflow for assessing the effect of this compound on OPC differentiation.

Methodology Details:

  • OPC Isolation and Culture:

    • Isolate OPCs from P5-P7 neonatal rat cortices using established methods (e.g., immunopanning or differential centrifugation).

    • Culture the isolated OPCs on poly-D-lysine coated plates in proliferation medium (e.g., DMEM/F12 supplemented with growth factors like PDGF-AA and FGF-2).

  • Preparation of Treatment Solution:

    • Due to its hydrophobicity, this compound requires a specific solubilization procedure for use in aqueous cell culture media.[19]

    • Prepare a high-concentration stock solution (e.g., 10 mM) in an organic solvent like DMSO.[20]

    • For treatment, dilute the stock solution in pre-warmed fetal bovine serum (FBS) before a final dilution in the cell culture medium to achieve the desired final concentration (e.g., 10 µM) and a minimal final DMSO concentration (<0.1%).[20][21]

  • Differentiation and Treatment:

    • To induce differentiation, switch the cells from proliferation medium to a differentiation medium (lacking PDGF-AA and FGF-2, but supplemented with triiodothyronine (T3)).

    • Add the prepared this compound solution to the differentiation medium at the start of the differentiation period. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for a period of 48-96 hours to allow for differentiation and expression of myelin proteins.[22]

  • Quantification of Myelination:

    • Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize, and stain with primary antibodies against myelin markers such as Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP). Use fluorescently-labeled secondary antibodies for visualization.

    • Quantitative Analysis: Analyze images to quantify the percentage of MBP-positive cells or the complexity of their branching. Alternatively, extract total RNA or protein from the cells. Use qRT-PCR to measure the mRNA expression levels of Mbp, Mog, and Plp1 genes, or use Western Blotting to quantify the protein levels.[22][23]

Protocol: Quantification by GC-MS as a Reference Standard

This protocol outlines the use of this compound as a standard for quantifying fatty acid content in a sample.

Methodology Details:

  • Sample Preparation (Transesterification):

    • Accurately weigh approximately 100 mg of the lipid-containing sample (e.g., biodiesel, extracted oil) into a vial.

    • Add a known amount (e.g., 100 mg) of an internal standard, such as methyl nonadecanoate (C19:0).[24]

    • Add 3-4 mL of a transesterification reagent (e.g., 2% H₂SO₄ in methanol).[25]

    • Heat the sealed vial at 85-90°C for 2-3 hours.[25]

    • After cooling, add saturated NaCl solution and extract the resulting FAMEs with hexane (B92381). The hexane layer contains the FAMEs for analysis.[25]

  • GC-MS Instrument Conditions (Representative):

    • GC System: Agilent 7890 Series GC or equivalent.[24]

    • Column: HP-INNOWAX capillary column (30 m x 0.25 mm, 0.25 µm) or similar polar column suitable for FAME analysis.[26]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[26]

    • Injection: 1 µL, splitless or with a high split ratio (e.g., 150:1).[17]

    • Oven Program: Initial temperature 150°C, hold for 3 min, ramp to 210°C at 50°C/min, hold for 4 min. (Note: Program must be optimized for separation of all FAMEs of interest).[24]

    • MS System: Agilent 5975C MSD or equivalent.[26]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode (e.g., m/z 40-550) for identification or Selective Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[26][27]

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of a pure standard run under the same conditions.

    • Confirm the peak's identity by matching its mass spectrum against a reference library (e.g., NIST).[8]

    • Calculate the concentration of this compound in the original sample based on the peak area ratio to the internal standard and the initial weights.

References

An In-depth Technical Guide to the Research Applications of Nervonic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonic acid methyl ester, the methylated form of nervonic acid (cis-15-tetracosenoic acid), is a long-chain monounsaturated omega-9 fatty acid.[1] Its enhanced stability and solubility make it a valuable compound in various research applications, particularly in neuroscience, oncology, and immunology.[1] Nervonic acid is a key component of sphingolipids in the myelin sheath of nerve fibers, playing a crucial role in the development and maintenance of the nervous system.[2] This guide provides a comprehensive overview of the current research applications of nervonic acid methyl ester, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Neuroprotective and Remyelinating Applications

Nervonic acid and its methyl ester have demonstrated significant potential in the context of neurodegenerative diseases and demyelinating disorders. Research suggests that supplementation may be beneficial in conditions where nervonic acid production is impaired, such as multiple sclerosis and adrenoleukodystrophy.

Parkinson's Disease

Studies have investigated the neuroprotective effects of nervonic acid in animal and cellular models of Parkinson's disease (PD).

Quantitative Data Summary: Effects of Nervonic Acid in Parkinson's Disease Models

Model Compound Dosage/Concentration Key Findings Reference
MPTP-induced C57BL/6 miceNervonic Acid20, 40, 60 mg/kg (gavage)Dose-dependent alleviation of behavioral deficits. Increased SOD activity by 25% (low dose), 50% (middle dose), and 51% (high dose). Increased GSH levels by 10% (low dose), 55% (middle dose), and 60% (high dose).[3]
SH-SY5Y & PC-12 cells (MPP+ induced)Nervonic Acid5, 10, 20 µmol/LDose-dependent inhibition of inflammatory factors (IL-6, IL-8, TNF-α) and oxidative stress. Reduced apoptosis and increased expression of Ras/MEK/ERK pathway proteins.[4][5]

Experimental Protocol: In Vivo Parkinson's Disease Model

  • Animal Model: Male C57BL/6 mice.

  • Induction of Parkinsonism: Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg for the first three days.[3]

  • Treatment: Following MPTP induction, administer nervonic acid by gavage at doses of 20, 40, and 60 mg/kg daily for seven days. The control and model groups receive an equal volume of the vehicle (e.g., PBS).[3]

  • Behavioral Assessment: Conduct behavioral tests such as the pole test and open field test to evaluate motor function.

  • Biochemical Analysis: Euthanize the mice and collect striatal tissue. Homogenize the tissue to measure levels of dopamine, serotonin, and their metabolites using chromatography.[6]

  • Protein Expression Analysis: Use immunoblotting to determine the expression levels of tyrosine hydroxylase and α-synuclein.[6]

  • Oxidative Stress Assessment: Measure the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) in the striatal tissue.[3]

Signaling Pathway: Ras/MEK/ERK Pathway in Neuroprotection

Nervonic acid has been shown to activate the Ras/MEK/ERK signaling pathway, which is crucial for cell survival and proliferation. In the context of Parkinson's disease models, this activation is associated with the suppression of apoptosis and the alleviation of oxidative stress and inflammation.

Ras_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nervonic Acid Nervonic Acid Receptor Receptor Nervonic Acid->Receptor Activates Ras Ras Receptor->Ras Activates MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates Apoptosis Apoptosis ERK->Apoptosis Inhibits Oxidative Stress Oxidative Stress ERK->Oxidative Stress Inhibits Inflammation Inflammation ERK->Inflammation Inhibits Gene Expression Cell Survival Gene Expression ERK->Gene Expression Promotes

Nervonic acid activates the Ras/MEK/ERK pathway, promoting neuroprotection.
Myelin Synthesis and Oligodendrocyte Differentiation

Nervonic acid is a critical component of myelin, and its ester form has been shown to promote the maturation of oligodendrocyte precursor cells (OPCs) and enhance the synthesis of myelin proteins.

Experimental Protocol: In Vitro Oligodendrocyte Differentiation

  • Cell Line: Human oligodendrocyte progenitor cell line (e.g., MO3.13).

  • Cell Culture: Culture cells in a suitable medium (e.g., DMEM/F-12) supplemented with growth factors. To induce differentiation, phorbol (B1677699) 12-myristate 13-acetate (PMA) can be added at a concentration of 0.1 mM for 72 hours.[7]

  • Treatment: Supplement the differentiation medium with a fish oil mixture rich in nervonic acid ester (e.g., 5% v/v) for 72 hours.[8]

  • Analysis of Myelin Proteins: Use immunocytochemistry to assess the expression of myelin basic protein (MBP), myelin oligodendrocyte glycoprotein (B1211001) (MOG), and proteolipid protein (PLP).[7]

  • Cytokine and Chemokine Analysis: Analyze the cell culture supernatant for levels of pro-inflammatory cytokines and chemokines to assess the anti-inflammatory effects of the treatment.

  • Lipid Profiling: Perform gas chromatography/mass spectrometry (GC-MS) on cell lysates to analyze the incorporation and metabolism of nervonic acid.[7]

Logical Diagram: Role in Myelination

Myelination_Process Nervonic Acid\nMethyl Ester Nervonic Acid Methyl Ester OPC Oligodendrocyte Precursor Cell (OPC) Nervonic Acid\nMethyl Ester->OPC Promotes maturation Inflammation Pro-inflammatory Cytokines/Chemokines Nervonic Acid\nMethyl Ester->Inflammation Reduces Mature_OL Mature Oligodendrocyte OPC->Mature_OL Differentiates into Myelin_Proteins Synthesis of: - Myelin Basic Protein (MBP) - Myelin Oligodendrocyte  Glycoprotein (MOG) - Proteolipid Protein (PLP) Mature_OL->Myelin_Proteins Increases Myelin_Sheath Myelin Sheath Formation/Repair Myelin_Proteins->Myelin_Sheath Leads to

Nervonic acid methyl ester promotes oligodendrocyte maturation and myelin synthesis.

Anti-Inflammatory Applications

Nervonic acid and its methyl ester exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. Nervonic acid has been shown to inhibit the activation of this pathway.

NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Nervonic Acid Nervonic Acid Nervonic Acid->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Gene_Transcription Initiates

Nervonic acid inhibits the NF-κB signaling pathway, reducing inflammation.

Signaling Pathway: NLRP3 Inflammasome Activation

In certain contexts, such as in ovarian granulosa cells, elevated levels of nervonic acid have been shown to induce mitochondrial oxidative stress, leading to the activation of the NLRP3 inflammasome and a pro-inflammatory response.

NLRP3_Activation Nervonic Acid Nervonic Acid Mitochondria Mitochondria Nervonic Acid->Mitochondria Induces stress in ROS Mitochondrial ROS Mitochondria->ROS Produces NLRP3 NLRP3 ROS->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_Casp1->Casp1 Cleaves to form Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b to form Inflammation Inflammation IL1b->Inflammation Promotes

Nervonic acid can induce NLRP3 inflammasome activation via mitochondrial ROS.

Anticancer Applications

Nervonic acid has demonstrated anticancer effects in triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer.

Quantitative Data Summary: Effects of Nervonic Acid on Triple-Negative Breast Cancer Cells

Cell Line Compound Concentration Effect Reference
BT-549Nervonic Acid1, 10, 100, 1000 µMReduced cell viability in a concentration-dependent manner.[9][10]
BT-549Nervonic Acid100 µMIncreased expression of single-stranded DNA (apoptosis marker). Decreased expression of NF-κB and Ki-67 (proliferation marker).[9][10]
BT-549Nervonic Acid10 µMInhibited cell migration and invasion. Decreased mRNA expression of N-cadherin and protein expression of MMP-9 and MMP-2.[9]

Experimental Protocol: In Vitro Cancer Cell Viability and Migration Assay

  • Cell Line: BT-549 (triple-negative breast cancer).

  • Cell Viability Assay (MTT Assay):

    • Seed BT-549 cells in 96-well plates.

    • After cell attachment, treat with various concentrations of nervonic acid (e.g., 1, 10, 100, 1000 µM) or a vehicle control (e.g., DMSO) for 24 hours.[9]

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength to determine cell viability.

  • Cell Migration and Invasion Assay (Transwell Assay):

    • Seed BT-549 cells in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays).

    • Add nervonic acid (e.g., 10 µM) to the culture medium in both the upper and lower chambers.[9]

    • Incubate for a specified period to allow for cell migration/invasion.

    • Fix and stain the cells that have migrated to the lower surface of the membrane.

    • Count the number of migrated/invaded cells under a microscope.

  • Gene and Protein Expression Analysis:

    • Treat BT-549 cells with nervonic acid.

    • For gene expression analysis, extract RNA and perform RT-PCR to quantify the mRNA levels of genes such as E-cadherin (CDH1) and N-cadherin (CDH2).[9]

    • For protein expression analysis, perform immunocytochemistry or western blotting to assess the levels of proteins such as MMP-9, MMP-2, and NF-κB.[9]

Analytical Applications

Nervonic acid methyl ester is frequently used as a reference standard in analytical chemistry, particularly in the analysis of fatty acid profiles in various biological and commercial samples.

Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters

  • Sample Preparation (Methylation):

    • For free fatty acids, a methylation step is required. A common method involves mixing the sample (e.g., 50 mg of oil) with a 1% sulfuric acid-methanol solution and heating at 70°C for 30 minutes.[11]

    • Alternatively, boron trifluoride-methanol can be used as a methylation reagent.[12]

    • Extract the resulting fatty acid methyl esters (FAMEs) with a nonpolar solvent like n-hexane.[11]

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., Varian Saturn 2200 ion trap system with a CP-3800 GC).[13]

  • Column: A suitable capillary column for FAME analysis (e.g., BPX5, 30 m x 0.25 mm x 0.25 µm film).[13]

  • Temperature Program: An example program is: start at 70°C, ramp to 130°C at 10°C/min, then to 230°C at 5°C/min, and finally to 310°C at 20°C/min, holding for 5 minutes.[13]

  • Carrier Gas: Nitrogen or helium at a constant flow rate (e.g., 1 mL/min).[13]

  • Data Analysis: Identify nervonic acid methyl ester and other FAMEs by comparing their retention times and mass spectra to those of known standards.

Conclusion

Nervonic acid methyl ester is a versatile and valuable tool for researchers in neuroscience, oncology, and immunology. Its role in myelin synthesis and neuroprotection makes it a promising candidate for further investigation in the context of neurodegenerative and demyelinating diseases. Its anti-inflammatory and anticancer properties open up additional avenues for therapeutic development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of future research into the multifaceted applications of this important fatty acid ester.

References

An In-depth Technical Guide to the Structure of Methyl cis-15-tetracosenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cis-15-tetracosenoate, also known as methyl nervonate or selacholeic acid methyl ester, is a long-chain monounsaturated fatty acid methyl ester (FAME). It is the methyl ester derivative of nervonic acid (cis-15-tetracosenoic acid), a crucial component of sphingolipids in the myelin sheath of nerve fibers. This technical guide provides a comprehensive overview of the structure, properties, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and analysis, along with spectroscopic data, are presented. Furthermore, its biological significance, particularly its role in neuronal health and potential as a therapeutic agent in neurological disorders, is discussed with a focus on its interaction with cellular signaling pathways.

Chemical Structure and Properties

This compound is characterized by a 25-carbon chain with a methyl ester group at one end and a single cis-double bond located at the 15th carbon atom (counting from the carboxyl carbon).

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
IUPAC Name methyl (15Z)-tetracos-15-enoate[1]
Synonyms Methyl nervonate, Selacholeic acid methyl ester[1][2]
CAS Number 2733-88-2[1][2]
Chemical Formula C₂₅H₄₈O₂[1][2]
Molecular Weight 380.65 g/mol [1][2]
Appearance Liquid at room temperature[3]
Melting Point 14 - 15 °C[4]
Boiling Point 186 - 202 °C[4][5]
Purity ≥98.0% (GC)[6]
Storage Temperature -20°C[6]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the esterification of its corresponding free fatty acid, nervonic acid.

Protocol: Acid-Catalyzed Esterification of Nervonic Acid

  • Dissolution: Dissolve 1 gram of nervonic acid in 20 mL of anhydrous methanol (B129727) in a round-bottom flask.

  • Catalyst Addition: Slowly add 0.5 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux at 65-70°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the methyl ester with 3 x 30 mL of hexane (B92381) or diethyl ether.

  • Washing: Wash the combined organic layers with 2 x 30 mL of distilled water and then with 30 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient.

G A Nervonic Acid + Methanol B Add H₂SO₄ (Catalyst) A->B C Reflux (2-4 hours) B->C D Neutralization (NaHCO₃) C->D E Extraction (Hexane) D->E F Washing (H₂O, Brine) E->F G Drying & Evaporation F->G H Purification (Column Chromatography) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for the identification and quantification of this compound.

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: A polar capillary column, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp 1: Increase to 200°C at a rate of 10°C/min.

    • Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 10 min.

  • MSD Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Sample Preparation: Dissolve the sample in hexane at a concentration of approximately 1 mg/mL. Inject 1 µL into the GC.

  • Identification: The retention time and the mass spectrum of the sample are compared with those of a certified reference standard of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These are based on typical values for long-chain fatty acid methyl esters.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
5.34t-CH=CH- (vinylic protons, C15-H, C16-H)
3.67s-COOCH₃ (methyl ester protons)
2.30t-CH₂-COO- (methylene protons α to carbonyl, C2-H)
2.01m-CH₂-CH=CH-CH₂- (allylic protons, C14-H, C17-H)
1.63m-CH₂-CH₂-COO- (methylene protons β to carbonyl, C3-H)
1.25br s-(CH₂)n- (methylene protons of the long chain)
0.88t-CH₃ (terminal methyl protons, C24-H)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
174.3-COO- (carbonyl carbon)
129.9-CH=CH- (vinylic carbons, C15, C16)
51.4-COOCH₃ (methyl ester carbon)
34.1-CH₂-COO- (methylene carbon α to carbonyl, C2)
31.9 - 29.1-(CH₂)n- (methylene carbons of the long chain)
27.2-CH₂-CH= (allylic carbons, C14, C17)
24.9-CH₂-CH₂-COO- (methylene carbon β to carbonyl, C3)
22.7-CH₂-CH₃ (methylene carbon penultimate to terminal methyl)
14.1-CH₃ (terminal methyl carbon, C24)
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Table 3: FTIR Spectral Data

Wavenumber (cm⁻¹)VibrationFunctional Group
~3005C-H stretch=C-H (vinylic)
2925, 2854C-H stretch-CH₂, -CH₃ (aliphatic)
1743C=O stretchEster carbonyl
1465C-H bend-CH₂- (scissoring)
1435C-H bend-O-CH₃ (asymmetric)
1170C-O stretchEster
~722C-H bend-(CH₂)n- (rocking)

Biological Significance and Signaling Pathways

This compound, as the methyl ester of nervonic acid, is intrinsically linked to the biological roles of this very-long-chain monounsaturated fatty acid. Nervonic acid is a key component of sphingomyelin (B164518) in the myelin sheath, which is essential for the proper functioning of the central and peripheral nervous systems.[4]

Role in Neurological Health

Deficiencies in nervonic acid have been associated with demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy.[7] Supplementation with nervonic acid or its derivatives may support remyelination and improve neurological function.

Cellular Signaling Pathways

Recent studies suggest that nervonic acid and its esters can modulate cellular signaling pathways involved in neuronal survival, differentiation, and inflammation. One of the key pathways implicated is the PI3K/Akt signaling pathway . This pathway is crucial for cell growth, proliferation, and survival in various cell types, including neurons.

Activation of the PI3K/Akt pathway by nervonic acid can lead to the phosphorylation of downstream targets that promote neuronal survival and inhibit apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits CREB CREB Akt->CREB Activates Neuronal Survival & Growth Neuronal Survival & Growth mTOR->Neuronal Survival & Growth Caspase9 Caspase9 Bad->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis CREB->Neuronal Survival & Growth Nervonic Acid / Methyl Ester Nervonic Acid / Methyl Ester Nervonic Acid / Methyl Ester->PI3K Potentially Modulates Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Potential modulation of the PI3K/Akt signaling pathway by Nervonic Acid.

Applications in Drug Development

The unique properties of this compound and its parent compound, nervonic acid, make them interesting candidates for drug development, particularly in the context of neurodegenerative diseases. Its ability to be incorporated into neuronal cell membranes and its potential to modulate key signaling pathways suggest therapeutic potential for:

  • Multiple Sclerosis: By promoting remyelination.

  • Adrenoleukodystrophy: By addressing the deficiency in very-long-chain fatty acids.

  • Other Neurodegenerative Disorders: By providing neuroprotective effects through pathways like PI3K/Akt.

Further research is required to fully elucidate the mechanisms of action and to develop effective therapeutic strategies based on this compound.

Conclusion

This compound is a structurally significant long-chain fatty acid methyl ester with important biological roles, primarily linked to its precursor, nervonic acid. This technical guide has provided a detailed overview of its chemical and physical properties, along with protocols for its synthesis and analysis. The elucidation of its interaction with cellular signaling pathways, such as the PI3K/Akt pathway, opens new avenues for research and development in the field of neurology and drug discovery. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers working with this important biomolecule.

References

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of Methyl cis-15-tetracosenoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl cis-15-tetracosenoate, the methyl ester of nervonic acid (cis-15-tetracosenoic acid), is a long-chain monounsaturated fatty acid of significant interest in biomedical research and drug development. It is a key component of sphingolipids in the myelin sheath of nerves. Accurate and reliable quantification of this compound is crucial for various applications, including metabolic studies, biomarker discovery, and quality control of pharmaceutical formulations. Gas chromatography (GC) is a robust and widely used analytical technique for the separation and quantification of fatty acid methyl esters (FAMEs), offering high resolution and sensitivity.[1][2] This application note provides a detailed protocol for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID).

Principle

The analysis of fatty acids by gas chromatography typically requires their conversion into volatile methyl ester derivatives.[1][3] This process, known as esterification or transesterification, reduces the polarity of the fatty acids and increases their volatility, making them amenable to GC analysis.[2] The resulting FAMEs are then separated on a capillary GC column based on their boiling points and polarity. A flame ionization detector (FID) is commonly used for the detection of FAMEs, providing a response that is proportional to the mass of carbon, allowing for accurate quantification.[4][5]

Experimental Protocols

1. Sample Preparation: Esterification of Fatty Acids

The conversion of fatty acids from lipid samples into their corresponding methyl esters is a critical step for successful GC analysis.[1][6] An acid-catalyzed methylation method using methanolic HCl is described below.

Materials:

  • Lipid extract or fatty acid sample

  • Toluene

  • Methanol, anhydrous

  • Concentrated Hydrochloric Acid (HCl, 35% w/w)

  • Hexane (B92381), GC grade

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-capped glass test tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Reagent Preparation (8% HCl in Methanol/Water): Prepare an 8% (w/v) solution of HCl in methanol/water (85:15, v/v) by carefully diluting 9.7 ml of concentrated HCl with 41.5 ml of methanol.[6]

  • Sample Preparation: Accurately weigh or pipette a known amount of the lipid sample into a screw-capped glass test tube.

  • Reaction Mixture: To the lipid sample, sequentially add 0.2 ml of toluene, 1.5 ml of methanol, and 0.3 ml of the prepared 8% HCl solution.[6] The final HCl concentration will be approximately 1.2% (w/v).[6]

  • Methylation: Securely cap the tube and vortex for 30 seconds. Heat the mixture at 100°C for 1 to 1.5 hours in a heating block or water bath.[6] For milder conditions, incubation at 45°C overnight (14 hours or longer) can be performed.[6]

  • Extraction: Allow the tube to cool to room temperature. Add 1 ml of hexane to the tube and vortex thoroughly for 1 minute to extract the FAMEs.[6] Add 1 ml of water, vortex, and allow the layers to separate.

  • Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Transfer: Transfer the dried hexane extract to a GC vial for analysis. For low-concentration samples, the use of vial inserts is recommended.[7]

2. Gas Chromatography (GC) Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/Splitless Injector

  • Capillary GC Column (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm or similar polar wax column)[8]

  • Data Acquisition and Processing Software

GC Conditions: The following table summarizes a typical set of GC conditions for the analysis of FAMEs, including this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterValue
Injector
TypeSplit/Splitless
Temperature250 °C
Split Ratio25:1 to 50:1
Column
TypeDB-FATWAX UI or equivalent polar wax column
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier Gas
TypeHelium or Hydrogen
Flow RateConstant flow, ~1 mL/min
Oven Temperature Program
Initial Temperature100 °C
Ramp 110 °C/min to 250 °C
Hold 110 min at 250 °C[8]
Detector
TypeFlame Ionization Detector (FID)
Temperature260 °C
Hydrogen Flow35 mL/min[4]
Air Flow350 mL/min[4]
Makeup Gas (Nitrogen)30 mL/min[4]
Injection
Volume1 µL

3. Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound at known concentrations.[9] The peak area of the analyte is plotted against its concentration. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. The use of an internal standard is recommended to improve accuracy and precision.[7][9]

Table 1: Typical Performance Data for FAMEs GC Analysis

ParameterTypical Value/Range
Retention Time Reproducibility RSD < 1%
Peak Area Repeatability RSD < 5%
Linearity (R²) > 0.995
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL to low µg/mL range

Visualization

Experimental Workflow for GC Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis start Lipid Sample esterification Acid-Catalyzed Esterification start->esterification Add Methanolic HCl, Toluene extraction Hexane Extraction esterification->extraction Add Hexane, Water drying Drying with Na2SO4 extraction->drying gc_vial Transfer to GC Vial drying->gc_vial injection GC Injection gc_vial->injection separation Capillary Column Separation injection->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Workflow for the GC analysis of this compound.

Metabolic Context of Nervonic Acid

metabolic_pathway cluster_elongation Fatty Acid Elongation cluster_sphingolipids Sphingolipid Metabolism cluster_analysis Analytical Derivatization oleic Oleic Acid (C18:1) eicosenoic Eicosenoic Acid (C20:1) oleic->eicosenoic Elongase erucic Erucic Acid (C22:1) eicosenoic->erucic Elongase nervonic Nervonic Acid (cis-15-Tetracosenoic Acid) (C24:1) erucic->nervonic Elongase ceramide Ceramides nervonic->ceramide methyl_nervonate This compound (Analyzed by GC) nervonic->methyl_nervonate Methylation sphingosine Sphingosine sphingosine->ceramide Ceramide Synthase sphingomyelin Sphingomyelin ceramide->sphingomyelin cerebrosides Cerebrosides ceramide->cerebrosides myelin Myelin Sheath sphingomyelin->myelin Incorporation into

Caption: Biosynthesis and role of nervonic acid.

References

Application Note: Quantitative Analysis of Methyl cis-15-tetracosenoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl cis-15-tetracosenoate, also known as Nervonic acid methyl ester, is the methylated form of nervonic acid, a long-chain monounsaturated omega-9 fatty acid.[1][2] Nervonic acid is enriched in the myelin sheath of nerve fibers, making its quantification crucial in neuroscience research and in the development of therapeutics for demyelinating diseases.[2] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of fatty acids.[3][4] However, due to their polarity and low volatility, fatty acids require derivatization into fatty acid methyl esters (FAMEs) for successful GC analysis.[5][6] This application note details a robust and validated GC-MS method for the precise quantification of this compound in biological and pharmaceutical matrices.

Principle

The quantitative analysis is based on the conversion of fatty acids within a sample to their corresponding methyl esters via acid-catalyzed transesterification.[7] A suitable non-endogenous fatty acid methyl ester is introduced as an internal standard (IS) to correct for variations during sample preparation and injection.[8] The resulting FAMEs are separated on a GC capillary column based on their boiling points and polarity. The mass spectrometer detects and quantifies the target analyte and the internal standard, often in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[9][10] A calibration curve is generated using standards of known concentration to accurately determine the amount of this compound in the sample.

Experimental Protocols

Materials and Reagents
  • Analyte Standard: this compound (≥99% purity)[2]

  • Internal Standard (IS): Methyl heptadecanoate (C17:0) or Methyl behenate (B1239552) (C22:0)[8]

  • Solvents (GC or HPLC grade): Hexane (B92381), Toluene, Methanol

  • Derivatization Reagent: 1.25 M HCl in Methanol (prepared by carefully adding acetyl chloride to anhydrous methanol) or 12% Boron Trichloride in Methanol (BCl₃-Methanol)[6]

  • Other Reagents: Anhydrous sodium sulfate (B86663), Deionized water

  • Sample: Lipid extract from plasma, tissue homogenate, or drug formulation.

Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard and 10 mg of the chosen Internal Standard (e.g., Methyl heptadecanoate) in separate 10 mL volumetric flasks using hexane.

  • Internal Standard Working Solution (50 µg/mL): Dilute the IS stock solution with hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Methyl cis-15-tetracosenooate stock solution into vials to achieve a concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a constant amount of the IS working solution to each standard.

Sample Preparation (Acid-Catalyzed Transesterification)
  • Sample Aliquot: Place an accurately measured amount of the sample (e.g., 10-20 mg of lipid extract) into a screw-cap glass tube with a PTFE liner.[7]

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the Internal Standard working solution (50 µg/mL) to the sample.

  • Derivatization:

    • Add 2 mL of 12% BCl₃-Methanol reagent.[6]

    • Securely cap the tube and heat at 60°C for 10 minutes.[6]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane.[6]

    • Vortex vigorously for 1 minute to ensure the FAMEs are extracted into the hexane layer.[6]

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes or allow the layers to settle.

  • Collection: Carefully transfer the upper organic (hexane) layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

GC-MS Instrumentation and Conditions

The analysis is performed on a GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

ParameterSetting
Gas Chromatograph
ColumnHighly polar capillary column (e.g., CP-Sil 88, Rt-2560, or equivalent), 60-100 m x 0.25 mm ID, 0.20 µm film thickness[11]
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial 100°C, hold for 2 min; ramp at 10°C/min to 180°C; ramp at 5°C/min to 240°C; hold for 15 min. (Note: Program must be optimized for specific column and instrument).
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.250°C
MS ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[10]
Monitored Ions (SIM) Analyte (C24:1 ME): Quantifier: m/z 380.4 (M⁺); Qualifier: m/z 348.3 ([M-32]⁺) IS (C17:0 ME): Quantifier: m/z 284.3 (M⁺); Qualifier: m/z 241.2 ([M-43]⁺)

Note: The molecular ion (m/z 380.4) for this compound may be of low abundance in EI.[5][12] Alternative, more abundant high-mass fragment ions should be selected from the analyte's mass spectrum if necessary.

Data Presentation and Results

Quantitative data is derived by constructing a linear regression calibration curve from the analysis of the prepared standards. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The method was validated for linearity, precision, accuracy, and sensitivity.

Table 1: Summary of Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999[3]
Limit of Detection (LOD) (S/N = 3)~0.2 µg/mL
Limit of Quantification (LOQ) (S/N = 10)~0.6 µg/mL
Precision (%RSD, n=6)Intra-day: < 5%; Inter-day: < 10%
Accuracy (Recovery %)90 - 110%

(Note: Values are representative and based on typical performance for GC-MS FAME analysis. Actual values must be determined during in-lab validation).[3][13]

Visualizations

Experimental Workflow Diagram

Quantitative_FAME_Workflow sample Sample (Lipid Extract / Oil) add_is Spike with Internal Standard (IS) sample->add_is derivatize Acid-Catalyzed Transesterification add_is->derivatize extract Hexane Extraction derivatize->extract gcms GC-MS Analysis (SIM / MRM Mode) extract->gcms process Data Processing (Peak Integration) gcms->process quantify Quantification (vs. Calibration Curve) process->quantify report Final Report (Concentration in µg/mL) quantify->report

Caption: Workflow for the quantitative analysis of this compound.

Logical Diagram of Internal Standard Quantification

Quantification_Logic cluster_0 GC-MS Data Acquisition cluster_1 Data Processing analyte_peak Analyte Peak Area (this compound) ratio Calculate Area Ratio (Analyte Area / IS Area) analyte_peak->ratio is_peak IS Peak Area (e.g., Methyl heptadecanoate) is_peak->ratio result Final Concentration ratio->result cal_curve Calibration Curve (Generated from Standards) cal_curve->result Apply to

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described GC-MS method provides a selective, sensitive, and reliable protocol for the quantitative determination of this compound. The acid-catalyzed derivatization is effective for various sample matrices, and the use of an internal standard ensures high accuracy and precision.[7][8] This application note serves as a comprehensive guide for researchers requiring precise measurement of this important long-chain fatty acid methyl ester.

References

Methyl cis-15-tetracosenoate: An Analytical Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl cis-15-tetracosenoate, also known as nervonic acid methyl ester, is a monounsaturated very long-chain fatty acid (VLCFA) methyl ester.[1] Its high purity (typically ≥98.0% by GC) and well-characterized physical and chemical properties make it an excellent analytical standard for various chromatographic applications.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound as a standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Key Applications

This compound is primarily used as an internal or external standard in the quantitative analysis of fatty acids and their derivatives in diverse matrices, including:

  • Nutritional Science: Quantifying omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in fish oils and dietary supplements.[4]

  • Clinical Diagnostics: Measuring VLCFAs in plasma or serum for the screening of peroxisomal disorders.

  • Food Industry: Determining the fatty acid profile of oils and fats, and for the analysis of wax esters.[2][3]

  • Biofuel Research: Analyzing the composition of biodiesels, which are primarily composed of fatty acid methyl esters (FAMEs).

Physicochemical Properties

PropertyValue
Synonyms Nervonic acid methyl ester, Selacholeic acid methyl ester
CAS Number 2733-88-2
Molecular Formula C₂₅H₄₈O₂
Molecular Weight 380.65 g/mol
Format Neat
Purity ≥98.0% (GC)
Storage Temperature −20°C

Data sourced from commercial suppliers.[2][3]

Application Note 1: Quantification of EPA and DHA in Fish Oil using GC-FID

This application note details the use of this compound as an internal standard for the accurate quantification of EPA and DHA methyl esters in fish oil samples by Gas Chromatography with Flame Ionization Detection (GC-FID).

Method Validation Data

The following table summarizes typical method performance parameters for the quantification of FAMEs using an internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterEPADHA
Linearity Range (µg/mL) 10 - 200010 - 2000
Correlation Coefficient (r²) >0.995>0.995
Limit of Detection (LOD) (µg/mL) ~2.4~2.4
Limit of Quantitation (LOQ) (µg/mL) ~8.1~8.1
Recovery (%) 90.8 - 95.290.8 - 95.2
Precision (RSD %) < 2.5< 2.5

Data synthesized from validated methods for FAME analysis.[5][6]

Experimental Protocol

1. Materials and Reagents

  • This compound (Internal Standard, IS)

  • EPA and DHA methyl ester standards

  • Fish oil sample

  • n-Hexane (HPLC grade)

  • Sodium hydroxide (B78521) in methanol (B129727) (1 N)

  • Boron trifluoride in methanol (14%)

  • Saturated sodium chloride solution

2. Standard and Sample Preparation

  • Internal Standard Stock Solution: Accurately weigh and dissolve this compound in n-hexane to a final concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting EPA and DHA methyl ester stock solutions with n-hexane to concentrations ranging from 10 to 2000 µg/mL. Spike each standard with the internal standard solution to a final concentration of 250 µg/mL.[5]

  • Sample Preparation (Transesterification):

    • Weigh approximately 20 mg of the fish oil sample into a screw-cap tube.

    • Add 1 mL of the internal standard solution (1 mg/mL).

    • Add 1 mL of 1 N sodium hydroxide in methanol. Heat at 80°C for 15 minutes for saponification.[5]

    • Add 1 mL of 14% boron trifluoride in methanol and heat at 110°C for 15 minutes for transesterification.[5]

    • Cool the tube, add 1 mL of n-hexane, and vortex for 1 minute.

    • Add 3 mL of saturated sodium chloride solution and centrifuge to separate the layers.

    • Transfer the upper hexane (B92381) layer containing the FAMEs to a GC vial for analysis.

3. GC-FID Conditions

ParameterSetting
Column DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 250°C
Detector Temperature 270°C
Oven Program Initial 175°C for 35 min, ramp at 3°C/min to 230°C, hold for 30 min
Injection Volume 1 µL
Split Ratio 40:1

This is an example protocol; conditions should be optimized for the specific instrument and application.[7]

Data Analysis Workflow

cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification cluster_report Reporting Sample Weigh Fish Oil Sample Spike_IS Spike with Methyl cis-15-tetracosenoate (IS) Sample->Spike_IS Transesterify Saponification & Transesterification to FAMEs Spike_IS->Transesterify Extract Extract with Hexane Transesterify->Extract Inject Inject into GC-FID Extract->Inject Standards Prepare Calibration Standards (EPA, DHA + IS) Standards->Inject Chromatogram Generate Chromatograms Inject->Chromatogram Integrate Integrate Peak Areas (Analytes and IS) Chromatogram->Integrate Cal_Curve Generate Calibration Curve (Area Ratio vs. Concentration) Integrate->Cal_Curve Calculate Calculate Analyte Concentration in Sample Cal_Curve->Calculate Report Report Final Concentrations (mg/g of oil) Calculate->Report

Caption: Workflow for FAME analysis using an internal standard.

Application Note 2: Analysis of VLCFA Methyl Esters by HPLC-ELSD

This application note describes a method for the analysis of Very Long-Chain Fatty Acid (VLCFA) methyl esters, including this compound, using High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD). This method is suitable for samples where GC analysis is not ideal.

Method Performance Data
ParameterTypical Value
Linearity Range (mg/L) 2.5 - 50
Correlation Coefficient (r²) >0.99
Column Efficiency High resolution with sub 2 µm particle size columns
Reproducibility (RSD %) < 2%

Data derived from HPLC-ELSD methods for FAME analysis.[3][8]

Experimental Protocol

1. Materials and Reagents

2. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of each FAME standard in a suitable solvent (e.g., dodecane (B42187) or hexane) at a concentration of 1000 mg/L.

  • Working Standards: Prepare a mixed working standard solution containing this compound and other analytes of interest. Create a calibration curve by diluting this mix to concentrations ranging from 2.5 to 50 mg/L.[3]

  • Sample Preparation: Samples containing FAMEs should be dissolved in the initial mobile phase solvent or a compatible solvent. If the fatty acids are not already esterified, follow the transesterification protocol outlined in Application Note 1.

3. HPLC-ELSD Conditions

ParameterSetting
Column Hypersil GOLD C18 (200 x 2.1 mm, 1.9 µm) or equivalent
Mobile Phase A 50:30:19.8:0.2 (v/v) methanol / acetonitrile / water / formic acid
Mobile Phase B 59.8:40:0.2 (v/v) methanol / acetone / formic acid
Gradient 100% A to 100% B over 40 minutes
Flow Rate 0.3 mL/min
Column Temperature 60°C
Injection Volume 2 µL
ELSD Nebulizer Temp. 28°C
ELSD Gas Pressure 3.5 bar

This is a generic method for lipid separation; conditions should be optimized for specific analytes.[9]

Logical Diagram for Method Selection

start Analyze FAMEs? volatile Analytes Volatile & Thermally Stable? start->volatile gcms Use GC-MS/FID volatile->gcms Yes hplc Use HPLC-ELSD/MS volatile->hplc No uv_chromophore UV Chromophore Present? hplc->uv_chromophore deriv Derivatization Required for HPLC? no_deriv Direct Analysis uv_chromophore->hplc No (Use ELSD/MS) hplc_uv Use HPLC-UV uv_chromophore->hplc_uv Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

This compound is a versatile and reliable analytical standard for the quantification of fatty acid methyl esters. Its use as an internal standard in GC and HPLC methods allows for the correction of variations in sample preparation and instrument response, leading to accurate and reproducible results. The protocols and data presented provide a comprehensive guide for the implementation of this standard in analytical laboratories.

References

Application Note and Protocol: Derivatization of Nervonic Acid to its Methyl Ester for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated omega-9 fatty acid crucial for the biosynthesis of nerve cell myelin.[1][2] Its role in neurological development and repair has made it a significant molecule of interest in pharmaceutical and nutraceutical research.[2][3] Accurate quantification and analysis of nervonic acid often require its conversion to a more volatile, less polar derivative, the fatty acid methyl ester (FAME). This derivatization to nervonic acid methyl ester is a critical step for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[4][5][6]

This application note provides a detailed protocol for the acid-catalyzed esterification of nervonic acid to its methyl ester. This method is robust, suitable for both free fatty acids and those present in complex lipid mixtures (via transesterification), and yields high conversion rates.

Quantitative Data Summary

The efficiency of converting nervonic acid to its methyl ester is influenced by the choice of catalyst and reaction conditions. While specific yields for nervonic acid are not always reported independently, the methods described are broadly applicable to a wide range of fatty acids, including very-long-chain fatty acids, with high efficiency.

Catalyst SystemTypical Reaction ConditionsExpected Yield of FAMEsReference
1.2% HCl in Methanol (B129727)/Toluene (B28343)100°C for 1.5 hours>96%[4]
12% BCl₃ in Methanol60°C for 5-10 minutesQuantitative[6]
5% H₂SO₄ in MethanolReflux for 1 hourHigh conversion[7]
0.5 M KOH in Methanol (Base-catalyzed)50°C for 10 minutes>98% (for triglycerides)[5][8]

Note: Base-catalyzed methods are rapid for transesterification but are sensitive to the presence of free fatty acids and water, which can lead to soap formation.[8][9] Acid-catalyzed methods are effective for both esterification of free fatty acids and transesterification.[8][10]

Experimental Protocol: Acid-Catalyzed Derivatization

This protocol details the conversion of nervonic acid to nervonic acid methyl ester using a hydrochloric acid/methanol reagent. This method is adapted from established procedures for FAME preparation.[4][7]

Materials:

  • Nervonic acid sample (pure or lipid extract)

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Concentrated Hydrochloric Acid (HCl, 35-37%)

  • Hexane (B92381), GC grade

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Screw-capped reaction vials (10-15 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • Glass Pasteur pipettes

  • Sample vials for GC analysis

Reagent Preparation: 1.2% (w/v) HCl in Methanol

A solution of approximately 8% (w/v) HCl in methanol/water (85:15 v/v) is first prepared by carefully adding 9.7 mL of concentrated HCl to 41.5 mL of methanol.[4] To achieve the final working concentration of 1.2% HCl for the reaction, this stock solution will be added to the reaction mixture as described in the procedure. Alternatively, a common and effective reagent is 5% methanolic HCl, prepared by slowly bubbling dry HCl gas into anhydrous methanol or by the careful addition of acetyl chloride to cold, stirred methanol.[5]

Procedure:

  • Sample Preparation: Weigh approximately 1-10 mg of the nervonic acid-containing lipid sample into a screw-capped reaction vial.

  • Solvent Addition: Add 200 µL of toluene and 1.5 mL of methanol to the vial.[4] Vortex briefly to dissolve the lipid sample.

  • Catalyst Addition: Add 300 µL of the 8% HCl in methanol/water solution to the reaction vial. This results in a final HCl concentration of approximately 1.2%.[4]

  • Reaction: Tightly cap the vial and place it in a heating block or water bath set to 100°C for 1.5 hours.[4] For milder conditions, the reaction can be performed at 45°C overnight (14-16 hours).[4]

  • Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

  • Extraction: Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.[6] Cap the vial and vortex vigorously for 1 minute to extract the nervonic acid methyl ester into the hexane layer.

  • Phase Separation: Allow the vial to stand until the two layers have clearly separated. The upper layer is the hexane phase containing the FAMEs.

  • Collection: Carefully transfer the upper hexane layer to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane extract to remove any residual water.

  • Sample for Analysis: The dried hexane solution containing the nervonic acid methyl ester is now ready for analysis by GC or GC-MS.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the acid-catalyzed derivatization of nervonic acid.

Derivatization_Workflow Start Start: Nervonic Acid Sample Dissolve Dissolve in Toluene/Methanol Start->Dissolve AddCatalyst Add HCl Catalyst Dissolve->AddCatalyst Heat Heat (100°C, 1.5h) AddCatalyst->Heat Cool Cool to Room Temp. Heat->Cool Extract Extract with Hexane & NaCl(aq) Cool->Extract Collect Collect Organic Layer Extract->Collect Dry Dry with Na2SO4 Collect->Dry End End: Sample for GC/MS Dry->End

Caption: Workflow for nervonic acid methyl ester synthesis.

Reaction Mechanism

The acid-catalyzed esterification proceeds via the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst.[6][11][12] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the methyl ester.[11][13] The catalyst is regenerated in the process.

Esterification_Mechanism NA R-COOH (Nervonic Acid) ProtonatedNA R-C(OH)₂⁺ NA->ProtonatedNA + H⁺ Intermediate R-C(OH)₂(⁺OCH₃) ProtonatedNA->Intermediate + CH₃OH Methanol CH₃OH ProtonatedEster R-CO(⁺H)OCH₃ Intermediate->ProtonatedEster - H₂O Ester R-COOCH₃ (Nervonic Acid Methyl Ester) ProtonatedEster->Ester - H⁺ H_plus H⁺ H2O H₂O

Caption: Acid-catalyzed esterification of nervonic acid.

Conclusion

The protocol described provides a reliable and efficient method for the derivatization of nervonic acid to its methyl ester, a necessary step for accurate GC-based quantification. The use of an acid catalyst ensures the conversion of nervonic acid present as both a free fatty acid and within more complex lipids. Careful execution of this protocol will yield high-quality samples suitable for demanding analytical applications in research and drug development.

References

Application Notes & Protocols for Methyl cis-15-tetracosenoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-15-tetracosenoate, also known as nervonic acid methyl ester, is a very-long-chain monounsaturated fatty acid methyl ester of significant interest in neuroscience and drug development. It is an important constituent of sphingolipids in the myelin sheath of nerve fibers.[1] Accurate quantification of this compound and its parent fatty acid, nervonic acid, in biological matrices is crucial for understanding its role in neurological health and disease, as well as for the development of potential therapeutics.

These application notes provide detailed protocols for the sample preparation and analysis of this compound from biological samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a sensitive and widely used analytical technique for fatty acid methyl ester (FAME) analysis.[2][3]

Analytical Workflow Overview

The general workflow for the analysis of this compound from biological samples involves three main stages: lipid extraction, conversion of fatty acids to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (e.g., Serum, Tissue) Extraction Lipid Extraction Sample->Extraction Folch Method Derivatization Transesterification to FAMEs Extraction->Derivatization Acid/Base Catalysis Purification Purification of FAMEs Derivatization->Purification Hexane (B92381) Extraction GCMS GC-MS Analysis Purification->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for this compound analysis.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Serum/Plasma (Modified Folch Method)

This protocol describes the extraction of total lipids from serum or plasma samples.

Materials:

  • Serum or plasma sample

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.74% KCl solution)

  • Glass centrifuge tubes with PTFE-lined screw caps

  • Pipettes

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube, add 1.0 mL of serum or plasma.

  • Add 4.0 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 1.0 mL of 0.9% NaCl solution to the tube to facilitate phase separation.

  • Vortex again for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully aspirate the upper aqueous layer and the protein interface.

  • Transfer the lower chloroform layer, containing the lipids, to a clean glass tube.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Transesterification of Lipids to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol

This protocol is suitable for the transesterification of esterified fatty acids and the esterification of free fatty acids to their corresponding methyl esters.

Materials:

  • Dried lipid extract from Protocol 1

  • 14% Boron trifluoride (BF3) in methanol

  • n-Hexane (HPLC grade)

  • Saturated NaCl solution

  • Glass reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • To the dried lipid extract, add 2 mL of 14% BF3 in methanol.

  • Cap the vial tightly and heat at 100°C for 30 minutes in a heating block or water bath.[4]

  • Cool the vial to room temperature.

  • Add 1 mL of n-hexane and 2 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to aid phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of FAMEs

This protocol provides general parameters for the analysis of FAMEs, including this compound, by GC-MS. Instrument conditions should be optimized for the specific column and instrument used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column suitable for FAME analysis (e.g., polar column such as a cyanopropyl silicone or polyethylene (B3416737) glycol phase)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Ramp to 250°C at 5°C/min, hold for 10 minutes

  • Total Run Time: Approximately 32 minutes

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity. For this compound (m/z 380.65), characteristic ions should be determined from a standard.

Data Presentation

The following tables summarize validation data for a total serum fatty acid analysis method using GC-MS, which can serve as a reference for the expected performance of the described protocols.

Table 1: Assay Precision and Accuracy for Total Fatty Acid Analysis in Serum

AnalyteConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Palmitic Acid104.56.895.2
1003.15.2102.1
5002.54.198.7
Oleic Acid105.17.293.8
1003.55.8101.5
5002.84.599.1
Linoleic Acid104.86.596.3
1003.35.5103.2
5002.64.399.8

Data adapted from a single laboratory validation study of a GC-MS assay for total fatty acids in serum.[2]

Table 2: Recovery of Total Fatty Acids from Serum

Fatty Acid ClassAverage Recovery (%)
Saturated Fatty Acids97.5
Monounsaturated Fatty Acids96.8
Polyunsaturated Fatty Acids94.2

Recovery was determined by comparing the amount of fatty acid measured in spiked serum samples to the amount in neat standards.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the sample preparation and analysis process.

Detailed_Workflow cluster_Extraction Lipid Extraction cluster_Derivatization FAME Derivatization cluster_Analysis_Detail GC-MS Analysis start Start: Serum/Plasma Sample add_cm Add Chloroform:Methanol (2:1) start->add_cm vortex1 Vortex add_cm->vortex1 add_nacl Add 0.9% NaCl vortex1->add_nacl vortex2 Vortex add_nacl->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 separate_phases Collect Lower Organic Phase centrifuge1->separate_phases dry_down Evaporate to Dryness separate_phases->dry_down add_bf3 Add 14% BF3 in Methanol dry_down->add_bf3 Lipid Extract heat Heat at 100°C add_bf3->heat cool Cool to RT heat->cool add_hexane_nacl Add Hexane & Saturated NaCl cool->add_hexane_nacl vortex3 Vortex add_hexane_nacl->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 collect_hexane Collect Upper Hexane Layer centrifuge2->collect_hexane inject Inject into GC-MS collect_hexane->inject FAMEs in Hexane separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification using Standard Curve detect->quantify

Caption: Detailed experimental workflow for FAME analysis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the extraction, derivatization, and quantitative analysis of this compound from biological samples. Adherence to these detailed methodologies, coupled with proper instrument optimization and validation, will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results for this important very-long-chain fatty acid methyl ester.

References

Application Notes and Protocols for the Analysis of Methyl cis-15-tetracosenoate in Fatty Acid Methyl Ester (FAME) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-15-tetracosenoate, also known as nervonic acid methyl ester, is a very-long-chain monounsaturated fatty acid methyl ester (FAME).[1][2] Its parent fatty acid, nervonic acid (cis-15-tetracosenoic acid), is a significant component of sphingolipids in the myelin sheath of nerve fibers, playing a crucial role in the development and maintenance of the central nervous system.[3][4][5] Altered levels of nervonic acid have been associated with several neurological and metabolic disorders, making its accurate quantification in biological samples essential for researchers in neuroscience and drug development.[4] This document provides detailed application notes and experimental protocols for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueReference
Synonyms Nervonic acid methyl ester, Selacholeic acid methyl ester, Methyl (Z)-tetracos-15-enoate[2]
CAS Number 2733-88-2[2][6]
Molecular Formula C₂₅H₄₈O₂[1][6]
Molecular Weight 380.65 g/mol [6]
Appearance Colorless to pale yellow liquid[7]
Storage Temperature -20°C

Quantitative Data for GC-MS Analysis

Accurate identification and quantification of this compound by GC-MS relies on its characteristic retention time and mass spectrum.

Gas Chromatography Retention Data

Retention times (RT) and Kovats retention indices (RI) are crucial for the identification of FAMEs. The following table summarizes available retention data for this compound.

GC Column PhaseRetention Index (RI)CommentsReference
Standard non-polar2680Kovats Retention Index[1]
Semi-standard non-polar2709.7Kovats Retention Index[1]
Standard polar3048, 3079Kovats Retention Index[1]
DB-Wax~31.8 minCo-elutes with C22:6 on some methods.[8]
High-efficiency 10m TR-FAME< 12 minFaster analysis time compared to 100m columns.[9]
Mass Spectrometry Fragmentation Data

The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern for its identification.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Ion Assignment (Tentative)Reference
55100[C₄H₇]⁺[1][10]
69~80[C₅H₉]⁺[10]
74~60[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)[10]
83~55[C₆H₁₁]⁺[10]
97~45[C₇H₁₃]⁺[10]
348~95[M-32]⁺ (Loss of methanol)[1][10]
380~5[M]⁺ (Molecular ion)[10]

Experimental Protocols

The following protocols provide a general framework for the extraction, derivatization, and analysis of this compound from biological samples, particularly brain tissue.

Protocol 1: Lipid Extraction from Brain Tissue (Folch Method)

This protocol is a widely used method for the extraction of total lipids from tissue samples.

Materials:

  • Brain tissue sample

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass test tubes with Teflon-lined caps

Procedure:

  • Weigh approximately 100 mg of frozen brain tissue.

  • Add the tissue to a glass homogenizer tube.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize the tissue thoroughly until a uniform suspension is formed.

  • Transfer the homogenate to a glass test tube.

  • Add 0.4 mL of 0.9% NaCl solution to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • The dried lipid extract can be stored at -80°C until derivatization.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted lipids into their corresponding FAMEs for GC-MS analysis.

Materials:

  • Dried lipid extract from Protocol 1

  • Toluene

  • 1% Sulfuric acid in methanol

  • Saturated NaCl solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Resuspend the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 1% sulfuric acid in methanol.

  • Cap the tube tightly and vortex briefly.

  • Heat the mixture at 50°C for 2 hours in a heating block or water bath.

  • After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Protocol 3: GC-MS Analysis of FAMEs

This protocol outlines the general conditions for the analysis of FAMEs, including this compound, by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-23, DB-Wax, or equivalent polar column)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Splitless (or split, depending on concentration)

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification

Quantification:

For accurate quantification, it is recommended to use an internal standard, such as methyl nonadecanoate (B1228766) (C19:0) or another odd-chain fatty acid methyl ester not present in the sample. A calibration curve should be prepared using a certified analytical standard of this compound.[6]

Signaling Pathways and Biological Relevance

Nervonic acid, the precursor to this compound, is implicated in several critical signaling pathways, highlighting its importance in neuronal health and disease.

Neurotrophin Signaling and Sphingolipid Metabolism

Nervonic acid is a key component of sphingolipids, which are integral to the structure and function of the myelin sheath.[3][4] Studies have shown that nervonic acid supplementation can influence neurotrophin signaling, glycerophospholipid metabolism, and sphingolipid metabolism, all of which are fundamental for neuronal communication and signal transduction.[3]

Neurotrophin_Sphingolipid cluster_0 Cell Membrane cluster_1 Intracellular Signaling Neurotrophin Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor binds PI3K_AKT PI3K/AKT Pathway Trk_Receptor->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway Trk_Receptor->RAS_MAPK activates PLC_gamma PLCγ Pathway Trk_Receptor->PLC_gamma activates Nervonic_Acid Nervonic Acid (from diet/synthesis) Sphingolipid_Synthesis Sphingolipid Synthesis Nervonic_Acid->Sphingolipid_Synthesis incorporation PI3K_AKT->Sphingolipid_Synthesis modulates RAS_MAPK->Sphingolipid_Synthesis modulates PLC_gamma->Sphingolipid_Synthesis modulates Myelin_Sheath Myelin Sheath Component Sphingolipid_Synthesis->Myelin_Sheath forms

Caption: Nervonic acid integration into neurotrophin and sphingolipid pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11] There is evidence suggesting that nervonic acid may modulate this pathway, which could have implications for its role in neuroprotection and the regulation of cellular processes in the brain.[8][12][13]

PI3K_AKT_mTOR Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Nervonic_Acid Nervonic Acid Nervonic_Acid->PI3K modulates? Nervonic_Acid->AKT modulates? NLRP3_Inflammasome Nervonic_Acid Nervonic Acid Mitochondria Mitochondria Nervonic_Acid->Mitochondria induces stress ROS Reactive Oxygen Species (ROS) Mitochondria->ROS generates NLRP3 NLRP3 ROS->NLRP3 activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 cleaves IL1b Active IL-1β (Inflammation) Caspase1->IL1b cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b FAME_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Results Results Tissue_Sample 1. Brain Tissue Sample Homogenization 2. Homogenization Tissue_Sample->Homogenization Lipid_Extraction 3. Lipid Extraction (Folch Method) Homogenization->Lipid_Extraction Derivatization 4. FAME Derivatization Lipid_Extraction->Derivatization GC_MS_Analysis 5. GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing 6. Data Processing GC_MS_Analysis->Data_Processing Identification 7. Identification (Retention Time & Mass Spectrum) Data_Processing->Identification Quantification 8. Quantification (Internal Standard & Calibration Curve) Data_Processing->Quantification

References

Application of Methyl cis-15-tetracosenoate in Neurological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-15-tetracosenoate, also known as Methyl nervonate or the methyl ester of nervonic acid, is a long-chain monounsaturated fatty acid methyl ester.[1][2] Nervonic acid, the un-esterified form of this compound, is a key component of sphingolipids in the myelin sheath of nerve fibers.[3] This enrichment in nervous tissue suggests a significant role in neurological function and has spurred research into its potential therapeutic applications in various neurological disorders.

These application notes provide an overview of the utility of this compound in neurological studies, with a focus on its potential neuroprotective effects. Detailed protocols for in vitro and in vivo experimental setups are provided to guide researchers in investigating its mechanisms of action and therapeutic potential.

Areas of Application in Neurological Studies

  • Neurodegenerative Diseases: Preclinical studies suggest that nervonic acid can mitigate cognitive and neurological disturbances in animal models of Alzheimer's disease.[4] This suggests that this compound could be a valuable tool for investigating therapeutic strategies for neurodegenerative conditions.

  • Demyelinating Disorders: Given the high concentration of nervonic acid in the myelin sheath, its methyl ester is a relevant compound for studies on demyelinating diseases such as multiple sclerosis. Research in this area could focus on its potential to support myelin repair and integrity.

  • Cognitive Function: Studies have explored the relationship between nervonic acid levels and cognitive functions like attention.[5] this compound can be used in experimental models to further elucidate the role of this fatty acid in cognitive processes.

  • Mechanism of Action Studies: This compound is a useful tool for investigating cellular and molecular pathways involved in neuroprotection, including the PI3K/Akt/mTOR signaling cascade.[4][6]

Quantitative Data Summary

The following table summarizes the in vivo effects of nervonic acid (NA), the un-esterified form of this compound, in a D-galactose/AlCl3-induced mouse model of Alzheimer's disease. These data highlight its potential to modulate various biomarkers associated with neurodegeneration.

Biomarker CategoryParameter MeasuredControl GroupModel Group (D-galactose/AlCl3)Low-Dose NA (10.95 mg/kg)High-Dose NA (43.93 mg/kg)
Oxidative Stress Total Superoxide (B77818) Dismutase (U/mgprot)128.35 ± 5.2385.27 ± 4.18102.19 ± 4.97115.68 ± 5.84
Catalase (U/mgprot)35.18 ± 2.1121.46 ± 1.8927.83 ± 2.0531.54 ± 2.47
Glutathione Peroxidase (U/mgprot)78.42 ± 3.9149.53 ± 3.2861.76 ± 3.8570.29 ± 4.11
Malondialdehyde (nmol/mgprot)2.15 ± 0.184.87 ± 0.313.64 ± 0.252.98 ± 0.21
Neurotransmitters 5-Hydroxytryptamine (ng/g)14.82 ± 0.738.15 ± 0.5910.93 ± 0.6812.76 ± 0.81
Dopamine (ng/g)3.27 ± 0.211.58 ± 0.142.19 ± 0.182.74 ± 0.23
γ-Aminobutyric acid (ng/g)2.84 ± 0.191.37 ± 0.111.96 ± 0.152.38 ± 0.17
Inflammatory Cytokines Interleukin-6 (pg/mL)45.18 ± 3.2798.46 ± 5.1276.29 ± 4.3861.57 ± 3.95
Tumor Necrosis Factor-α (pg/mL)62.35 ± 4.11125.18 ± 6.8398.42 ± 5.6181.27 ± 4.92
Interleukin-1β (pg/mL)38.27 ± 2.9481.59 ± 4.7663.81 ± 3.8852.46 ± 3.15

Data adapted from a study using nervonic acid in a mouse model of Alzheimer's disease.[4] The data represents mean ± standard deviation.

Experimental Protocols

In Vitro Neuroprotection Assay Using Neuronal Cell Lines (e.g., SH-SY5Y)

This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell line.

1. Preparation of this compound Stock Solution:

  • Solubility: this compound is a fatty acid methyl ester and is poorly soluble in aqueous media. A stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[7]

  • Procedure:

    • Weigh out the desired amount of this compound powder.

    • Dissolve in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Preparation of Fatty Acid-BSA Complex:

To enhance bioavailability and reduce potential toxicity in cell culture, it is recommended to complex the fatty acid methyl ester with bovine serum albumin (BSA).

  • Materials:

    • Fatty acid-free BSA

    • Sterile phosphate-buffered saline (PBS) or Tris buffer

    • This compound stock solution

  • Procedure:

    • Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or Tris buffer.

    • Warm the BSA solution to 37°C.

    • Add the desired amount of this compound stock solution dropwise to the BSA solution while gently stirring. The molar ratio of fatty acid to BSA can be optimized, but a ratio of 5:1 is a common starting point.[8]

    • Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complex formation.

    • Sterile-filter the final complexed solution through a 0.22 µm filter before adding to cell culture media.

3. Cell Culture and Treatment:

  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurodegenerative disease studies.

  • Procedure:

    • Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

    • The following day, replace the medium with a fresh medium containing various concentrations of the this compound-BSA complex. Include a vehicle control (BSA solution with the same final concentration of DMSO as the highest treatment dose).

    • Incubate for a predetermined pre-treatment time (e.g., 24 hours).

    • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-beta (Aβ) oligomers for Alzheimer's models.

    • Co-incubate the cells with the treatment and the neurotoxin for an appropriate duration (e.g., 24-48 hours).

4. Assessment of Neuroprotection:

  • Cell Viability Assays:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Assay: Measures lactate (B86563) dehydrogenase release, an indicator of cell membrane damage.

  • Apoptosis Assays:

    • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases.

    • Annexin V/Propidium Iodide Staining: Differentiates between apoptotic and necrotic cells via flow cytometry.

  • Oxidative Stress Assays:

    • ROS Measurement: Use probes like DCFDA to measure intracellular reactive oxygen species.

    • Antioxidant Enzyme Activity: Measure the activity of enzymes like superoxide dismutase (SOD) and catalase.

In Vivo Study in a Mouse Model of Neurodegeneration

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of a neurological disorder.

1. Animal Model:

  • Select an appropriate animal model that recapitulates aspects of the human disease of interest (e.g., APP/PS1 transgenic mice for Alzheimer's disease).

2. Preparation and Administration of this compound:

  • Vehicle: Due to its lipophilic nature, this compound should be dissolved in a suitable vehicle for in vivo administration. Common vehicles include corn oil, sesame oil, or a solution containing 2% methylcellulose.[9]

  • Dosing: The optimal dose should be determined through dose-response studies. Based on studies with nervonic acid, a starting dose range could be between 10 mg/kg and 50 mg/kg body weight.[4]

  • Administration:

    • Oral Gavage (PO): A common route for daily administration.

    • Intraperitoneal (IP) Injection: Another feasible route for systemic delivery.[9]

  • Procedure:

    • Prepare the dosing solution by dissolving this compound in the chosen vehicle. Gentle heating and vortexing may be required to achieve a homogenous suspension or solution.

    • Administer the compound to the animals daily or as determined by the experimental design. The vehicle alone should be administered to the control group.

3. Behavioral Assessments:

  • Conduct a battery of behavioral tests to assess cognitive and motor functions relevant to the disease model.

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term spatial working memory.

    • Open Field Test: To measure locomotor activity and anxiety-like behavior.

4. Biochemical and Histological Analysis:

  • At the end of the treatment period, euthanize the animals and collect brain tissue.

  • Biochemical Analysis:

    • Measure levels of neurotransmitters, inflammatory cytokines, and oxidative stress markers in brain homogenates using ELISA or other immunoassays.

    • Perform Western blotting to analyze the expression of key proteins in signaling pathways of interest (e.g., PI3K, Akt, mTOR).

  • Histological Analysis:

    • Perform immunohistochemistry to visualize neuronal survival, amyloid plaque deposition (for AD models), or myelination status.

Visualizations

PI3K/Akt/mTOR Signaling Pathway in Neuroprotection

PI3K_Akt_mTOR_Pathway GF Growth Factors/ Nervonic Acid RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Anti_Apoptosis Inhibition of Apoptosis Akt->Anti_Apoptosis Pro_Survival Cell Survival & Growth mTORC1->Pro_Survival Neuroprotection Neuroprotection Pro_Survival->Neuroprotection Anti_Apoptosis->Neuroprotection In_Vitro_Workflow Prep Prepare this compound -BSA Complex Pretreat Pre-treat with Compound (24h) Prep->Pretreat Seeding Seed Neuronal Cells (e.g., SH-SY5Y) Seeding->Pretreat Toxin Induce Neurotoxicity (e.g., 6-OHDA, Aβ) Pretreat->Toxin Incubate Co-incubate (24-48h) Toxin->Incubate Assay Assess Neuroprotection Incubate->Assay Viability Cell Viability (MTT, LDH) Assay->Viability Apoptosis Apoptosis (Caspase, Annexin V) Assay->Apoptosis Oxidative_Stress Oxidative Stress (ROS, SOD) Assay->Oxidative_Stress

References

Application Notes and Protocols for the Extraction of Methyl cis-15-tetracosenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-15-tetracosenoate, the methyl ester of nervonic acid, is a very long-chain monounsaturated fatty acid of significant interest in neuroscience and drug development. It is a key component of sphingolipids in the myelin sheath of nerve fibers. Accurate and efficient extraction of this lipid is crucial for research into neurological disorders, as well as for its potential therapeutic applications. These application notes provide detailed protocols for the extraction and quantification of this compound from various biological samples. The primary methods covered include solvent extraction for total lipid recovery, followed by purification and transesterification to yield the desired methyl ester.

Data Presentation: Comparison of Extraction and Purification Methods

The selection of an appropriate extraction and purification strategy is critical for obtaining high-purity this compound. The following tables summarize quantitative data from studies on the extraction and enrichment of its parent fatty acid, nervonic acid.

Table 1: Purity of Nervonic Acid After Different Purification Methods

Purification MethodInitial Purity of Nervonic Acid in SamplePurity After a Single MethodPurity After Combined MethodsReference
Urea (B33335) Complexation2.95 ± 0.14%14.07%40.17 ± 0.91%[1]
Low-Temperature Solvent Crystallization2.95 ± 0.14%19.66%40.17 ± 0.91%[1]

Table 2: Qualitative Comparison of Common Lipid Extraction Methods

FeatureFolch MethodBligh & Dyer Method
Principle Liquid-liquid extraction using a chloroform-methanol mixture to partition lipids.[2][3][4]A modified liquid-liquid extraction using a chloroform (B151607):methanol:water ratio to separate lipids.
Typical Yield High, often considered a benchmark for total lipid extraction.[5]High, particularly for samples with lower lipid content.
Purity Good, but may co-extract other lipidic and non-lipidic components.Good, effective at removing non-lipid contaminants.[3]
Advantages Well-established and effective for a wide range of lipids, including very long-chain fatty acids.[5]Uses less solvent compared to the Folch method, can be faster.
Disadvantages Uses toxic chlorinated solvents, can be labor-intensive.Also uses chlorinated solvents.

Experimental Protocols

Protocol 1: Total Lipid Extraction using the Folch Method

This protocol describes a robust procedure for the total lipid extraction from biological samples, which is a necessary first step before the isolation and derivatization of nervonic acid.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., tissue homogenate, cell pellet)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: If the sample is not in a liquid form, homogenize the tissue in a suitable buffer.

  • Solvent Addition: In a glass centrifuge tube, add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture to your sample. For example, for 100 mg of tissue, add 2 mL of the solvent mixture.[2]

  • Extraction: Vigorously vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction of lipids into the solvent.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. For the 2 mL example, this would be 400 µL.

  • Vortex and Centrifuge: Vortex the mixture again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.[4]

  • Phase Collection: Two phases will be visible: an upper aqueous phase and a lower chloroform phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette.

  • Solvent Evaporation: Transfer the collected lower phase to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator. The resulting lipid extract can be used for further purification and analysis.

Protocol 2: Enrichment of Nervonic Acid using Urea Complexation

This protocol is designed to enrich nervonic acid from a mixture of free fatty acids obtained after the hydrolysis of the total lipid extract.

Materials:

  • Free fatty acid mixture (from hydrolyzed lipid extract)

  • Urea (analytical grade)

  • 95% Ethanol (B145695)

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Magnetic stirrer

  • Refrigerator or cooling bath

  • Vacuum filtration apparatus (e.g., Büchner funnel)

  • n-Hexane

Procedure:

  • Preparation: Dissolve the free fatty acid mixture in 95% ethanol.

  • Urea Solution: In a separate flask, prepare a saturated solution of urea in 95% ethanol by heating to 60-70°C with stirring.

  • Complexation: Add the fatty acid solution to the hot urea solution. A common starting ratio of urea to fatty acids is 3:1 (w/w).[6]

  • Crystallization: Allow the mixture to cool slowly to room temperature with gentle stirring, and then transfer to a refrigerator or cooling bath at 4°C overnight to facilitate the formation of urea-saturated fatty acid inclusion complexes.

  • Filtration: Separate the solid urea complexes (containing saturated and some monounsaturated fatty acids) from the liquid filtrate (enriched in polyunsaturated and very long-chain monounsaturated fatty acids like nervonic acid) by vacuum filtration.

  • Liberation of Fatty Acids: To the liquid filtrate, add an equal volume of water and acidify to a pH of 4-5 with 6N HCl.

  • Extraction: Extract the enriched fatty acids with n-hexane (three times with equal volumes).

  • Washing and Drying: Combine the n-hexane layers and wash with distilled water until the washings are neutral. Dry the organic layer over anhydrous sodium sulfate (B86663).

  • Solvent Removal: Evaporate the n-hexane using a rotary evaporator to obtain the nervonic acid-enriched fatty acid fraction.

Protocol 3: Transesterification to this compound

This protocol describes the conversion of the enriched nervonic acid to its methyl ester for analysis by gas chromatography.

Materials:

  • Nervonic acid-enriched sample

  • BF3-methanol solution (12-14% w/v) or 2% Sulfuric Acid in Methanol

  • n-Hexane or Heptane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with screw caps

Procedure:

  • Reaction Setup: Place the dried nervonic acid-enriched sample (typically 1-10 mg) in a glass reaction vial.

  • Methylation: Add 2 mL of BF3-methanol solution (or 2% sulfuric acid in methanol) to the vial.

  • Heating: Tightly cap the vial and heat at 60-70°C for 30 minutes in a water bath or heating block.

  • Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of n-hexane to the vial.

  • Phase Separation: Vortex the mixture for 1 minute and allow the phases to separate.

  • Collection: Carefully transfer the upper hexane (B92381) layer containing the fatty acid methyl esters (FAMEs) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The resulting solution of this compound in hexane is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

G cluster_extraction Lipid Extraction cluster_purification Purification and Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization Sample->Homogenization Solvent_Extraction Solvent Extraction (e.g., Folch Method with Chloroform:Methanol 2:1) Homogenization->Solvent_Extraction Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation Lipid_Extract Total Lipid Extract Phase_Separation->Lipid_Extract Hydrolysis Saponification/ Hydrolysis Lipid_Extract->Hydrolysis FFA_Mix Free Fatty Acid Mixture Hydrolysis->FFA_Mix Urea_Complexation Urea Complexation FFA_Mix->Urea_Complexation Enriched_NA Nervonic Acid Enriched Fraction Urea_Complexation->Enriched_NA Transesterification Transesterification (e.g., with BF3-Methanol) Enriched_NA->Transesterification FAME_Sample This compound (in solvent) Transesterification->FAME_Sample GCMS GC-MS Analysis FAME_Sample->GCMS Data Quantification and Identification GCMS->Data

Caption: Workflow for the extraction and analysis of this compound.

G cluster_principle Principle of Urea Complexation Urea Urea in Ethanol (heated) Mixing Mixing and Cooling Urea->Mixing Fatty_Acids Mixture of Free Fatty Acids (Saturated, Monounsaturated, Nervonic Acid) Fatty_Acids->Mixing Crystallization Crystallization Mixing->Crystallization Solid_Phase Solid Phase: Urea-Saturated Fatty Acid Inclusion Complexes Crystallization->Solid_Phase Saturated FAs fit into urea channels Liquid_Phase Liquid Phase (Filtrate): Enriched in Nervonic Acid Crystallization->Liquid_Phase Nervonic Acid's bent structure prevents inclusion

Caption: Principle of nervonic acid enrichment by urea complexation.

References

Application Notes and Protocols: Methyl cis-15-tetracosenoate as a Biomarker in Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-15-tetracosenoate, the methyl ester of nervonic acid (cis-15-tetracosenoic acid), is a long-chain monounsaturated omega-9 fatty acid. It is a significant component of sphingolipids in the myelin sheath of nerve fibers.[1] Emerging research has highlighted its potential as a biomarker in a variety of diseases, particularly those involving neurological and metabolic dysfunction. This document provides detailed application notes and experimental protocols for the study of this compound as a biomarker in disease research.

Application Notes

This compound, often analyzed as its de-esterified form, nervonic acid, has been implicated in several pathological conditions. Its role as a biomarker stems from its altered levels in various biological samples, reflecting underlying metabolic dysregulation.

Neurological Disorders:

  • Adrenoleukodystrophy (ALD): X-linked ALD is a genetic disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs), including C26:0.[2][3] This accumulation is due to mutations in the ABCD1 gene, which encodes a peroxisomal transporter.[4][5] While C26:0 is the primary biomarker, studies have shown that nervonic acid metabolism is also altered. Specifically, sphingolipids in the brains of ALD patients show decreased levels of nervonic acid.[6] Therapeutic approaches involving nervonic acid are being investigated to potentially reverse the accumulation of VLCFAs and mitigate mitochondrial dysfunction.[2][7][8]

  • Multiple Sclerosis (MS): As a key component of the myelin sheath, alterations in nervonic acid levels are observed in demyelinating diseases like MS. The nervonic acid content of sphingomyelin (B164518) is found to be decreased in the erythrocytes of MS patients.[6]

  • Zellweger Syndrome: This peroxisomal biogenesis disorder leads to the accumulation of VLCFAs. While specific quantitative data for nervonic acid is limited, the overall dysregulation of VLCFA metabolism is a hallmark of the disease.

Other Diseases:

  • Major Depressive Disorder (MDD): Studies have identified elevated plasma levels of nervonic acid in patients with MDD compared to healthy controls, suggesting its potential as a state-dependent biomarker for this condition.[9]

  • Chronic Kidney Disease (CKD): Nervonic acid has been identified as a predictor of mortality in patients with chronic kidney disease.

  • Mitochondrial Dysfunction: Recent research suggests a link between elevated nervonic acid levels and systemic mitochondrial dysfunction, particularly in the context of age-related diseases like Alzheimer's.[10][11][12]

Quantitative Data

The following table summarizes quantitative data on nervonic acid levels in human plasma from a study on Major Depressive Disorder.

CohortGroupNPlasma Nervonic Acid (µM) Mean ± SDp-value (vs. Control)Reference
Cohort 1Major Depressive Disorder (MDD)60.62 ± 0.200.005[9]
Bipolar Disorder (BD)40.35 ± 0.17-[9]
Schizophrenia (SZ)13--[9]
Control70.29 ± 0.053-[9]
Cohort 2Major Depressive Disorder (MDD)450.59 ± 0.410.0022[9]
Bipolar Disorder (BD)710.39 ± 0.25-[9]
Schizophrenia (SZ)1150.44 ± 0.24-[9]
Control900.40 ± 0.29-[9]

Experimental Protocols

Protocol 1: Analysis of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the extraction, derivatization, and quantification of fatty acids, including nervonic acid, from plasma samples.

1. Materials and Reagents:

  • Plasma samples (stored at -80°C)

  • Internal Standard (e.g., deuterated nervonic acid or another odd-chain fatty acid)

  • Methanol (HPLC grade)

  • Acetyl Chloride

  • Hexane (B92381) (HPLC grade)

  • Potassium Carbonate solution (7%)

  • Nitrogen gas (high purity)

  • GC-MS system with a polar capillary column (e.g., SP-2560)

2. Sample Preparation and Lipid Extraction:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add a known amount of internal standard.

  • Add 1 mL of a methanol/methylene chloride (3:1, v/v) mixture.

  • Vortex briefly to mix.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Add 200 µL of acetyl chloride to the sample mixture.

  • Incubate in a water bath at 75°C for 1 hour.

  • Cool the samples to room temperature.

  • Add 4 mL of 7% potassium carbonate solution to stop the reaction.

  • Add 2 mL of hexane to extract the FAMEs.

  • Vortex thoroughly and centrifuge at 3000 rpm for 10 minutes at room temperature.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Evaporate the hexane under a gentle stream of nitrogen.

  • Reconstitute the dried FAMEs in a suitable volume of hexane for GC-MS analysis.

4. GC-MS Analysis:

  • Injector: Splitless mode, 220°C.

  • Column: SP-2560 (or equivalent polar capillary column), 100 m x 0.25 mm x 0.2 µm.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 1 min.

    • Ramp 1: 25°C/min to 160°C.

    • Ramp 2: 2°C/min to 240°C, hold for 10 min.

    • Ramp 3: 5°C/min to 245°C, hold for 5 min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range m/z 50-500 or selected ion monitoring (SIM) for target analytes.

5. Data Analysis:

  • Identify FAME peaks by comparing retention times with known standards.

  • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

Signaling Pathways and Experimental Workflows

VLCFA Metabolism and the Role of ABCD1 in Adrenoleukodystrophy

VLCFA Metabolism and ABCD1 Dysfunction in ALD cluster_cytosol Cytosol cluster_peroxisome Peroxisome Fatty_Acids Long-Chain Fatty Acids (e.g., C18:1) ELOVL1 ELOVL1 Fatty_Acids->ELOVL1 Elongation VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA (e.g., Nervonyl-CoA) ELOVL1->VLCFA_CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport Defective_ABCD1 Mutated ABCD1 (in ALD) VLCFA_CoA->Defective_ABCD1 Impaired Transport Accumulated_VLCFA Accumulated VLCFA-CoA (Pathological) Beta_Oxidation β-Oxidation ABCD1->Beta_Oxidation Shortened_FA Shorter Fatty Acids Beta_Oxidation->Shortened_FA Defective_ABCD1->Accumulated_VLCFA Nervonic Acid Biosynthesis and Sphingomyelin Formation Oleoyl_CoA Oleoyl-CoA (C18:1) ELOVL1 ELOVL1 Oleoyl_CoA->ELOVL1 Elongation Erucoyl_CoA Erucoyl-CoA (C22:1) ELOVL1->Erucoyl_CoA Nervonyl_CoA Nervonyl-CoA (C24:1) ELOVL1->Nervonyl_CoA Erucoyl_CoA->ELOVL1 Elongation Ceramide_Synthase Ceramide Synthase Nervonyl_CoA->Ceramide_Synthase Ceramide Ceramide (with Nervonic Acid) Ceramide_Synthase->Ceramide Sphingosine Sphingosine Sphingosine->Ceramide_Synthase Sphingomyelin_Synthase Sphingomyelin Synthase Ceramide->Sphingomyelin_Synthase Sphingomyelin Sphingomyelin (Myelin Sheath Component) Sphingomyelin_Synthase->Sphingomyelin Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->Sphingomyelin_Synthase Experimental Workflow for this compound Biomarker Analysis Sample_Collection 1. Sample Collection (e.g., Plasma) Lipid_Extraction 2. Lipid Extraction with Internal Standard Sample_Collection->Lipid_Extraction Derivatization 3. Derivatization to FAMEs Lipid_Extraction->Derivatization GC_MS 4. GC-MS Analysis Derivatization->GC_MS Data_Processing 5. Data Processing (Peak Integration) GC_MS->Data_Processing Quantification 6. Quantification (vs. Internal Standard) Data_Processing->Quantification Statistical_Analysis 7. Statistical Analysis (Patient vs. Control) Quantification->Statistical_Analysis Biomarker_Validation 8. Biomarker Validation Statistical_Analysis->Biomarker_Validation

References

Application Notes and Protocols for the Identification of Methyl cis-15-tetracosenoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-15-tetracosenoate, also known as methyl nervonate, is a long-chain monounsaturated fatty acid methyl ester (FAME) of significant interest in neuroscience and drug development due to its role as a key component of myelin. Accurate identification and differentiation of its isomers, particularly the cis and trans geometric isomers, are critical for research and quality control. This document provides detailed application notes and protocols for the analytical techniques used to identify and differentiate isomers of Methyl 15-tetracosenoate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the analysis of FAMEs. It allows for the separation of isomers based on their physical properties and provides structural information through mass spectral fragmentation.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the parent fatty acid, 15-tetracosenoic acid, must be derivatized to its methyl ester. This process increases the volatility of the analyte. Acid-catalyzed esterification is a common and effective method.

Protocol: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

  • Sample Preparation: Accurately weigh 1-10 mg of the lipid sample into a screw-capped glass tube with a PTFE liner. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the dried sample.

  • Reaction: Tightly cap the tube and heat at 60-80°C for 60 minutes in a heating block or water bath.

  • Extraction: Cool the tube to room temperature. Add 1 mL of deionized water and 2 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge the tube at 1000 x g for 5 minutes to ensure complete phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. For a more quantitative transfer, a second extraction with 2 mL of hexane can be performed.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected hexane extract to remove any residual water.

  • Final Sample: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters for Isomer Separation

The key to separating cis and trans isomers of long-chain FAMEs is the use of a highly polar capillary column. Cyanopropyl-substituted columns are the industry standard for this application.

ParameterRecommended Setting
GC System Agilent 7890 GC with 5975C MSD or equivalent
Column Agilent HP-88 (100 m x 0.25 mm, 0.20 µm) or equivalent highly polar cyanopropyl column
Injection Mode Split (e.g., 50:1) or Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temperature 140°C, hold for 5 min, ramp at 4°C/min to 240°C, hold for 15 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
MS Source Temp. 230°C
MS Quad Temp. 150°C
Expected GC and MS Data
  • Elution Order: On highly polar columns like the HP-88, trans isomers are less retained and elute before their corresponding cis isomers. Therefore, Methyl trans-15-tetracosenoate is expected to have a shorter retention time than this compound.

  • Mass Spectra: The EI mass spectra of cis and trans isomers are typically very similar. The molecular ion ([M]⁺) for Methyl 15-tetracosenoate is at m/z 380.6. Common fragments for long-chain FAMEs include the McLafferty rearrangement ion at m/z 74, and ions corresponding to the loss of the methoxy (B1213986) group ([M-31]⁺) and cleavage at various points along the alkyl chain.

Table 1: Expected GC-MS Data for Methyl 15-tetracosenoate Isomers

CompoundExpected Retention Time Behavior (on HP-88)Molecular Ion (m/z)Key Fragment Ions (m/z)
Methyl trans-15-tetracosenoateElutes earlier380349 ([M-31]⁺), 74
This compoundElutes later380349 ([M-31]⁺), 74

Techniques for Unambiguous Double Bond Position and Geometry Determination

While GC-MS with a polar column can separate cis and trans isomers, confirmatory analysis of the double bond's position and geometry may require additional techniques.

Derivatization for Double Bond Location by MS: Dimethyl Disulfide (DMDS) Adducts

Formation of dimethyl disulfide (DMDS) adducts across the double bond allows for definitive localization by mass spectrometry. The fragmentation of the DMDS adduct in the mass spectrometer provides clear diagnostic ions.

Protocol: DMDS Derivatization

  • Sample Preparation: Evaporate 50-100 µg of the FAME sample to dryness in a small reaction vial.

  • Reagent Addition: Add 100 µL of DMDS and 20 µL of a 60 mg/mL solution of iodine in diethyl ether.

  • Reaction: Cap the vial and heat at 50°C for 24 hours.

  • Quenching: Cool the reaction mixture and add 200 µL of a 5% aqueous sodium thiosulfate (B1220275) solution to quench the excess iodine.

  • Extraction: Add 400 µL of hexane, vortex, and allow the layers to separate.

  • Analysis: Analyze the upper hexane layer by GC-MS.

Mass Spectral Fragmentation of DMDS Adducts

The EI mass spectrum of the DMDS adduct of Methyl 15-tetracosenoate will show a molecular ion at m/z 474 (380 + 94). The key fragmentation occurs at the carbon-carbon bond between the two methylthio-substituted carbons, which was the original location of the double bond. For Methyl 15-tetracosenoate, this will yield two prominent fragment ions.

Table 2: Diagnostic MS Fragments for DMDS Adduct of Methyl 15-tetracosenoate

Original Double Bond PositionStructure of Fragment 1m/z of Fragment 1Structure of Fragment 2m/z of Fragment 2
15CH₃-(CH₂)₇-CH(SCH₃)⁺187⁺(SCH₃)CH-(CH₂)₁₃-COOCH₃287
Silver-Ion Solid Phase Extraction (Ag⁺-SPE) for Isomer Fractionation

Silver-ion chromatography is a powerful technique for separating unsaturated compounds based on the number, position, and geometry of their double bonds. Cis double bonds interact more strongly with the silver ions than trans double bonds, leading to greater retention. This allows for the fractionation of a mixture of isomers prior to GC-MS analysis.

Protocol: Ag⁺-SPE Fractionation

  • Column Preparation: Use a commercially available Ag⁺-SPE cartridge or prepare one by passing a 1% silver nitrate (B79036) solution through a silica (B1680970) SPE cartridge, followed by washing with methanol, dichloromethane, and hexane.

  • Column Conditioning: Condition the Ag⁺-SPE cartridge with 4 mL of acetone (B3395972) followed by 4 mL of hexane.

  • Sample Loading: Dissolve the FAME mixture in a small volume of hexane and load it onto the conditioned cartridge.

  • Fractionation:

    • Fraction 1 (Saturated and Trans-Monounsaturated FAMEs): Elute with 6 mL of hexane:acetone (96:4, v/v).

    • Fraction 2 (Cis-Monounsaturated FAMEs): Elute with 4 mL of hexane:acetone (90:10, v/v).

    • Fraction 3 (Polyunsaturated FAMEs): Elute with 4 mL of acetone.

  • Analysis: Evaporate the solvent from each fraction and reconstitute in hexane for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information, allowing for the unambiguous differentiation of cis and trans isomers.

Sample Preparation for NMR

Dissolve approximately 5-10 mg of the purified FAME isomer in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

Key NMR Spectral Features for Isomer Differentiation
  • ¹H NMR:

    • Olefinic Protons (-CH=CH-): The chemical shift and coupling constant of the protons on the double bond are diagnostic.

      • Cis Isomer: Typically resonate around 5.34 ppm as a multiplet.

      • Trans Isomer: Typically resonate slightly downfield from the cis isomer and exhibit a larger coupling constant (J ≈ 15 Hz) compared to the cis isomer (J ≈ 10 Hz).

    • Allylic Protons (-CH₂-CH=): These protons in the cis isomer are generally observed at a slightly downfield chemical shift compared to the trans isomer.

  • ¹³C NMR:

    • Olefinic Carbons (-CH=CH-): The chemical shifts of the carbons in the double bond are distinct for cis and trans isomers.

    • Allylic Carbons (-CH₂-CH=): The carbons adjacent to the double bond in cis isomers are typically shielded (appear at a lower ppm value) compared to those in trans isomers due to the steric compression of the cis configuration.

Table 3: Expected NMR Data for Methyl 15-tetracosenoate Isomers (in CDCl₃)

FeatureThis compound (Expected)Methyl trans-15-tetracosenoate (Expected)
¹H NMR
Olefinic H (-CH=CH-)~5.34 ppm (m)~5.38 ppm (m, larger J)
Allylic H (-CH₂-CH=)~2.01 ppm (m)~1.97 ppm (m)
Methoxy H (-OCH₃)~3.67 ppm (s)~3.67 ppm (s)
¹³C NMR
Olefinic C (-CH=CH-)~129.9, 130.1 ppm~130.4, 130.6 ppm
Allylic C (-CH₂-CH=)~27.2 ppm~32.6 ppm
Carbonyl C (C=O)~174.4 ppm~174.4 ppm
Methoxy C (-OCH₃)~51.4 ppm~51.4 ppm

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Results Lipid_Sample Lipid Sample Derivatization Acid-Catalyzed Esterification (BF3-Methanol) Lipid_Sample->Derivatization FAME_Mixture FAME Mixture Derivatization->FAME_Mixture GC_MS GC-MS Analysis (HP-88 Column) FAME_Mixture->GC_MS Direct Analysis Ag_SPE Ag+-SPE Fractionation FAME_Mixture->Ag_SPE Fractionation DMDS DMDS Derivatization FAME_Mixture->DMDS Derivatization NMR NMR Spectroscopy FAME_Mixture->NMR Purified Isomers Separation Cis/Trans Separation GC_MS->Separation DB_Position Double Bond Position GC_MS->DB_Position Ag_SPE->GC_MS Analysis of Fractions DMDS->GC_MS Analysis of Adducts Identification Isomer Identification NMR->Identification Geometry Cis/Trans Geometry NMR->Geometry Separation->Identification

Caption: Experimental workflow for the identification of Methyl 15-tetracosenoate isomers.

GC_Separation start end trans trans-Isomer start->trans Weaker Interaction cis cis-Isomer start->cis Stronger Interaction detector Detector end->detector injection Injection injection->start Mobile Phase Flow

Caption: Principle of cis/trans isomer separation on a polar GC column.

DMDS_Fragmentation cluster_fragments Diagnostic Fragments FAME Methyl 15-tetracosenoate (m/z 380) DMDS_Adduct DMDS Adduct (m/z 474) CH₃-(CH₂)₇-CH(SCH₃) -CH(SCH₃)-(CH₂)₁₃-COOCH₃ FAME->DMDS_Adduct + DMDS, I₂ Frag1 Fragment 1 (m/z 187) DMDS_Adduct->Frag1 MS Fragmentation Frag2 Fragment 2 (m/z 287) DMDS_Adduct->Frag2 MS Fragmentation

Caption: Mass spectral fragmentation of the DMDS adduct of Methyl 15-tetracosenoate.

Application Notes and Protocols for the Development of a Certified Reference Material: Methyl cis-15-tetracosenoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Certified Reference Materials (CRMs) are critical for ensuring the accuracy and metrological traceability of analytical measurements. They are indispensable for method validation, instrument calibration, and quality control. This document provides detailed application notes and protocols for the development of a high-purity certified reference material for Methyl cis-15-tetracosenoate, a long-chain monounsaturated fatty acid methyl ester. The development process adheres to the principles outlined in ISO 17034 and ISO Guide 35, ensuring the production of a homogeneous and stable CRM with a well-defined purity value and associated uncertainty.

This compound (also known as Nervonic acid methyl ester) is a significant biomarker and a component of complex lipid mixtures in various biological and industrial samples. A CRM for this compound is essential for accurate quantification in research, clinical diagnostics, and quality control of food and pharmaceutical products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for handling, storage, and the selection of appropriate analytical techniques.

PropertyValueReference
CAS Number 2733-88-2[1][2][3][4][5][6][7]
Molecular Formula C₂₅H₄₈O₂[1][2][5][6][7]
Molecular Weight 380.65 g/mol [1][2][3][5][6][7]
Appearance Neat[1]
Purity (Typical) ≥98.0% (GC)[1]
Storage Temperature -20°C[1]

Protocol for CRM Development

The development of a this compound CRM involves a multi-step process, including material sourcing and purification, comprehensive characterization for identity and purity, and rigorous assessment of homogeneity and stability.

Material Sourcing and Purification

Objective: To obtain a high-purity bulk material of this compound suitable for CRM production.

Protocol:

  • Sourcing: Procure high-purity this compound from a reputable supplier. The initial purity should be as high as possible to minimize the purification steps.

  • Purification (if necessary): If the initial purity is insufficient, employ techniques such as preparative high-performance liquid chromatography (prep-HPLC) or fractional distillation to enrich the material.

    • Prep-HPLC Conditions (Example):

      • Column: C18, 250 mm x 20 mm, 5 µm

      • Mobile Phase: Acetonitrile/Isopropanol (gradient)

      • Detection: UV at 205 nm

      • Fraction Collection: Collect the main peak corresponding to this compound.

  • Post-Purification Treatment: Evaporate the solvent from the collected fractions under reduced pressure and dry the purified material under high vacuum to remove residual solvents.

Characterization and Purity Assessment

Objective: To confirm the identity of the purified material and to accurately determine its purity using a mass balance approach.[8][9]

2.1. Structural Identification

Protocol:

  • High-Resolution Mass Spectrometry (HRMS):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Confirm the exact mass of the [M+H]⁺ or [M+Na]⁺ ion to verify the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR and ¹³C NMR.

    • Analysis: Confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals, ensuring they are consistent with the structure of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analysis: Identify characteristic functional groups, such as the C=O stretch of the ester and the C=C stretch of the alkene.

2.2. Purity Determination by Mass Balance Method

The purity of the CRM candidate is determined by the mass balance method, which involves quantifying the main component and all significant impurities.[8][9] The purity (P) is calculated as:

P = (1 - ΣPᵢ)

where Pᵢ represents the mass fraction of each impurity.

Protocol:

  • Quantification of Organic Impurities (Chromatographic Methods):

    • Gas Chromatography with Flame Ionization Detection (GC-FID):

      • Column: DB-23 (or equivalent polar capillary column), 30 m x 0.25 mm, 0.25 µm.

      • Injector Temperature: 250°C.

      • Detector Temperature: 280°C.

      • Oven Program: 150°C (hold 1 min), ramp to 240°C at 4°C/min, hold 10 min.

      • Carrier Gas: Helium.

      • Analysis: Determine the area percentage of related organic impurities.

  • Quantification of Water Content:

    • Technique: Karl Fischer titration.[9]

    • Analysis: Determine the mass fraction of water in the material.

  • Quantification of Non-Volatile Impurities:

    • Technique: Thermogravimetric Analysis (TGA).[9]

    • Analysis: Heat the sample from ambient temperature to 600°C and determine the mass of any non-volatile residue.

  • Quantification of Inorganic Impurities:

    • Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

    • Analysis: After acid digestion of the material, quantify trace elemental impurities.

Data Presentation: Purity Assessment of this compound CRM Candidate (Lot: XXXXX)

Analytical MethodImpurity TypeResult (mass fraction, %)
GC-FIDRelated Organic Impurities0.25
Karl Fischer TitrationWater0.05
Thermogravimetric AnalysisNon-Volatile Impurities< 0.01
ICP-MSInorganic Impurities< 0.01
Calculated Purity 99.68
Expanded Uncertainty (k=2) ± 0.30
Homogeneity Study

Objective: To demonstrate that the batch of the CRM candidate is sufficiently homogeneous between and within units.[8][10]

Protocol:

  • Sampling: Randomly select a representative number of units from the packaged batch (e.g., 10-15 vials).

  • Analysis: From each selected unit, take two independent sub-samples and analyze them under repeatable conditions using a high-precision analytical method (e.g., GC-FID).

  • Statistical Analysis: Use one-way analysis of variance (ANOVA) to assess the between-unit and within-unit variability. The between-unit standard deviation (s_bb) is used to estimate the uncertainty due to inhomogeneity (u_bb).

Stability Study

Objective: To assess the stability of the CRM candidate under defined storage and transport conditions.[8]

Protocol:

  • Long-Term Stability:

    • Conditions: Store a set of CRM units at the recommended storage temperature (e.g., -20°C).

    • Analysis: Analyze units at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

    • Evaluation: Plot the purity values against time and perform a regression analysis. The uncertainty due to long-term stability (u_lts) is calculated from the slope of the regression line.

  • Short-Term Stability (Transport Simulation):

    • Conditions: Expose a set of CRM units to elevated temperatures that may be encountered during shipping (e.g., 4°C and 25°C).

    • Analysis: Analyze units at different time points (e.g., 1, 2, 4 weeks).

    • Evaluation: Assess for any significant degradation compared to samples stored under the recommended long-term conditions.

Data Presentation: Stability Data for this compound CRM

Study TypeStorage ConditionDurationObservation
Long-Term-20°C24 monthsNo significant degradation observed.
Short-Term4°C4 weeksNo significant degradation observed.
Short-Term25°C2 weeksNo significant degradation observed.

Visualization of Workflows

CRM Development Workflow

CRM_Development_Workflow cluster_prep 1. Preparation cluster_char 2. Characterization cluster_qual 3. Quality Assessment cluster_cert 4. Certification Sourcing Material Sourcing Purification Purification (prep-HPLC) Sourcing->Purification Packaging Ampouling & Packaging Purification->Packaging Identity Structural ID (NMR, MS, IR) Packaging->Identity Purity Purity Assessment (Mass Balance) Identity->Purity Homogeneity Homogeneity Study Purity->Homogeneity Stability Stability Study (Long & Short Term) Homogeneity->Stability Uncertainty Uncertainty Budget Calculation Stability->Uncertainty Value_Assignment Certified Value Assignment Uncertainty->Value_Assignment Certification Certificate Preparation Value_Assignment->Certification

Caption: Overall workflow for the development of a Certified Reference Material.

Mass Balance Method for Purity Assessment

Mass_Balance_Method cluster_main Purity of this compound cluster_impurities Impurity Profile Purity Certified Purity (P) Organic Organic Impurities (GC-FID) Organic->Purity 100% - Σ(Impurities) Water Water Content (Karl Fischer) Water->Purity NonVolatile Non-Volatile Impurities (TGA) NonVolatile->Purity Inorganic Inorganic Impurities (ICP-MS) Inorganic->Purity

Caption: Logical relationship in the mass balance approach for purity determination.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for Methyl cis-15-tetracosenoate in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the gas chromatography (GC) analysis of Methyl cis-15-tetracosenoate (Nervonic Acid Methyl Ester).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the common causes of peak tailing for long-chain fatty acid methyl esters (FAMEs).

Question 1: My chromatogram for this compound is showing significant peak tailing. What are the most common initial steps to resolve this?

Answer:

Peak tailing for high molecular weight compounds like this compound is a frequent challenge in GC analysis.[1] Start with the most common and easily addressable issues related to the GC inlet system, as it is a primary source of problems.[2]

Initial Troubleshooting Steps:

  • Inlet Maintenance: The inlet is where the sample is introduced and vaporized, making it prone to contamination and activity.

    • Replace the Septum: Septa can shed particles into the liner, creating active sites. Regular replacement is crucial.

    • Replace the Inlet Liner: Over time, the liner can become contaminated with non-volatile residues that interact with the analyte.[2] For FAME analysis, a deactivated, single taper liner with glass wool is often a good choice.

    • Inspect and Clean the Inlet: Check for any visible residue or particles within the inlet itself.

  • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions. A well-conditioned column minimizes stationary phase bleed and removes any residual impurities.

  • Check for Leaks: Even small leaks in the system can lead to peak distortion. Perform a leak check of your entire GC system.

If these initial steps do not resolve the peak tailing, proceed to the more detailed troubleshooting sections below.

Question 2: I've performed basic inlet maintenance, but the peak tailing persists. What should I investigate next?

Answer:

If initial inlet maintenance doesn't solve the problem, the issue may lie with the column itself or the analytical method parameters.

Secondary Troubleshooting Steps:

  • Column Issues: The column is a major contributor to peak shape.

    • Column Contamination: Non-volatile sample components can accumulate at the head of the column, creating active sites. Trimming 10-20 cm from the front of the column can often resolve this.[3]

    • Improper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet.[4] A poor cut can cause turbulence and peak distortion.[4]

    • Stationary Phase Degradation: Oxygen in the carrier gas or prolonged operation at high temperatures can degrade the stationary phase.[5] If the column is old or has been subjected to harsh conditions, it may need to be replaced.

  • Method Parameter Optimization: Sub-optimal GC parameters can lead to poor peak shape.

    • Inlet Temperature: If the inlet temperature is too low, the high-boiling point this compound may not vaporize completely and efficiently, leading to tailing.[6] Conversely, a temperature that is too high can cause thermal degradation.

    • Oven Temperature Program: A slow temperature ramp is often necessary to achieve good separation of long-chain FAMEs.[7]

    • Carrier Gas Flow Rate: The flow rate affects column efficiency. An optimized flow rate provides the best balance between analysis time and peak resolution.[8]

    • Injection Volume: Overloading the column can lead to peak fronting, but in some cases can contribute to tailing.[3] Try reducing the injection volume.

Question 3: Could my sample preparation be the cause of the peak tailing?

Answer:

Yes, issues with sample preparation can certainly contribute to poor chromatographic performance.

Sample-Related Troubleshooting:

  • Incomplete Derivatization: Free fatty acids are polar and will exhibit significant tailing.[9] Ensure your derivatization procedure to convert the nervonic acid to its methyl ester is complete.

  • Sample Cleanliness: The presence of non-volatile matrix components can contaminate the GC system. Consider using a sample cleanup technique like solid-phase extraction (SPE) if you are working with complex matrices.

  • Sample Concentration: Injecting too concentrated a sample can lead to column overload.[3] Diluting your sample may improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a distortion in a chromatographic peak where the tail of the peak is broader than the front.[1] This is problematic as it can reduce resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of your quantitative results.

Q2: Are long-chain FAMEs like this compound particularly prone to peak tailing?

A2: Yes. Due to their high molecular weight and lower volatility compared to shorter-chain FAMEs, they require higher elution temperatures and are more susceptible to interactions with active sites in the GC system, which can lead to peak tailing.

Q3: What type of GC column is best for analyzing this compound?

A3: For the analysis of FAMEs, especially for separating isomers, highly polar stationary phases are recommended. A high-cyanopropyl phase (e.g., SP-2560) or a wax-type column (e.g., DB-Wax) are common choices that provide good resolution for these compounds.[10][11]

Q4: How often should I perform inlet maintenance?

A4: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For labs running relatively clean standards, a monthly check might suffice. However, for labs analyzing complex matrices, weekly or even daily maintenance may be necessary to prevent chromatographic problems.

Q5: Can the choice of solvent affect peak shape?

A5: Yes, a mismatch between the polarity of the injection solvent and the stationary phase can cause peak distortion.[12] For FAME analysis on a polar column, using a non-polar solvent like hexane (B92381) is common, but ensure your initial oven temperature is low enough to allow for proper solvent focusing.

Quantitative Data Summary

The following table summarizes the general effects of key GC parameters on peak shape for FAMEs. The exact quantitative impact will vary depending on the specific instrument, column, and analyte.

ParameterChangeEffect on Peak TailingPotential Trade-offs
Inlet Temperature IncreaseGenerally Decreases (improves vaporization)Can cause thermal degradation if too high.
DecreaseMay Increase (incomplete vaporization)
Carrier Gas Flow Rate IncreaseMay Decrease (reduces interaction time)Decreased resolution, shorter analysis time.[8]
DecreaseMay Increase (more time for interaction)Increased resolution, longer analysis time.[8]
Oven Temperature Ramp Rate IncreaseMay Increase (less time for partitioning)Shorter analysis time.
DecreaseGenerally Decreases (improves partitioning)Longer analysis time, broader peaks.[7]
Injection Volume IncreaseMay Increase (column overload)Increased signal intensity.
DecreaseGenerally DecreasesDecreased signal intensity.

Experimental Protocols

Protocol 1: Derivatization of Nervonic Acid to this compound

This protocol provides a general guideline for the esterification of fatty acids to FAMEs using boron trifluoride (BF₃) in methanol.

Materials:

  • Fatty acid sample

  • BF₃-Methanol solution (14% w/v)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with screw caps

  • Heater block or water bath

Procedure:

  • Accurately weigh approximately 10-20 mg of the lipid sample into a reaction vial.

  • Add 2 mL of 14% BF₃-methanol solution to the vial.

  • Cap the vial tightly and heat at 60-100°C for 10-30 minutes. The optimal time and temperature may need to be determined empirically.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

  • Shake the vial vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: GC-FID Analysis of this compound

This is a starting point for a GC method. Parameters will need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column: e.g., DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or equivalent polar column.[10]

GC Parameters:

  • Inlet: Split/Splitless

  • Inlet Temperature: 250 °C[10]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)[10]

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: 1-2 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 120 °C, hold for 1 min

    • Ramp 1: 10 °C/min to 175 °C, hold for 10 min

    • Ramp 2: 5 °C/min to 210 °C, hold for 5 min

    • Ramp 3: 5 °C/min to 230 °C, hold for 5 min[10]

  • Detector: FID

  • Detector Temperature: 280 °C[10]

  • Hydrogen Flow: 40 mL/min[10]

  • Air Flow: 450 mL/min[10]

  • Makeup Gas (Helium): 30 mL/min[10]

Visual Troubleshooting Workflow

Troubleshooting_Peak_Tailing Start Start: Peak Tailing Observed Inlet_Maintenance Perform Basic Inlet Maintenance: - Replace Septum - Replace Liner Start->Inlet_Maintenance Check_Tailing1 Peak Tailing Resolved? Inlet_Maintenance->Check_Tailing1 Column_Check Investigate Column Issues: - Trim Column Inlet (10-20 cm) - Check for Proper Installation - Condition Column Check_Tailing1->Column_Check No End_Success End: Analysis Successful Check_Tailing1->End_Success Yes Check_Tailing2 Peak Tailing Resolved? Column_Check->Check_Tailing2 Method_Optimization Optimize GC Method Parameters: - Increase Inlet Temperature - Decrease Oven Ramp Rate - Optimize Flow Rate - Reduce Injection Volume Check_Tailing2->Method_Optimization No Check_Tailing2->End_Success Yes Check_Tailing3 Peak Tailing Resolved? Method_Optimization->Check_Tailing3 Sample_Prep_Check Review Sample Preparation: - Ensure Complete Derivatization - Check Sample Cleanliness - Dilute Sample Check_Tailing3->Sample_Prep_Check No Check_Tailing3->End_Success Yes Check_Tailing4 Peak Tailing Resolved? Sample_Prep_Check->Check_Tailing4 Advanced_Troubleshooting Advanced Troubleshooting: - Check for System Leaks - Consider Column Replacement - Consult Instrument Manual Check_Tailing4->Advanced_Troubleshooting No Check_Tailing4->End_Success Yes End_Further_Action End: Further Action Required Advanced_Troubleshooting->End_Further_Action

Caption: Troubleshooting workflow for addressing peak tailing in GC analysis.

References

Technical Support Center: Improving Resolution of Long-Chain FAMEs in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of long-chain fatty acid methyl esters (FAMEs). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of long-chain fatty acids to FAMEs necessary for GC analysis?

A1: Free fatty acids are polar and have low volatility, which makes them challenging to analyze directly by gas chromatography.[1][2] Derivatization to FAMEs is crucial for several reasons:

  • Increased Volatility: FAMEs are more volatile and thermally stable than their corresponding free fatty acids, which is essential for GC analysis.[3]

  • Improved Peak Shape: The conversion to methyl esters reduces the polarity of the analytes, minimizing peak tailing that can occur due to interactions with the GC column.[2][4]

  • Enhanced Separation: Neutralizing the polar carboxyl group allows for better separation based on other structural features like carbon chain length and degree of unsaturation.[2]

Q2: What is the most critical factor in selecting a GC column for long-chain FAME analysis?

A2: The most critical factor is the polarity of the stationary phase.[5] For FAME analysis, polar to very highly polar stationary phases are recommended. Non-polar columns separate compounds primarily by their boiling points, which can lead to co-elution of FAMEs with different structures but similar boiling points.[5] Polar columns, on the other hand, provide separation based on both the carbon number and the degree of unsaturation.[5]

Q3: Which specific stationary phases are recommended for separating long-chain FAMEs?

A3: Two main types of polar stationary phases are highly recommended for detailed FAME separations:

  • Biscyanopropyl Polysiloxane Phases: These are highly polar phases and are considered the gold standard for complex FAME separations, especially for resolving geometric (cis/trans) isomers.[5][6] Columns with high cyanopropyl content, such as the HP-88, CP-Sil 88, and SP-2560, offer excellent selectivity.[7][8]

  • Polyethylene (B3416737) Glycol (PEG) Phases: Commonly known by trade names like FAMEWAX, DB-WAX, or HP-INNOWAX, these wax-type columns are also very effective for general FAME analysis.[5][7] They provide excellent resolution for polyunsaturated FAMEs (PUFAs).[3][5]

Q4: How do column dimensions (length, internal diameter, and film thickness) impact the resolution of long-chain FAMEs?

A4: Column dimensions play a crucial role in achieving the desired resolution:

  • Length: Longer columns (e.g., 100 m) provide more theoretical plates, leading to higher efficiency and better resolution of complex FAME mixtures.[1][5][9] However, this also increases analysis time.[10]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) offer higher resolution compared to wider-bore columns.[5][9]

  • Film Thickness: A thinner film (e.g., 0.20 - 0.25 µm) is generally preferred for analyzing volatile compounds like FAMEs, as it helps in achieving sharp peaks.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of long-chain FAMEs.

Issue 1: Poor resolution between saturated and unsaturated FAMEs with the same carbon number.

  • Likely Cause: The stationary phase of your GC column may not be polar enough. Non-polar columns separate primarily by boiling point, which can be very similar for saturated and unsaturated FAMEs of the same chain length.[5]

  • Solution: Switch to a highly polar stationary phase, such as a biscyanopropyl or a polyethylene glycol (WAX) column.[1][5] These columns provide selectivity based on the degree of unsaturation.

Issue 2: Co-elution of long-chain FAMEs with other components.

  • Likely Cause: The temperature program or carrier gas flow rate may not be optimized for your specific sample.

  • Solutions:

    • Optimize the Temperature Program: Decrease the oven ramp rate (e.g., from 5°C/min to 1-3°C/min) during the elution of the long-chain FAMEs.[1][5] This can improve the separation of closely eluting peaks.

    • Adjust Carrier Gas Flow Rate: Lowering the carrier gas flow rate can increase column efficiency and improve resolution, although it will extend the analysis time.[1][5]

    • Increase Column Length: If optimization of temperature and flow rate is insufficient, using a longer column (e.g., 100 m) will provide more theoretical plates and enhance resolution.[5][9]

Issue 3: Peak tailing for long-chain FAMEs.

  • Likely Cause: This can be caused by active sites within the GC system (e.g., in the injector liner or on the column itself) or incomplete derivatization.[8][11]

  • Solutions:

    • Use a Deactivated Liner: Ensure that the injector liner is deactivated to minimize interactions with the analytes.[8]

    • Condition the Column: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.

    • Verify Derivatization: Ensure that the derivatization procedure is complete to convert all free fatty acids to their methyl esters.[8] Incomplete derivatization can leave polar carboxylic acid groups that interact with the system.

Issue 4: Broad or distorted peaks.

  • Likely Cause: This can result from column overload, an inappropriate sample solvent, or a contaminated column.[1]

  • Solutions:

    • Reduce Injection Volume: Dilute the sample or reduce the injection volume to avoid overloading the column.[1]

    • Use an Appropriate Solvent: Dissolve the sample in a solvent that is compatible with the stationary phase.[1]

    • Clean or Replace the Column: If the column is contaminated, flushing it with a strong solvent may help. If the problem persists, the column may need to be replaced.[1]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol

This protocol is a common method for preparing FAMEs from lipid samples.[2]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.

  • Esterification: Add 2 mL of 12% w/w Boron Trifluoride (BF3) in methanol.

  • Heating: Heat the vessel at 60°C for 5-10 minutes.

  • Extraction: Cool the vessel, then add 1 mL of water and 1 mL of hexane (B92381).

  • Mixing: Shake the vessel vigorously to ensure the FAMEs are extracted into the hexane layer.

  • Phase Separation: Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Protocol 2: High-Resolution GC-FID Method for FAME Analysis

This method is adapted from established protocols for separating complex FAME mixtures on a highly polar column.[5]

  • GC System: Agilent 7890A GC (or equivalent) with a Flame Ionization Detector (FID).

  • Column: Restek Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness).[5]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 225°C.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp 1: Increase to 240°C at 3°C/min.

    • Hold at 240°C for 15 minutes.

  • Detector Temperature: 285°C.[3]

Data Presentation

Table 1: Recommended GC Columns for Long-Chain FAME Analysis

Column NameStationary PhasePolarityMax Temperature (°C)USP CodeApplications
HP-88 Bis(cyanopropyl)siloxaneVery High250G8, G48Detailed FAME analysis, cis/trans isomers
CP-Sil 88 for FAME CyanopropylpolysiloxaneVery High250G8, G48Complex FAME mixtures, cis/trans isomers
SP-2560 BiscyanopropylpolysiloxaneVery High250G5, G8High-resolution separation of FAMEs
DB-FATWAX UI Polyethylene Glycol (PEG)High260G16Saturated and unsaturated FAMEs, omega-3 and -6 analysis
FAMEWAX Polyethylene Glycol (PEG)High250G16Fast analysis of polyunsaturated FAMEs

Table 2: Example GC Method Parameters for FAME Analysis

ParameterMethod 1 (General Purpose)Method 2 (High Resolution)Method 3 (Fast Analysis)
Column DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm)HP-88 (100 m x 0.25 mm, 0.20 µm)DB-FastFAME (20 m x 0.18 mm, 0.20 µm)
Carrier Gas HeliumHelium/NitrogenHydrogen
Flow Rate 1.4 mL/min (constant flow)40 psi (constant pressure)Optimized for speed
Inlet Temperature 250°C250°C250°C
Oven Program 100°C to 250°C @ 10°C/min, hold for 10 min140°C (5 min) to 240°C @ 4°C/min, hold 30 min100°C (0.5 min) to 240°C @ 30°C/min, hold 2 min
Detector FID @ 260°CFID @ 280°CFID @ 260°C
Analysis Time ~30 min~81 min~8 min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Lipid_Sample Lipid Sample Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Lipid_Sample->Derivatization Extraction Extraction with Hexane Derivatization->Extraction FAME_Sample FAMEs in Hexane Extraction->FAME_Sample GC_Injection GC Injection FAME_Sample->GC_Injection Separation Separation on Polar GC Column GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the GC analysis of long-chain FAMEs.

troubleshooting_fames Start Poor FAME Resolution CheckColumn Is the column highly polar? (e.g., Biscyanopropyl or WAX) Start->CheckColumn ChangeColumn Switch to a highly polar column CheckColumn->ChangeColumn No OptimizeTemp Optimize Temperature Program (Decrease ramp rate) CheckColumn->OptimizeTemp Yes ResolutionOK Resolution Improved ChangeColumn->ResolutionOK CheckFlow Optimize Carrier Gas Flow Rate (Lower flow for higher efficiency) OptimizeTemp->CheckFlow LongerColumn Use a longer column (e.g., 100 m) CheckFlow->LongerColumn CheckInjection Check for column overload (Reduce sample concentration) LongerColumn->CheckInjection CheckInjection->ResolutionOK

Caption: Troubleshooting decision tree for poor FAME resolution in GC.

References

Technical Support Center: Optimizing Injection Parameters for Methyl cis-15-tetracosenoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) injection parameters for the analysis of Methyl cis-15-tetracosenoate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC analysis of this compound.

1. Poor Peak Shape: Tailing or Fronting Peaks

  • Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and solutions?

  • Answer: Poor peak shape is a common issue that can compromise resolution and quantification.[1]

    • Peak Tailing: This is often caused by active sites in the injection port liner or column, leading to unwanted interactions with the analyte.[1] Other causes include a contaminated injector liner, a degraded column, or improper column installation.[1]

      • Solutions:

        • Deactivate or Replace the Liner: Use a deactivated glass wool liner or replace the liner entirely.[1] For long-chain FAMEs, a single taper liner with glass wool can aid in volatilization and protect the column.

        • Column Maintenance: Condition the column by baking it at a high temperature as recommended by the manufacturer.[1] If tailing persists, trimming the front end of the column (a few centimeters) can remove non-volatile residues.[1]

        • Check for Leaks: Ensure all fittings are secure and leak-free.[1]

    • Peak Fronting: This is typically a sign of column overload, where too much sample is introduced.[1] It can also be caused by sample condensation in the injector or column.[1]

      • Solutions:

        • Adjust Injection Volume and Split Ratio: Reduce the injection volume or increase the split ratio to decrease the amount of sample entering the column.[1]

        • Optimize Temperatures: Ensure the injector and oven temperatures are appropriate to prevent condensation.[1]

2. Inconsistent Retention Times

  • Question: The retention times for my this compound peaks are shifting between runs. What could be the cause?

  • Answer: Inconsistent retention times can be caused by several factors related to the GC system's stability.[1]

    • Causes:

      • Fluctuations in oven temperature, carrier gas flow rate, or pressure.[1]

      • Leaks in the system.[2]

      • Column degradation or contamination.[3]

    • Solutions:

      • System Stability Check: Allow the GC system to fully equilibrate before starting a sequence. Verify that the oven temperature and carrier gas flow/pressure are stable.

      • Leak Check: Perform a thorough leak check of the entire system, from the gas source to the detector.

      • Column Maintenance: If the problem persists, consider conditioning or replacing the column.

3. Low Sensitivity or No Peak

  • Question: I am observing a very small peak or no peak at all for this compound. How can I improve the signal?

  • Answer: Low sensitivity can be a significant hurdle, especially when analyzing trace amounts.

    • Causes:

      • Sample concentration is too low.

      • Degradation of the analyte in the injector.[3]

      • Improper injection technique.

      • Leaks in the injector.[3]

    • Solutions:

      • Injection Technique: For trace analysis, a splitless injection is recommended to transfer the entire sample to the column.[1][4] Ensure a rapid and smooth injection.[1]

      • Injector Temperature: While the inlet temperature needs to be high enough for complete vaporization, excessively high temperatures can cause thermal degradation of unsaturated FAMEs.[1] A typical starting point is 250°C, but optimization may be required.[1]

      • Mass Spectrometer Settings (if applicable): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode to significantly increase sensitivity.[5]

      • Use an Internal Standard: Employing an appropriate internal standard can help correct for sample loss during preparation and injection.[1]

4. Ghost Peaks in the Chromatogram

  • Question: I am seeing unexpected "ghost peaks" in my chromatograms. Where are they coming from?

  • Answer: Ghost peaks are typically the result of contamination or carryover from previous injections.[6]

    • Causes:

      • Contaminated syringe, injector liner, or septum.[3][7]

      • High-boiling point compounds from previous samples eluting in a later run.[6]

      • Septum bleed.[7]

    • Solutions:

      • System Cleaning: Run blank solvent injections to confirm carryover.[3] Thoroughly clean the syringe between injections.[3] Regularly replace the injector liner and septum.[6][7]

      • Bake-out: Increase the oven temperature at the end of the run (bake-out) to elute any remaining high-boiling compounds.[6]

      • Septum Purge: Ensure the septum purge flow is set correctly to vent contaminants from the septum.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended injection technique for this compound, split or splitless?

    • A1: The choice depends on the sample concentration. For trace analysis, a splitless injection is ideal as it transfers nearly the entire sample to the column, maximizing sensitivity.[1][4] For higher concentration samples where column overload is a concern, a split injection is more appropriate.[4][8] A good starting split ratio for method development is 50:1.[8]

  • Q2: What is a suitable starting injector temperature for the analysis of this compound?

    • A2: A typical starting point for the inlet temperature is 250°C .[1] However, since very long-chain unsaturated FAMEs can be thermally labile, it is recommended to empirically determine the optimal temperature by injecting a standard at various inlet temperatures and observing peak shape and response.[1]

  • Q3: Which type of GC column is best suited for the analysis of this compound?

    • A3: For the analysis of FAMEs, including long-chain variants like this compound, polar to highly polar stationary phases are recommended.[5][9] Commonly used and effective columns include those with a polyethylene (B3416737) glycol (e.g., DB-WAX, HP-INNOWax) or a cyanopropyl silicone (e.g., CP-Sil 88, HP-88) stationary phase.[5][9] These columns provide good separation based on both carbon chain length and degree of unsaturation.[9]

  • Q4: How can I prevent my sample from backflashing in the injector?

    • A4: Backflash occurs when the sample vapor volume exceeds the volume of the injector liner. To prevent this, you can:

      • Reduce the injection volume. Recommended injection volumes are typically 1-2 µL or less for organic solvents.

      • Use a liner with a larger internal volume.

      • Choose a solvent with a lower expansion volume.

      • Optimize the injector temperature and pressure.

Experimental Protocols & Data Presentation

Protocol: Optimization of GC Injection Parameters

  • System Preparation:

    • Install a suitable polar capillary column (e.g., HP-88, 100 m x 0.25 mm, 0.20 µm film thickness).

    • Set the initial GC and MS (if applicable) parameters as described in Table 1.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Injector Temperature Optimization:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., hexane).

    • Set the initial injector temperature to 240°C.

    • Perform three replicate injections and record the peak area and shape.

    • Increase the injector temperature in 10°C increments (e.g., 250°C, 260°C, 270°C) and repeat the injections.

    • Plot the peak area and a measure of peak asymmetry (tailing factor) against the injector temperature to determine the optimal setting that provides the best response without degradation.

  • Split/Splitless Injection Optimization:

    • For Splitless Injection:

      • Set the injector to splitless mode.

      • Optimize the splitless hold time (purge activation time). Start with a hold time of 0.75 minutes and inject the standard.

      • Vary the hold time (e.g., 0.5, 1.0, 1.5 minutes) and observe the effect on peak area and shape. The optimal time allows for the efficient transfer of the analyte to the column.

    • For Split Injection:

      • Set the injector to split mode.

      • Start with a split ratio of 50:1.

      • Inject the standard and analyze the peak shape and response.

      • Adjust the split ratio (e.g., 20:1, 100:1) to achieve the desired on-column concentration without overloading the column.

  • Data Analysis:

    • Integrate the peaks in the chromatograms from each experimental run.

    • Compare peak areas, retention times, and peak shapes across the different parameters to identify the optimal injection conditions.

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

ParameterRecommended SettingNotes
Injector
Injection ModeSplitless (for trace analysis)Use Split mode for concentrated samples.
Injector Temperature250°COptimize between 240-270°C.[1]
Injection Volume1 µLReduce if peak fronting occurs.[1]
LinerDeactivated, single taper w/ glass woolHelps with vaporization and trapping non-volatiles.
GC Oven Program
Initial Temperature100°C, hold for 2 minutesA lower initial temperature can improve focusing of early eluting peaks.[5]
Ramp Rate 115°C/minute to 200°C
Ramp Rate 25°C/minute to 240°CA slower ramp can help resolve closely eluting compounds.[5]
Final HoldHold at 240°C for 10 minutesEnsures all high-boiling compounds have eluted.[5]
Column
Stationary PhaseHighly Polar (e.g., HP-88, CP-Sil 88)Essential for good separation of FAMEs.[5][9]
Dimensions100 m x 0.25 mm x 0.20 µmLonger columns provide higher resolution.[9]
Carrier Gas
GasHelium or Hydrogen
Flow RateOptimize for column dimensionsRefer to the column manufacturer's recommendations.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Acquisition ModeSIM (for high sensitivity)Monitor characteristic ions for this compound.[5]

Visualizations

GC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time sensitivity Low Sensitivity? start->sensitivity ghost_peaks Ghost Peaks? start->ghost_peaks tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes sol_tailing1 Check/Replace Liner Use Deactivated Liner tailing->sol_tailing1 sol_tailing2 Condition or Trim Column tailing->sol_tailing2 sol_tailing3 Check for Leaks tailing->sol_tailing3 sol_fronting1 Reduce Injection Volume or Dilute Sample fronting->sol_fronting1 sol_fronting2 Increase Split Ratio fronting->sol_fronting2 sol_rt1 Check System Stability (Temp/Flow/Pressure) retention_time->sol_rt1 Yes sol_rt2 Perform Leak Check retention_time->sol_rt2 sol_sens1 Use Splitless Injection sensitivity->sol_sens1 Yes sol_sens2 Optimize Injector Temp. sensitivity->sol_sens2 sol_sens3 Use SIM Mode (MS) sensitivity->sol_sens3 sol_ghost1 Run Blanks Clean Syringe ghost_peaks->sol_ghost1 Yes sol_ghost2 Replace Septum & Liner ghost_peaks->sol_ghost2 sol_ghost3 Add Bake-out to Method ghost_peaks->sol_ghost3 end End: Problem Resolved sol_tailing1->end sol_tailing2->end sol_tailing3->end sol_fronting1->end sol_fronting2->end sol_rt1->end sol_rt2->end sol_sens1->end sol_sens2->end sol_sens3->end sol_ghost1->end sol_ghost2->end sol_ghost3->end

Caption: A logical workflow for troubleshooting common GC injection issues.

References

Technical Support Center: Quantification of Nervonic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of nervonic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the gas chromatography (GC) analysis of nervonic acid methyl ester.

FAQ 1: Why are my nervonic acid methyl ester peaks tailing in my chromatogram?

Answer:

Peak tailing for nervonic acid methyl ester, and FAMEs in general, is a common issue that can compromise peak integration and quantification. The primary causes are often related to interactions between the analyte and active sites within the GC system or issues with the chromatographic setup.

Troubleshooting Guide for Peak Tailing:

  • Problem: Active sites in the GC system.

    • Cause: The injector liner, column head, or packing material can have active silanol (B1196071) groups that interact with any residual polar character of the methyl ester, causing tailing.[1] Contamination from previous injections can also create active sites.[1]

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize interactions.[1]

      • Column Maintenance: If the column is contaminated, trim 10-20 cm from the front of the column.[1]

      • System Check: Inject a non-polar compound like a hydrocarbon. If this peak does not tail, it suggests the issue is specific to your analyte's interaction with the system.

  • Problem: Improper column installation.

    • Cause: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path, leading to peak tailing.[1][2]

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct height according to the manufacturer's instructions.[1]

  • Problem: Solvent and stationary phase mismatch.

    • Cause: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.[2]

    • Solution: Ensure your solvent is compatible with your column's stationary phase. For FAME analysis, hexane (B92381) or heptane (B126788) are common solvents used with polar stationary phases.

Below is a troubleshooting workflow to diagnose the cause of peak tailing:

Troubleshooting Workflow for Peak Tailing start Observe Tailing Peak for Nervonic Acid Methyl Ester check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Indicates a probable system-wide issue. check_all_peaks->system_issue Yes analyte_issue Indicates an issue specific to the analyte or method. check_all_peaks->analyte_issue No inlet_maintenance Perform Inlet Maintenance: - Replace liner and septum - Use a deactivated liner system_issue->inlet_maintenance solvent_check Verify Solvent-Stationary Phase Compatibility analyte_issue->solvent_check column_install Check Column Installation: - Ensure a clean, 90° cut - Verify correct installation depth inlet_maintenance->column_install reinject Re-inject Sample column_install->reinject column_trim Trim 10-20 cm from the front of the column column_trim->reinject solvent_check->column_trim

Troubleshooting workflow for peak tailing.
FAQ 2: What are the best practices for the derivatization of nervonic acid to its methyl ester?

Answer:

Derivatization is a critical step to increase the volatility and reduce the polarity of nervonic acid, making it suitable for GC analysis.[3] The most common method is esterification to form fatty acid methyl esters (FAMEs).

Best Practices for Derivatization:

  • Choice of Reagent:

    • Boron Trifluoride-Methanol (BF₃-Methanol): This is a widely used and effective reagent for both esterification of free fatty acids and transesterification of lipids.[3][4] It is known for being fast and convenient, with clean reactions and volatile by-products.[5]

    • Methanolic HCl: Another common acid-catalyzed reagent.

    • Base-Catalyzed Transesterification (e.g., Methanolic KOH): This method is rapid for transesterifying glycerolipids but is not suitable for esterifying free fatty acids.[4]

  • Reaction Conditions:

    • Anhydrous Conditions: Moisture can hinder the esterification reaction, leading to incomplete derivatization and low yields.[5][6] Ensure all glassware is dry and use anhydrous solvents. A water scavenger like 2,2-dimethoxypropane (B42991) can be added.[5]

    • Temperature and Time: Optimal reaction conditions (temperature and time) should be determined for your specific sample type to ensure complete derivatization without degradation.[7] A typical starting point for BF₃-methanol is heating at 60-100°C for 5-10 minutes.[4][5]

    • Reagent Blank: Always prepare a reagent blank (all components except the sample) to identify any potential contamination from reagents or solvents.[5]

  • Post-Derivatization Extraction:

    • After derivatization, the FAMEs are typically extracted into a non-polar solvent like hexane or heptane.[4] It is crucial to ensure efficient extraction of the FAMEs into the organic layer. Adding a saturated sodium chloride solution can help to break emulsions and improve phase separation.

The following diagram illustrates the general workflow for derivatization:

General Workflow for Nervonic Acid Derivatization start Start: Nervonic Acid Sample (e.g., lipid extract) add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) start->add_reagent heat Heat at Optimal Temperature and Time (e.g., 60-100°C for 5-10 min) add_reagent->heat cool Cool to Room Temperature heat->cool extract Extract with Non-polar Solvent (e.g., Hexane) and Water cool->extract separate Separate Organic Layer (contains Nervonic Acid Methyl Ester) extract->separate dry Dry Organic Layer (e.g., with anhydrous Na2SO4) separate->dry analyze Analyze by GC dry->analyze

General workflow for nervonic acid derivatization.
FAQ 3: How do I choose an appropriate internal standard for the quantification of nervonic acid methyl ester?

Answer:

The selection of a suitable internal standard (IS) is critical for accurate quantification as it corrects for variations in sample preparation, injection volume, and instrument response.[8][9] An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample.[8][9]

Guide to Internal Standard Selection:

  • Common Choices for FAME Analysis:

    • Odd-Chain Fatty Acids: Fatty acids with an odd number of carbon atoms (e.g., C17:0, C19:0, C21:0, C23:0) are often used as they are typically absent or present in very low amounts in biological samples.[8]

    • Isotopically Labeled Analogs: The use of stable isotope-labeled nervonic acid (e.g., ¹³C- or D-labeled) is considered the gold standard as it has nearly identical chemical and physical properties to the analyte. However, these can be more expensive and less readily available.[8]

  • Considerations for Selection:

    • Elution Time: The internal standard should elute in a region of the chromatogram that is free from interfering peaks from the sample matrix.

    • Chemical Similarity: The IS should behave similarly to nervonic acid methyl ester during extraction and derivatization to accurately correct for any losses.

    • Stability: The chosen internal standard must be stable throughout the entire analytical procedure.

  • Validation:

    • It is essential to validate the chosen internal standard to ensure it provides accurate and precise results. This can be done through spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and quantified using the internal standard. Recoveries should ideally be within a range of 80-120%.

The logical process for selecting an internal standard is outlined below:

Internal Standard Selection Logic start Need to Quantify Nervonic Acid Methyl Ester is_needed Is an Internal Standard (IS) necessary for accuracy? start->is_needed yes_is Yes, for robust and accurate quantification. is_needed->yes_is Yes no_is External standard may be used, but is more susceptible to error. is_needed->no_is No choose_is_type Choose IS Type yes_is->choose_is_type odd_chain Odd-Chain Fatty Acid (e.g., C19:0, C23:0) choose_is_type->odd_chain isotope_labeled Isotope-Labeled Nervonic Acid (Gold Standard) choose_is_type->isotope_labeled validate_is Validate Chosen IS: - Check for absence in sample - Ensure no co-elution - Perform spike-recovery odd_chain->validate_is isotope_labeled->validate_is proceed Proceed with Quantification validate_is->proceed

Logic for selecting an internal standard.

Experimental Protocols & Data

Protocol 1: Derivatization of Nervonic Acid using Boron Trifluoride-Methanol

This protocol is a general guideline for the esterification of fatty acids to FAMEs using BF₃-methanol.

Materials:

  • Sample containing nervonic acid (e.g., lipid extract)

  • Boron trifluoride-methanol solution (12-14% w/w)[4]

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass reaction vials

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness first.[4]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol to the sample.[4]

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[4]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane.[4]

    • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge briefly if necessary to separate the layers.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC analysis.

Quantitative Data: Example GC-FID Parameters for FAME Analysis

The following table provides example GC-FID parameters that can be used as a starting point for the analysis of nervonic acid methyl ester. Optimization may be required based on your specific instrument and column.

ParameterSetting 1 (General FAMEs)Setting 2 (Complex Mixtures)
GC System Agilent 7890B or equivalentShimadzu GC-2010 Plus or equivalent
Column DB-FastFAME, 30 m x 0.25 mm, 0.25 µmRestek RT-2560, 100 m x 0.25 mm, 0.20 µm[7]
Carrier Gas HeliumHelium
Inlet Temperature 250 °C230 °C
Injection Volume 1 µL1 µL[7]
Split Ratio 100:120:1
Oven Program 100°C (hold 1 min), ramp at 25°C/min to 175°C, ramp at 4°C/min to 230°C (hold 5 min)100°C, ramp to 240°C (stepwise program)[7]
Detector FIDFID
Detector Temp. 300 °C250 °C
Hydrogen Flow 30 mL/min[10]-
Air Flow 300 mL/min[10]-
Makeup Gas Nitrogen-

Note: These are example parameters. Always refer to the manufacturer's recommendations for your specific column and instrument. The choice of a highly polar column, such as a biscyanopropyl polysiloxane phase (e.g., Rt-2560, SP-2560, HP-88), is recommended for good separation of FAMEs, especially when dealing with complex mixtures or the need to separate isomers.[11] Longer columns (e.g., 100 m) provide higher resolution for complex samples.[11]

References

preventing degradation of Methyl cis-15-tetracosenoate during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl cis-15-tetracosenoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity of your samples during preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as methyl nervonate, is the methyl ester of nervonic acid (cis-15-tetracosenoic acid), a very-long-chain monounsaturated fatty acid. Its single cis double bond at the 15th position makes it susceptible to degradation through several pathways, including oxidation, hydrolysis, and isomerization, particularly during sample preparation. Ensuring its stability is critical for accurate quantification and analysis.

Q2: What are the primary degradation pathways for this compound during sample preparation?

The three main degradation pathways are:

  • Oxidation: The double bond is prone to attack by oxygen, leading to the formation of hydroperoxides, aldehydes, and other oxidation products. This can be accelerated by heat, light, and the presence of metal ions.

  • Hydrolysis: The methyl ester can be hydrolyzed back to the free fatty acid (nervonic acid) and methanol (B129727). This can be catalyzed by either acids or bases present during the extraction or saponification steps.

  • Isomerization: The cis configuration of the double bond can convert to the more stable trans isomer. This can be induced by heat, acids, and certain catalysts.

Q3: How should I store my this compound standard and samples?

To minimize degradation, standards and prepared samples should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, ideally at -20°C or below for long-term storage. Use amber glass vials to protect from light. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation and analysis of this compound.

Problem 1: Low Recovery of this compound

Possible Causes & Solutions

Possible Cause Recommended Solution
Incomplete Extraction Optimize your solvent system. A mixture of polar and non-polar solvents, such as chloroform/methanol, is often more effective for extracting long-chain fatty acids from biological matrices. Ensure a sufficient solvent-to-sample ratio to drive the extraction.
Oxidative Degradation Perform extraction and all subsequent steps under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. Work at low temperatures whenever possible.
Hydrolysis during Saponification If performing saponification, ensure the reaction goes to completion to cleave the ester from the parent lipid but use the mildest effective conditions (e.g., lower temperature, shorter time) to prevent degradation of the released fatty acid.
Losses during Phase Separation After extraction and washing steps, ensure complete phase separation before collecting the organic layer. Centrifugation can aid in breaking up emulsions.
Problem 2: Appearance of Unexpected Peaks in the Gas Chromatogram

Possible Causes & Solutions

Possible Cause Recommended Solution & Identification
Trans-Isomerization The appearance of a peak eluting slightly before the cis-isomer may indicate the presence of the trans-isomer. To minimize isomerization, avoid high temperatures and strongly acidic conditions during sample preparation. Use a highly polar GC column (e.g., cyanopropyl phase) for optimal separation of cis and trans isomers.[2][3][4]
Oxidation Products Broad or multiple extraneous peaks can be a sign of oxidation. These may include aldehydes, ketones, and shorter-chain fatty acid methyl esters. To confirm, look for characteristic mass spectral fragments. To prevent oxidation, handle samples under an inert atmosphere and use antioxidants.
Artifacts from Methylation Reagent Reagents like Boron Trifluoride (BF₃)-Methanol can sometimes produce artifacts, such as methoxy-substituted fatty acid esters. If you suspect this, try an alternative methylation method, such as using methanolic HCl or a base-catalyzed method like KOH in methanol for transesterification if your sample does not contain significant amounts of free fatty acids.[5]
Carryover from Previous Injections "Ghost peaks" that appear in blank runs are often due to carryover. To resolve this, bake out your GC column at a high temperature (within its limit) for an extended period. Also, clean the injector port and replace the liner and septum.[6]

Experimental Protocols

Protocol 1: General Lipid Extraction from Biological Matrices

This protocol is a general guideline for the extraction of total lipids from biological samples.

  • Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent. For complex matrices, a chloroform:methanol (2:1, v/v) mixture is commonly used.

  • Extraction: Add the extraction solvent to the homogenized sample in a glass tube. It is recommended to add an antioxidant such as BHT to the solvent at this stage.

  • Vortex and Sonicate: Vortex the mixture vigorously and sonicate in an ultrasonic bath to ensure thorough extraction.

  • Phase Separation: Add water or a saline solution to the extract to induce phase separation. Centrifuge to clarify the layers.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -20°C or lower under a nitrogen atmosphere until derivatization.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted lipids to FAMEs for GC analysis.

Method A: Acid-Catalyzed Methylation (for samples containing free fatty acids)

  • Reagent Preparation: Prepare a 2% (v/v) solution of sulfuric acid in anhydrous methanol.

  • Reaction: Add the methanolic sulfuric acid solution to the dried lipid extract.

  • Heating: Cap the tube tightly and heat at 60-70°C for 1-2 hours. For very-long-chain fatty acids, a longer reaction time may be necessary.

  • Extraction: After cooling, add hexane (B92381) and water to the reaction mixture. Vortex to extract the FAMEs into the hexane layer.

  • Washing: Wash the hexane layer with a small amount of water to remove any remaining acid.

  • Drying and Collection: Collect the upper hexane layer and dry it over anhydrous sodium sulfate. The sample is now ready for GC analysis.

Method B: Base-Catalyzed Transesterification (for neutral lipids)

  • Reagent Preparation: Prepare a 0.5 M solution of potassium hydroxide (B78521) (KOH) in anhydrous methanol.

  • Reaction: Add the methanolic KOH solution to the dried lipid extract dissolved in a small amount of an appropriate solvent like hexane or toluene.

  • Incubation: Vortex the mixture and let it react at room temperature for 30-60 minutes.

  • Neutralization and Extraction: Add water and hexane. The FAMEs will partition into the upper hexane layer.

  • Washing and Drying: Wash the hexane layer with water and dry over anhydrous sodium sulfate.

Visualizations

Logical Workflow for Troubleshooting FAME Analysis

FAME_Troubleshooting Troubleshooting Workflow for FAME Analysis start Problem Observed in GC Chromatogram low_recovery Low or Inconsistent Peak Area start->low_recovery extra_peaks Unexpected Peaks start->extra_peaks peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape check_extraction Review Extraction Protocol low_recovery->check_extraction check_isomerization Possible Cis/Trans Isomerization extra_peaks->check_isomerization check_derivatization Incomplete Derivatization? peak_shape->check_derivatization optimize_solvent Optimize Solvent Polarity check_extraction->optimize_solvent Yes check_oxidation Check for Oxidation (Add Antioxidant, Use Inert Gas) check_extraction->check_oxidation No check_hydrolysis Review Saponification/Methylation Conditions check_oxidation->check_hydrolysis reduce_temp Lower Reaction Temperatures check_isomerization->reduce_temp Yes check_oxidation_products Possible Oxidation Products check_isomerization->check_oxidation_products No check_reagent_artifacts Possible Reagent Artifacts check_oxidation_products->check_reagent_artifacts check_carryover Check for Carryover (Run Blanks) check_reagent_artifacts->check_carryover optimize_reaction Optimize Methylation Time/Temp check_derivatization->optimize_reaction Yes check_column Column Issues (Activity, Overload) check_derivatization->check_column No check_injector Injector Problems (Liner, Temp) check_column->check_injector

Caption: Troubleshooting workflow for common issues in FAME analysis.

Sample Preparation Workflow for this compound Analysis

Sample_Prep_Workflow Sample Prep for this compound sample Biological Sample homogenize Homogenization in Solvent sample->homogenize extract Lipid Extraction (e.g., Chloroform/Methanol + BHT) homogenize->extract dry_extract Dry Lipid Extract (under Nitrogen) extract->dry_extract methylate Methylation to FAMEs (e.g., H2SO4/Methanol) dry_extract->methylate extract_fames Extract FAMEs (Hexane) methylate->extract_fames wash_dry Wash and Dry FAMEs extract_fames->wash_dry gc_analysis GC Analysis wash_dry->gc_analysis

Caption: A typical workflow for preparing FAMEs from biological samples.

Degradation Pathways of this compound

Degradation_Pathways Degradation of this compound start This compound oxidation Oxidation Products (Hydroperoxides, Aldehydes) start->oxidation O2, heat, light, metal ions hydrolysis Hydrolysis (Nervonic Acid + Methanol) start->hydrolysis H+ or OH-, H2O isomerization Isomerization (Methyl trans-15-tetracosenoate) start->isomerization Heat, acid, catalysts

Caption: Major degradation routes for this compound.

References

Technical Support Center: Analysis of Methyl cis-15-tetracosenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Methyl cis-15-tetracosenoate (also known as Nervonic acid methyl ester) by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample apart from the analyte of interest. For this compound, this typically includes proteins, phospholipids (B1166683), salts, and other endogenous molecules from the biological sample (e.g., plasma, serum, tissue homogenate). Matrix effects occur when these co-eluting components interfere with the ionization of your analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.

Q2: What are the common signs that my analysis is being impacted by matrix effects?

A2: Key indicators that you may be experiencing matrix effects include:

  • Poor reproducibility of results, especially in quality control (QC) samples.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves, particularly when using a simple solvent-based calibration.

  • Reduced sensitivity and poor signal-to-noise ratios for your analyte.

  • Inconsistent peak areas for QC samples prepared in different lots of biological matrix.

Q3: How can I definitively identify and quantify matrix effects in my experiment?

A3: The most reliable method is to perform a quantitative assessment of the matrix effect (ME), recovery (RE), and process efficiency (PE). This is achieved by comparing the analyte's signal in different sample preparations:

  • Set A (Neat Solution): Analyte spiked into the final reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte is spiked into the final extract.

  • Set C (Pre-Extraction Spike): Analyte is spiked into the blank matrix before the extraction process.

By comparing the peak areas from these three sets, you can calculate the ME, RE, and PE. A detailed protocol for this assessment is provided in the "Experimental Protocols" section.

Q4: What is the most effective way to minimize matrix effects in lipid analysis?

A4: A multi-faceted approach is often the most effective. This includes:

  • Optimized Sample Preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances, particularly phospholipids.

  • Chromatographic Separation: Modifying your LC method to separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass, so it experiences the same matrix effects, allowing for accurate correction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in QC sample results Inconsistent matrix effects between different lots of biological matrix; inefficient or inconsistent sample cleanup.Quantify matrix effect from at least six different lots of matrix. Improve sample preparation by incorporating a more rigorous extraction method (e.g., LLE or specific phospholipid removal SPE).[1] Ensure consistent sample handling and extraction for all samples.
Analyte signal is suppressed (low peak area) Co-elution of interfering compounds, most commonly phospholipids in plasma/serum samples.1. Enhance Sample Preparation: Use a sample cleanup method targeted at removing phospholipids, such as HybridSPE or a robust LLE protocol. 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the region where phospholipids typically elute. 3. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components.
Calibration curve is non-linear Matrix effects are impacting the ionization of the analyte differently at different concentrations.1. Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same extracted blank matrix as your samples. 2. Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute and experience the same ionization suppression or enhancement as the analyte, correcting for the variability and improving linearity.
Poor recovery of this compound Inefficient extraction from the sample matrix; analyte loss during solvent evaporation or reconstitution steps.1. Optimize Extraction Solvent: Test different organic solvents for LLE or different sorbents and elution solvents for SPE to maximize recovery. 2. Check pH: Ensure the pH of the sample and extraction solvent is optimal for partitioning the analyte. 3. Careful Evaporation: Avoid overly aggressive heating during solvent evaporation. 4. Reconstitution Solvent: Ensure the analyte is fully soluble in the final reconstitution solvent.

Data Presentation

The following table presents illustrative data for matrix effect (ME), recovery (RE), and process efficiency (PE) for a hypothetical analysis of this compound in human plasma. This data is representative of what might be expected for a long-chain fatty acid methyl ester following a robust sample preparation method. Actual values must be determined experimentally.

AnalyteConcentration LevelMatrix Effect (ME) %Recovery (RE) %Process Efficiency (PE) %
This compoundLow QC (10 ng/mL)92.5%88.1%81.5%
High QC (500 ng/mL)94.2%89.5%84.3%
  • Matrix Effect (ME) % = (Peak Area of Post-Extraction Spike / Peak Area of Neat Solution) x 100

  • Recovery (RE) % = (Peak Area of Pre-Extraction Spike / Peak Area of Post-Extraction Spike) x 100

  • Process Efficiency (PE) % = (Peak Area of Pre-Extraction Spike / Peak Area of Neat Solution) x 100

A matrix effect close to 100% (typically within 85-115%) indicates minimal signal suppression or enhancement.

Mandatory Visualizations

Logical Workflow for Troubleshooting Matrix Effects

start Poor Reproducibility or Inaccurate Quantification check_ms Step 1: Verify MS Performance (Tune & Calibrate) start->check_ms assess_me Step 2: Quantify Matrix Effect (Post-Extraction Spike vs. Neat) check_ms->assess_me me_present Is Matrix Effect Significant? (e.g., <85% or >115%) assess_me->me_present optimize_sp Step 3a: Enhance Sample Prep (LLE, SPE, Phospholipid Removal) me_present->optimize_sp Yes no_me Assess Analyte Recovery (Pre- vs. Post-Extraction Spike) me_present->no_me No optimize_lc Step 3b: Optimize Chromatography (Separate from Interferences) optimize_sp->optimize_lc use_sil_is Step 4: Implement SIL-IS (Compensate for ME) optimize_lc->use_sil_is revalidate Re-evaluate Assay Performance use_sil_is->revalidate end Reliable Quantification Achieved revalidate->end no_me->revalidate

Caption: A logical workflow for identifying and mitigating matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency

This protocol allows for the quantitative determination of the impact of the matrix on the analysis.

1. Materials:

  • This compound analytical standard

  • Blank biological matrix (e.g., human plasma from at least 6 different sources)

  • All solvents and reagents used in the sample preparation and LC-MS analysis workflow

2. Procedure:

  • Prepare Three Sets of Samples at a minimum of two concentration levels (Low QC and High QC).

    • Set A (Neat Solution): In a clean tube, spike the appropriate volume of this compound standard into the final reconstitution solvent that will be used after sample preparation.

    • Set B (Post-Extraction Spike): Process blank plasma samples through your entire extraction procedure. In the final step, spike the resulting clean extract with the same amount of this compound standard as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank plasma with the this compound standard before starting the extraction procedure. Process these spiked samples through the entire workflow.

  • Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Effect (ME) % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE) % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE) % = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Protocol 2: Sample Preparation of Plasma for this compound Analysis using LLE

This protocol describes a liquid-liquid extraction (LLE) method suitable for extracting fatty acid methyl esters from plasma.

1. Materials:

  • Human plasma (or serum)

  • Stable Isotope-Labeled Internal Standard (SIL-IS) solution (e.g., this compound-d4, if available. If not, a structurally similar deuterated FAME like Methyl Oleate-d3 can be used, but a SIL-IS is strongly preferred).

  • Methanol (B129727) (MeOH), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

2. Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a glass tube, add 20 µL of the SIL-IS working solution. Vortex briefly.

  • Add 1.5 mL of a 10:3 (v/v) mixture of MTBE:MeOH.

  • Vortex vigorously for 1 minute.

  • Incubate on a shaker at room temperature for 20 minutes.

  • Add 375 µL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (~1 mL) to a new clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:Water) and vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Representative LC-MS/MS Method

This is a representative method and must be optimized in your laboratory.

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 60% B

    • 1.0 min: 60% B

    • 8.0 min: 98% B

    • 9.0 min: 98% B

    • 9.1 min: 60% B

    • 12.0 min: 60% B

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Example):

    • Analyte: this compound (MW: 380.65)

      • Precursor Ion (Q1): m/z 381.4 [M+H]⁺

      • Product Ion (Q3): To be determined by infusing the standard and performing a product ion scan. A common fragmentation for FAMEs is the neutral loss of methanol (CH3OH), which would result in a product ion around m/z 349.4.

    • Internal Standard (SIL-IS): e.g., this compound-d4

      • Precursor Ion (Q1): m/z 385.4 [M+H]⁺

      • Product Ion (Q3): To be determined.

Note: Collision energy and other source-dependent parameters must be optimized for your specific instrument to achieve the best sensitivity and specificity.

References

Technical Support Center: Optimal Separation of C24:1 Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) separation of C24:1 (Nervonic Acid) methyl esters and other long-chain fatty acid methyl esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful GC separation of C24:1 methyl esters?

The most critical factor is the selection of the GC column, specifically its stationary phase.[1] The separation of FAMEs is primarily dictated by the polarity of the stationary phase, which influences the selectivity and resolution of different fatty acid esters, including positional and geometric isomers.[1][2]

Q2: Which type of GC stationary phase is best suited for separating C24:1 methyl esters from other FAMEs?

Highly polar stationary phases are generally recommended for complex FAME mixtures.[1]

  • Polyethylene Glycol (PEG) Phases (e.g., DB-Wax): These columns are suitable for less complex samples and separate FAMEs by carbon number and degree of unsaturation.[3][4] However, they may not be sufficient for detailed isomer separations and can lead to co-elution of certain compounds, such as C22:6 (DHA) and C24:1.[3]

  • Cyanopropyl Silicone Phases (e.g., DB-23, HP-88, CP-Sil 88, Rt-2560): These are the preferred choice for complex separations.

    • Mid-polarity (e.g., DB-23): Provides excellent separation for many complex FAME mixtures and can resolve some cis/trans isomers.[3]

    • High-polarity (e.g., HP-88, CP-Sil 88): These are essential for resolving complex mixtures of geometric (cis/trans) isomers.[3][4] While they provide excellent separation for isomers, they can sometimes present challenges in separating higher molecular weight fatty acids.[3]

Q3: How do column dimensions (length, internal diameter, film thickness) impact the separation of C24:1?

Column dimensions are crucial for optimizing resolution and analysis time:

  • Length: Longer columns (e.g., 60 m, 100 m) provide higher resolution, which is often necessary to separate C24:1 from nearby eluting peaks like C22:6 (DHA) or to resolve cis/trans isomers.[4][5] However, this comes at the cost of significantly longer analysis times.[6]

  • Internal Diameter (ID): A 0.25 mm ID is a common choice that balances efficiency and sample capacity.[7] For higher efficiency and improved resolution of critical pairs, a narrower ID (e.g., 0.18 mm) can be used, which may also allow for a shorter column and faster analysis.[4][6]

  • Film Thickness: A standard film thickness of 0.20 µm or 0.25 µm is typical for FAME analysis.[6] Thinner films can result in sharper peaks and less column bleed.[7]

Troubleshooting Guide

Q1: I am seeing co-elution of C24:1 methyl ester with another peak, likely C22:6 (DHA). How can I resolve this?

This is a common issue, particularly on less polar columns like those with a PEG (WAX) stationary phase.[3]

  • Solution 1: Change Column Phase. Switch to a highly polar cyanopropyl column such as an HP-88, CP-Sil 88, or equivalent. These columns offer different selectivity that can resolve the C22:6 and C24:1 peaks.[3][4]

  • Solution 2: Optimize Method Parameters. On some columns, adjusting the carrier gas pressure or flow rate during a temperature-programmed run can alter the elution temperature and potentially improve separation.[4] However, changing the column is a more robust solution.

Q2: My resolution between C24:0 and C24:1 is degrading over time. What is the cause?

A gradual loss of resolution between adjacent saturated (C24:0) and monounsaturated (C24:1) FAMEs often indicates that the column is losing polarity.[8]

  • Possible Causes:

    • Oxygen Damage: A small leak in the carrier gas line can introduce oxygen, which damages the stationary phase at high temperatures.

    • Sample Contamination: Non-volatile residues from samples can accumulate at the head of the column, affecting performance.[8]

    • Thermal Degradation: Operating the column above its maximum recommended temperature will cause the stationary phase to degrade.

  • Solutions:

    • Perform System Maintenance: Check for leaks using an electronic leak detector.

    • Column Trimming: Remove 0.5 to 5 meters from the front (inlet side) of the column to remove contaminated sections.[8]

    • Use a Guard Column: Installing a 5m guard column can protect the analytical column from non-volatile sample components.[8]

Q3: I observe broad "ghost peaks" in my chromatograms, especially during subsequent runs. What are they and how can I prevent them?

Ghost peaks are typically caused by high molecular weight compounds from a previous injection that elute slowly from the column.[9]

  • Solution 1: Extend Run Time. Add a "bake-out" step to the end of your oven temperature program. Hold the oven at a high temperature (at or slightly below the column's maximum limit) for 5-10 minutes to ensure all compounds have eluted before the next injection.[9]

  • Solution 2: Use an Inlet Liner with Glass Wool. The glass wool helps trap non-volatile material, preventing it from entering the column.[9] Remember to replace the liner frequently.

  • Solution 3: Ensure Complete Derivatization. Incomplete conversion of fatty acids to their methyl esters can result in broader, later-eluting peaks. Verify your sample preparation methodology.[9]

Data and Protocols

Column Selection Summary

The choice of column depends on the specific analytical goal, such as routine analysis or detailed isomer separation.

Column TypeStationary PhasePolarityTypical DimensionsStrengthsWeaknesses
DB-Wax / Omegawax Polyethylene Glycol (PEG)Polar30 m x 0.25 mm, 0.25 µmGood for general FAME profiles.[3]May co-elute C22:6 and C24:1; poor cis/trans separation.[3]
DB-23 50% Cyanopropyl-polysiloxaneMid-High60 m x 0.25 mm, 0.15 µmExcellent separation of complex mixtures.[3]May not fully resolve all geometric isomers.[3]
HP-88 / CP-Sil 88 High % CyanopropylVery High100 m x 0.25 mm, 0.20 µmExcellent separation of cis/trans isomers.[3][4]Long analysis times; may be challenging for some high MW FAMEs.[3][6]
DB-FastFAME Mid-High % CyanopropylHigh20 m x 0.18 mm, 0.20 µmFast analysis times (<10 min) with good resolution.[4]Requires higher inlet pressure due to smaller ID.
Experimental Protocols

1. Sample Preparation: Transesterification

This protocol describes a common method for preparing FAMEs from fats and oils.[1][3]

  • Dissolution: Weigh approximately 100 mg of the oil or fat sample into a reaction vial. Dissolve the sample in 10 mL of hexane (B92381).

  • Methylation: Add 100 µL of 2N potassium hydroxide (B78521) (KOH) in methanol.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Let the mixture stand for 5 minutes for the reaction to complete and for the phases to separate.

  • Extraction: The upper hexane layer contains the FAMEs and is ready for GC analysis.[1] Carefully transfer this layer to an autosampler vial.

2. GC-FID Method Parameters

The following table provides typical starting conditions for a FAME analysis using a highly polar cyanopropyl column.[3]

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 1:50
Carrier Gas Helium
Head Pressure ~230 kPa (Constant Pressure)
Oven Program 50°C (hold 1 min), ramp 25°C/min to 175°C, ramp 4°C/min to 230°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Detector Gases H₂: 40 mL/min; Air: 450 mL/min; Make-up (He): 30 mL/min

Visualization

Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate GC column for your FAME analysis needs.

FAME_Column_Selection start Define Analytical Goal goal1 Routine FAME Profile (Carbon Number & Saturation) start->goal1 General Analysis goal2 Complex Mixture with Positional / Geometric Isomers start->goal2 Isomer Separation phase_peg Select PEG (WAX) Phase (e.g., DB-Wax) goal1->phase_peg phase_cyano Select High Polarity Cyanopropyl Phase (e.g., HP-88, CP-Sil 88) goal2->phase_cyano result_peg Outcome: Good separation by C# and unsaturation. Risk of C22:6 / C24:1 co-elution. phase_peg->result_peg dims_highres High Resolution Dimensions (e.g., 100m x 0.25mm x 0.20µm) for complex samples phase_cyano->dims_highres dims_fast Fast Analysis Dimensions (e.g., <30m x 0.18mm x 0.20µm) for high throughput phase_cyano->dims_fast dims_standard Standard Dimensions (e.g., 30m x 0.25mm x 0.25µm) for speed result_cyano Outcome: Excellent separation of isomers. Longer run times may be necessary. dims_highres->result_cyano dims_fast->result_cyano

Caption: Logical workflow for GC column selection in FAME analysis.

References

Technical Support Center: Overcoming Co-elution Problems with Methyl cis-15-tetracosenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems during the gas chromatographic (GC) analysis of Methyl cis-15-tetracosenoate.

Troubleshooting Guide: Resolving Co-elution Issues

This guide provides a systematic approach to diagnosing and resolving co-elution involving this compound in your chromatographic experiments.

Initial Assessment: Is it Co-elution?

Question: My chromatogram shows a peak that I suspect is this compound, but it appears broad, asymmetrical, or has a shoulder. How can I confirm if this is a co-elution issue?

Answer:

Co-elution, the overlapping of two or more compounds eluting from the GC column at or near the same time, is a common challenge in the analysis of complex fatty acid methyl ester (FAME) mixtures. Here’s how you can investigate a suspected co-elution:

  • Peak Shape Analysis: A perfectly symmetrical, Gaussian peak is ideal. Asymmetrical peaks, such as those with a noticeable "shoulder" on the front or tail end, are strong indicators of co-eluting compounds.

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can verify peak purity by examining the mass spectra across the peak.

    • Procedure: Acquire mass spectra from the leading edge, apex, and trailing edge of the chromatographic peak .

    • Interpretation: If the mass spectra are not consistent across the entire peak, it indicates the presence of more than one compound. A pure peak will have a consistent mass spectrum throughout its elution.

Common Causes and Solutions for Co-elution

Once co-elution is suspected or confirmed, the following sections provide potential causes and actionable solutions.

Question: I have confirmed a co-elution with my this compound peak. What are the likely causes and how can I resolve this?

Answer:

Co-elution in FAME analysis typically stems from suboptimal chromatographic conditions or issues with sample preparation. Here are the most common areas to troubleshoot:

Simple adjustments to your GC method can often resolve co-elution by improving chromatographic resolution.

  • Inadequate GC Column Selection: The choice of the GC column's stationary phase is the most critical factor for achieving selectivity between different FAMEs. For complex mixtures containing very-long-chain fatty acids (VLCFAs) like this compound, a standard non-polar or mid-polar column may not provide sufficient resolution.

    • Solution: Employ a highly polar stationary phase. Columns with a high cyanopropyl content (e.g., HP-88, SP-2560, CP-Sil 88) are specifically designed for the separation of FAMEs, including positional and geometric isomers.[1] Polyethylene (B3416737) glycol (PEG) or "wax" type columns (e.g., FAMEWAX, DB-FATWAX) are also commonly used but may present co-elution challenges with certain VLCFA combinations.

  • Insufficient Column Length: Shorter columns may not provide the necessary theoretical plates to separate closely eluting compounds.

    • Solution: Increase the column length. For complex FAME mixtures, longer columns (e.g., 60 m or 100 m) are often required to achieve baseline resolution.

  • Suboptimal Temperature Program: The temperature program directly influences the retention time and separation of FAMEs. A rapid temperature ramp can lead to poor resolution.

    • Solution: Optimize the oven temperature program.

      • Lower the Initial Temperature: A lower starting temperature can improve the separation of more volatile compounds that may be co-eluting with your target analyte.

      • Reduce the Ramp Rate: A slower temperature ramp (e.g., 1-2 °C/min) increases the interaction of the analytes with the stationary phase, which can significantly improve the separation of closely eluting FAMEs.

Problems introduced during sample preparation can lead to interfering peaks and co-elution.

  • Incomplete Derivatization: The conversion of fatty acids to their corresponding methyl esters (FAMEs) must be complete. The presence of underivatized free fatty acids can cause broad, tailing peaks that may overlap with your target FAME peak.

    • Solution: Review and optimize your derivatization protocol. Ensure you are using a sufficient excess of the methylating agent (e.g., BF3-methanol or methanolic HCl) and that the reaction time and temperature are adequate for the complete conversion of VLCFAs.

  • Sample Contamination: Extraneous peaks can arise from contamination in solvents, glassware, or from carryover from previous injections.

    • Solution: Run a blank solvent injection to identify any system-related contaminant peaks. Ensure all glassware is scrupulously clean and use high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What compounds are known to co-elute with this compound (C24:1)?

A1: A documented instance of co-elution is with Methyl docosahexaenoate (C22:6n3, DHA) on polyethylene glycol (wax) type columns such as DB-Wax and FAMEWAX. On these columns, while the primary elution order is based on carbon number, highly unsaturated FAMEs can have significantly longer retention times, causing them to elute with or after longer-chain saturated or monounsaturated FAMEs. On highly polar cyanopropyl columns (e.g., HP-88), while designed to separate based on unsaturation, there can be overlap between FAMEs of different carbon numbers. Therefore, other VLCFAs with varying degrees of unsaturation could potentially co-elute.

Q2: I am using a highly polar cyanopropyl column (e.g., HP-88) and still observe co-elution. What should I do?

A2: While highly polar columns offer excellent selectivity for FAMEs, complex mixtures can still present challenges. Here are some steps to take:

  • Optimize the Temperature Program: A very slow temperature ramp (e.g., 1 °C/min) in the elution region of your VLCFAs can improve separation.

  • Use a Longer Column: If you are not already using one, a 100 m column will provide the highest resolving power.

  • Employ GCxGC (Comprehensive Two-Dimensional GC): For extremely complex samples, GCxGC, which uses two columns with different selectivities, can provide the necessary resolution to separate co-eluting compounds.

  • Utilize GC-MS with Selected Ion Monitoring (SIM): Even with chromatographic co-elution, GC-MS in SIM mode can allow for quantification if the co-eluting compounds have unique fragment ions in their mass spectra.

Q3: Can I use a non-polar column for the analysis of this compound?

A3: While you can detect this compound on a non-polar column (e.g., DB-1ms, HP-5ms), these columns primarily separate compounds based on their boiling points. This often leads to significant co-elution of FAMEs with the same carbon number but different degrees of unsaturation. For accurate quantification and to resolve it from other FAMEs, a polar or highly polar column is strongly recommended.

Data Presentation

Table 1: Kovats Retention Indices for this compound on Different GC Column Phases.

Stationary Phase TypeKovats Retention Index
Standard non-polar2680
Semi-standard non-polar2709.7
Standard polar3048, 3079

Data sourced from the NIST Chemistry WebBook.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a standard method for the preparation of FAMEs from lipid samples.

Materials:

  • Lipid extract or oil sample

  • Screw-cap glass test tubes with PTFE-lined caps

  • Boron trifluoride-methanol reagent (12-14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid extract or oil into a screw-cap test tube.

  • Saponification (Optional but Recommended): Add 1 mL of 0.5 M NaOH in methanol. Cap the tube tightly and heat at 100°C for 5-10 minutes. This step hydrolyzes the lipids to free fatty acids. Cool to room temperature.

  • Methylation: Add 2 mL of 12-14% BF3-methanol reagent. Cap the tube tightly, vortex briefly, and heat at 100°C for 30 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Cap and vortex vigorously for 30 seconds.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for GC or GC-MS analysis.

Protocol 2: Recommended GC Method for Separation of Very-Long-Chain FAMEs

This protocol provides a starting point for optimizing the separation of this compound and other VLCFAs.

GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: HP-88 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250°C

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 140°C, hold for 5 minutes.

    • Ramp 1: 2°C/min to 240°C.

    • Hold: Hold at 240°C for 15 minutes.

  • Detector Temperature:

    • FID: 260°C

    • MS Transfer Line: 250°C

Note: This is a starting method. The temperature program, especially the ramp rate and hold times, may need to be further optimized to achieve baseline separation of all compounds of interest in your specific sample matrix.

Visualizations

Troubleshooting_Workflow start Suspected Co-elution (Broad/Asymmetrical Peak) confirm Confirm Co-elution (Peak Shape Analysis, MS Scan) start->confirm sample_prep Review Sample Preparation confirm->sample_prep Yes gc_method Optimize GC Method confirm->gc_method Yes incomplete_deriv Incomplete Derivatization? sample_prep->incomplete_deriv contamination Contamination? sample_prep->contamination column GC Column Selection gc_method->column temp_prog Temperature Program gc_method->temp_prog optimize_deriv Optimize Derivatization Protocol incomplete_deriv->optimize_deriv Yes clean_system Run Blanks, Clean Glassware contamination->clean_system Yes resolved Co-elution Resolved optimize_deriv->resolved clean_system->resolved use_polar Use Highly Polar Column (e.g., HP-88, 100m) column->use_polar optimize_temp Decrease Ramp Rate, Adjust Initial Temp. temp_prog->optimize_temp use_polar->resolved optimize_temp->resolved

Caption: A workflow diagram for troubleshooting co-elution issues.

GC_Column_Selection start Goal: Separate Methyl cis-15-tetracosenoate sample_type What is the sample complexity? start->sample_type simple Simple Mixture (Few FAMEs) sample_type->simple Low complex Complex Mixture (Many FAMEs, Isomers) sample_type->complex High wax_column Polar Wax Column (e.g., FAMEWAX) simple->wax_column cyano_column Highly Polar Cyanopropyl Column (e.g., HP-88, SP-2560) complex->cyano_column coelution_risk Potential Co-elution (e.g., with C22:6) wax_column->coelution_risk best_resolution Best Resolution for Isomers and VLCFAs cyano_column->best_resolution

Caption: A decision diagram for selecting the appropriate GC column.

References

Technical Support Center: Refining the Derivatization of cis-15-Tetracosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the derivatization process for cis-15-tetracosenoic acid (nervonic acid).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of cis-15-tetracosenoic acid, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Derivatization - Insufficient amount or concentration of derivatizing reagent.- Presence of moisture in the sample or reagents, which can hinder the esterification reaction.- Suboptimal reaction time or temperature.- Increase the amount of the derivatization reagent.[1]- Ensure the sample is completely dry before adding reagents. Use high-purity, anhydrous solvents and reagents.- Optimize reaction time and temperature. For example, when using BF₃-methanol, heating at 60°C for 5-10 minutes is a good starting point, but may require optimization.[1]
Artifacts or Ghost Peaks in Chromatogram - Side reactions due to overly harsh conditions (e.g., high temperature, prolonged reaction time).- Contaminated reagents or solvents.- Septum bleed from the GC inlet.- Optimize reaction conditions to be as mild as possible while achieving complete derivatization.[1]- Run a reagent blank to identify potential contaminants. Use high-purity reagents and solvents.[1]- Use high-quality, low-bleed septa and replace them regularly.[1]
Poor Reproducibility - Inconsistent reaction conditions (time, temperature).- Variability in sample handling and reagent addition.- Presence of varying amounts of moisture.- Use a heating block or water bath for precise temperature control and a timer for consistent reaction times.[1]- Use calibrated pipettes for accurate volume measurements and ensure thorough mixing.[1]- Standardize procedures for drying samples and handling reagents to minimize water contamination.[1]
Peak Tailing in GC Analysis - Active sites in the GC system (injector liner, column).- Incomplete derivatization of the polar carboxylic acid group.- Deactivate the injector liner with a silylating agent. Use a high-quality, well-conditioned capillary column.[1]- Re-optimize the derivatization procedure to ensure complete conversion to the less polar fatty acid methyl ester (FAME).[1]
Degradation of Unsaturated Fatty Acids - Oxidation of the cis-double bond.- Isomerization from cis to trans configuration due to harsh acidic or thermal conditions.- Handle samples under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant like butylated hydroxytoluene (BHT).[1]- Use milder derivatization conditions. For instance, base-catalyzed methods are typically conducted under milder temperature conditions compared to acid-catalyzed methods.[2]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of cis-15-tetracosenoic acid?

A1: Derivatization is a critical step in preparing fatty acids like cis-15-tetracosenoic acid for gas chromatography (GC) analysis. In their free form, fatty acids are highly polar and have low volatility due to their tendency to form hydrogen bonds. This leads to poor chromatographic performance, including peak tailing and adsorption to the GC column. Converting fatty acids into their non-polar fatty acid methyl esters (FAMEs) increases their volatility and thermal stability, resulting in improved peak shape and overall analytical accuracy.[3]

Q2: What are the most common derivatization methods for cis-15-tetracosenoic acid?

A2: The most common methods involve esterification to form fatty acid methyl esters (FAMEs). These include:

  • Acid-catalyzed esterification/transesterification : Reagents such as boron trifluoride in methanol (B129727) (BF₃-methanol) or hydrochloric acid (HCl) in methanol are widely used. These methods are effective for both free fatty acids and esterified fatty acids in complex lipids through transesterification.[1]

  • Base-catalyzed transesterification : Reagents like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOCH₃) in methanol are used. This method is rapid and occurs at room temperature but is not suitable for free fatty acids.[1][4][5]

Q3: How do I choose the appropriate derivatization method for my samples?

A3: The choice of derivatization method depends on the nature of your sample:

  • For samples containing free fatty acids, an acid-catalyzed method (e.g., BF₃-methanol) is recommended.[1]

  • For samples containing glycerolipids (triglycerides, phospholipids), a base-catalyzed method (e.g., KOH/methanol) is often preferred for its speed and mild conditions.[1]

  • If your sample contains a mixture of lipid classes, an acid-catalyzed method is generally more comprehensive.[1]

Q4: What are the critical parameters to optimize for a successful derivatization reaction?

A4: To ensure complete and reproducible derivatization, you should optimize the following parameters:

  • Reaction Temperature : Higher temperatures can accelerate the reaction but may also lead to the degradation of sensitive unsaturated fatty acids. A typical starting point is 60°C.[1]

  • Reaction Time : The time required for complete derivatization can vary. It is important to determine the minimum time needed to achieve a maximal and stable yield of the FAME.

  • Reagent Concentration and Volume : Using an insufficient amount of derivatizing agent can lead to incomplete reactions. Conversely, an excessive amount can introduce artifacts.[1]

  • Presence of Water : The esterification reaction is hindered by the presence of water. Ensure all glassware, solvents, and the sample itself are as dry as possible.

Q5: Can cis-15-tetracosenoic acid be derivatized without prior extraction from a complex matrix?

A5: Yes, in-situ transesterification methods are available. These methods allow for the direct derivatization of fatty acids within a biological matrix without a separate lipid extraction step, which can be particularly useful for a high number of samples.[1]

Quantitative Data Summary

Optimization of derivatization parameters is critical for accurate quantification. The following tables provide examples of how reaction conditions can affect the yield and quality of FAMEs.

Table 1: Comparison of Common Derivatization Reagents for Fatty Acid Analysis

Derivatization MethodReagent(s)Typical Reaction TimeTypical Reaction Temperature (°C)Key AdvantagesKey Disadvantages
Acid-Catalyzed Esterification Boron Trifluoride in Methanol (BF₃-Methanol)5-30 minutes60-100Broad applicability for various lipid types, including free fatty acids.[3]Can cause degradation of polyunsaturated fatty acids (PUFAs) under harsh conditions.[1]
Methanolic HCl20-60 minutes80Effective for a wide range of lipids.[3]Longer reaction times may be required.
Base-Catalyzed Transesterification Methanolic Potassium Hydroxide (KOH)2-5 minutesRoom Temperature - 70Rapid and efficient for glycerides.[3][6]Not effective for free fatty acids.[1]
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)15-30 minutes60-75Versatile for various functional groups.[3]Derivatives can be sensitive to moisture.

Table 2: Influence of Reaction Conditions on Derivatization Efficiency (Illustrative)

Fatty AcidDerivatization MethodTemperature (°C)Time (min)Reported Yield/RecoveryReference
Nervonic AcidBF₃-MethanolNot specifiedNot specifiedAverage recovery of 97.04%[7]
Very Long Chain Fatty Acids (C24:0-C36:0)H₂SO₄-MethanolNot specified10High GC response[8]
General Fatty AcidsBF₃-Methanol605-10Quantitative
General Fatty AcidsMethanolic KOH (2M)Room Temperature2Rapid[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is suitable for samples containing free fatty acids and/or esterified fatty acids.

  • Sample Preparation : Weigh 1-25 mg of the lipid extract or sample into a screw-cap reaction vial. If the sample is aqueous, it must be evaporated to dryness first.[1]

  • Reagent Addition : Add 2 mL of 12-14% BF₃-methanol solution to the vial.[1]

  • Reaction : Tightly cap the vial and heat at 60°C for 5-10 minutes. Optimization of time and temperature may be necessary for very-long-chain fatty acids.[1]

  • Extraction : Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).[1]

  • Phase Separation : Shake the vial vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate.[1]

  • Collection : Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[1]

  • Drying : Dry the extract by passing it through a small column of anhydrous sodium sulfate (B86663) or by adding anhydrous sodium sulfate directly to the vial.

  • Analysis : The sample is now ready for GC analysis.

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This protocol is suitable for samples containing glycerolipids but not free fatty acids.

  • Sample Preparation : Dissolve up to 10 mg of the lipid sample in 2 mL of hexane in a capped tube.[1]

  • Reagent Addition : Add 0.2 mL of 2 M methanolic KOH.[1]

  • Reaction : Vortex the tube vigorously for 2 minutes at room temperature.[1]

  • Phase Separation : Centrifuge briefly to separate the layers.

  • Collection : Collect an aliquot of the upper hexane layer for GC analysis.

Visualizations

DerivatizationWorkflow cluster_prep Sample Preparation cluster_acid Acid-Catalyzed Derivatization cluster_extraction Extraction cluster_final Final Steps Start Start with Lipid Sample DrySample Dry Sample (if aqueous) Start->DrySample WeighSample Weigh 1-25 mg of Sample DrySample->WeighSample AddBF3 Add 2 mL BF3-Methanol WeighSample->AddBF3 Heat Heat at 60°C for 5-10 min AddBF3->Heat Cool Cool to Room Temp Heat->Cool AddWaterHexane Add 1 mL Water & 1 mL Hexane Cool->AddWaterHexane Shake Vigorously Shake AddWaterHexane->Shake Separate Allow Layers to Separate Shake->Separate Collect Collect Upper (Hexane) Layer Separate->Collect DryExtract Dry Extract with Na2SO4 Collect->DryExtract GC_Analysis Ready for GC Analysis DryExtract->GC_Analysis TroubleshootingFlowchart Problem Problem Encountered during Derivatization? Incomplete Incomplete Derivatization? Problem->Incomplete Yes Artifacts Artifacts/Ghost Peaks? Problem->Artifacts Yes PoorRepro Poor Reproducibility? Problem->PoorRepro Yes Sol_Incomplete Check for Moisture Optimize Reagent Amount Optimize Time/Temp Incomplete->Sol_Incomplete Solution Sol_Artifacts Use Milder Conditions Run Reagent Blank Check GC Septum Artifacts->Sol_Artifacts Solution Sol_PoorRepro Standardize Conditions Use Calibrated Pipettes Ensure Dryness PoorRepro->Sol_PoorRepro Solution

References

Technical Support Center: Accurate Quantification of Methyl cis-15-tetracosenoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Methyl cis-15-tetracosenoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this very-long-chain monounsaturated fatty acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of cis-15-tetracosenoic acid?

A1: Direct analysis of free fatty acids like cis-15-tetracosenoic acid by gas chromatography (GC) is challenging due to their high polarity and low volatility. This can lead to poor peak shapes (tailing), broad peaks, and adsorption to the GC column, resulting in inaccurate and unreliable quantification.[1][2][3] Derivatization to its methyl ester, this compound, increases volatility and reduces polarity. This process neutralizes the polar carboxyl group, leading to sharper, more symmetrical peaks and improved separation based on chain length and degree of unsaturation.[1][4]

Q2: What are the recommended methods for preparing this compound?

A2: The most common methods for preparing fatty acid methyl esters (FAMEs) are acid-catalyzed and base-catalyzed transesterification.[2]

  • Acid-catalyzed esterification/transesterification: Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used. BF₃-methanol is effective for both free fatty acids and the transesterification of esterified fatty acids under relatively mild conditions.[1]

  • Base-catalyzed transesterification: Reagents such as sodium or potassium hydroxide (B78521) in methanol are used for rapid transesterification at room temperature. However, this method is not suitable for free fatty acids.[2]

Q3: How do I select an appropriate internal standard for quantifying this compound?

A3: An ideal internal standard should be a compound with similar chemical properties to the analyte but not naturally present in the sample. For the quantification of a C24:1 FAME, suitable internal standards include:

  • Tricosanoic acid (23:0): This saturated fatty acid is a good choice as it is not typically found in most biological samples and has a retention time close to C24:1 FAMEs.[5]

  • Odd-chain fatty acid methyl esters: Other odd-chain FAMEs can also be used.

  • Isotopically labeled standards: A deuterated version of this compound would be the most ideal internal standard, as its chemical and physical properties are nearly identical to the analyte, but it can be distinguished by its mass in a mass spectrometer.

Q4: What type of GC column is best suited for the analysis of this compound?

A4: For the analysis of FAMEs, especially long-chain and unsaturated ones, highly polar capillary columns are recommended. These columns provide better separation of isomers (cis/trans) and compounds with the same carbon number but different degrees of unsaturation.

  • High-percentage cyanopropyl columns (e.g., HP-88, SP-2560): These are excellent for detailed analysis, including the separation of geometric and positional isomers.

  • Polyethylene glycol (PEG) columns (e.g., DB-Wax): These are also widely used for FAME analysis and provide good separation based on carbon number and unsaturation.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Active sites in the GC system Use a deactivated inlet liner and a high-quality, well-conditioned GC column. If the column is old, consider replacing it.[4]
Column contamination Bake out the column at a high temperature (within its specified limit) to remove contaminants. If tailing persists, trim the first few centimeters of the column.[4]
Improper inlet temperature Optimize the inlet temperature. A temperature that is too low can cause incomplete vaporization of the long-chain FAME, while a temperature that is too high can lead to thermal degradation. A starting point of 250°C is often recommended.
Column overload Reduce the injection volume or dilute the sample.
Incompatible solvent Use a nonpolar solvent like hexane (B92381) for FAME analysis.

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed (Tailing or Fronting) q1 Is the peak tailing? start->q1 q2 Is the peak fronting? start->q2 sol1 Check for active sites in the system. - Use deactivated liner. - Condition or replace column. q1->sol1 Yes sol2 Check for column contamination. - Bake out column. - Trim column inlet. q1->sol2 sol3 Optimize inlet temperature. q1->sol3 sol5 Ensure compatible solvent is used (e.g., hexane). q1->sol5 sol4 Reduce sample concentration or injection volume. q2->sol4 Yes end Peak Shape Improved sol1->end sol2->end sol3->end sol4->end sol5->end

Caption: A logical workflow for troubleshooting poor peak shapes in GC analysis.

Problem 2: Low Signal Intensity or No Peak Detected
Potential Cause Recommended Solution
Inefficient derivatization Ensure derivatization reagents are fresh and the reaction conditions (time, temperature) are optimal. The presence of water can hinder the reaction, so ensure samples are dry.[1]
Sample degradation Thermally labile compounds can degrade in a hot injector. Consider lowering the injector temperature.
Leaks in the GC-MS system Perform a leak check of the entire system, including the injector, column connections, and MS interface.
MS detector issue Verify that the MS is properly tuned and that the detector voltage is adequate.
Incorrect MS acquisition parameters Ensure the mass spectrometer is set to scan a mass range that includes the characteristic ions of this compound or is in selected ion monitoring (SIM) mode for the appropriate m/z values.
Problem 3: Ghost Peaks or System Contamination
Potential Cause Recommended Solution
Contaminated syringe Thoroughly clean the syringe between injections with an appropriate solvent.
Carryover from previous injection Run a blank solvent injection to confirm carryover. Increase the oven temperature at the end of the run (bake-out) to elute any remaining compounds.
Contaminated inlet liner or septum Replace the inlet liner and septum as part of routine maintenance.
Contaminated carrier gas Use high-purity carrier gas and ensure that gas purifiers are functional.

Experimental Workflow for this compound Quantification

G sample Sample containing cis-15-tetracosenoic acid is_add Add Internal Standard (e.g., Tricosanoic acid) sample->is_add deriv Derivatization (e.g., with BF3-Methanol) is_add->deriv extract Liquid-Liquid Extraction (e.g., with Hexane) deriv->extract gcms GC-MS Analysis extract->gcms data Data Acquisition (Scan or SIM mode) gcms->data quant Quantification (Peak area ratio vs. concentration) data->quant result Final Concentration quant->result

Caption: A typical experimental workflow for the quantification of this compound.

Quantitative Data Summary

The following table summarizes key parameters for the GC-MS analysis of long-chain FAMEs, which are applicable to this compound.

Parameter Typical Value/Range Reference
Linearity (R²) > 0.99[7]
Limit of Detection (LOD) 0.003 - 0.72 µg/L (for FAMEs)[7]
Limit of Quantification (LOQ) Varies depending on instrumentation and method
Accuracy (Recovery) 95 - 117%[7]
Precision (RSD) 1 - 4.5%[7]

Experimental Protocols

Protocol: Acid-Catalyzed Derivatization to this compound

This protocol describes a common method for the transesterification of lipids to FAMEs using boron trifluoride-methanol.

Materials:

  • Lipid extract or oil sample

  • Boron trifluoride-methanol (12-14% w/v)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Internal standard solution (e.g., Tricosanoic acid in a suitable solvent)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the lipid sample into a screw-cap glass tube.

  • Internal Standard Addition: Add a precise volume of the internal standard solution to the sample.

  • Transesterification: Add 2 mL of BF₃-methanol reagent to the tube.

  • Heating: Cap the tube tightly and heat at 60-100°C for 10-30 minutes with occasional vortexing.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge the tube to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Logical Relationship of Key Quantification Parameters

G cluster_0 Method Validation accuracy Accuracy precision Precision accuracy->precision linearity Linearity accuracy->linearity lod LOD/LOQ linearity->lod selectivity Selectivity selectivity->accuracy robustness Robustness robustness->precision

Caption: Interrelationship of key validation parameters for a quantitative analytical method.

References

dealing with poor peak shape in Methyl cis-15-tetracosenoate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl cis-15-tetracosenoate Chromatography

This guide provides comprehensive troubleshooting strategies for researchers, scientists, and drug development professionals encountering poor peak shape during the gas chromatography (GC) analysis of this compound, a long-chain fatty acid methyl ester (FAME).

Frequently Asked Questions (FAQs)

Q1: What defines poor peak shape in chromatography and why is it problematic?

A1: In ideal chromatography, a peak should be symmetrical and have a Gaussian shape.[1] Poor peak shape typically manifests as peak tailing or peak fronting .

  • Peak Tailing: The latter half of the peak is broader than the front half, creating a tail.[1] This is often caused by active sites in the system retaining some analyte molecules longer than others or by physical issues in the flow path.[2][3]

  • Peak Fronting: The first half of the peak is broader than the second half.[1] The most common cause is column overload, where too much sample is injected.[4][5][6]

Poor peak shape is problematic because it can compromise the accuracy and precision of quantification and degrade the resolution between closely eluting compounds.[7]

Q2: I'm observing peak tailing for my this compound peak. What are the most likely causes?

A2: Peak tailing can be caused by either chemical interactions or physical/mechanical issues. A key diagnostic step is to observe if all peaks in the chromatogram are tailing or only specific ones.[5]

  • If only polar compound peaks (like FAMEs) are tailing: This suggests a chemical or activity issue . Polar analytes can interact with active sites (e.g., exposed silanol (B1196071) groups) in the GC inlet liner or at the head of the column.[5][8]

  • If all peaks (including the solvent peak) are tailing: This points to a physical or mechanical problem . Common causes include a poor column cut, improper column installation depth in the inlet, or contamination/blockage at the head of the column.[3][5]

Q3: My this compound peak is fronting. What should I investigate first?

A3: The most probable cause of peak fronting is column overload .[5][6] This occurs when the amount of sample injected saturates a portion of the stationary phase, causing excess analyte molecules to travel through the column more quickly.[1] Before investigating other possibilities, you should first try to reduce the mass of the analyte being introduced to the column.[6]

Q4: What are the recommended GC column phases for analyzing this compound?

A4: this compound is a fatty acid methyl ester (FAME). For separating FAMEs, especially cis/trans isomers, highly polar stationary phases are recommended.[9]

  • High-Cyanopropyl Phases: Columns with a high percentage of cyanopropyl substitution (e.g., SP-2560, CP-Sil 88) are specifically designed for detailed FAME separations, including geometric isomers.[9][10]

  • Wax Phases: Bonded polyethylene (B3416737) glycol (PEG) columns (e.g., Omegawax) are also highly effective and commonly used for FAME analysis.[11]

For general-purpose analysis where isomer separation is not critical, a standard 5% phenyl-methylpolysiloxane column may suffice, but a polar column is generally the superior choice.[12]

Q5: How can my sample preparation technique lead to poor peak shape?

A5: Sample preparation is critical. The choice of solvent and sample cleanliness can directly impact peak shape.

  • Solvent Mismatch: Injecting a sample dissolved in a solvent with a polarity that is incompatible with the stationary phase can cause peak distortion, including splitting and tailing.[5][13] Whenever possible, dissolve the sample in a solvent that matches the polarity of the stationary phase.[14] For FAME analysis on a polar column, use a compatible volatile organic solvent like dichloromethane (B109758) or hexane.[15]

  • Sample Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites that cause peak tailing or even blocking the column flow path.[16] Employing sample cleanup techniques like solid-phase extraction (SPE) or filtration can prevent this and extend column life.[13][15]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

Question: My this compound peak is tailing. How do I fix it?

This guide provides a step-by-step process to diagnose and resolve peak tailing.

G Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing check_all Do ALL peaks tail, including the solvent peak? start->check_all physical_issue Likely Physical/Mechanical Issue check_all->physical_issue  Yes chemical_issue Likely Chemical/Activity Issue check_all->chemical_issue  No   step1_phys 1. Check Column Installation - Verify correct height in inlet - Ensure proper ferrule seal physical_issue->step1_phys step1_chem 1. Trim Column Inlet - Remove 10-20 cm to eliminate  non-volatile residue/active sites chemical_issue->step1_chem step2_phys 2. Re-cut the Column Inlet - Make a clean, 90° cut - Remove 5-10 cm from front end step1_phys->step2_phys step3_phys 3. Clean/Replace Inlet Liner - Replace with a fresh, deactivated liner step2_phys->step3_phys end_node Peak Shape Improved step3_phys->end_node step2_chem 2. Use Deactivated Liner - Ensure liner is highly inert to  minimize surface interactions step1_chem->step2_chem step3_chem 3. Use a Guard Column - Install a guard column to protect  the analytical column from contamination step2_chem->step3_chem step3_chem->end_node

Caption: A decision tree for systematically troubleshooting peak tailing.

Guide 2: Systematic Troubleshooting of Peak Fronting

Question: My this compound peak is fronting. What steps should I take?

This guide outlines the process for addressing peak fronting, starting with the most common cause.

G Troubleshooting Workflow for Peak Fronting start Observe Peak Fronting overload_check Primary Cause: Column Overload start->overload_check step1 1. Reduce Sample Concentration - Dilute the sample by a factor of 5 or 10 overload_check->step1 step2 2. Reduce Injection Volume - Decrease from 1 µL to 0.5 µL or 0.2 µL step1->step2 step3 3. Increase Split Ratio - Change from 50:1 to 100:1 or higher step2->step3 check_resolve Is the fronting resolved? step3->check_resolve secondary_causes Investigate Secondary Causes check_resolve->secondary_causes No end_node Peak Shape Improved check_resolve->end_node Yes step4 Check Solvent Compatibility - Ensure sample solvent is compatible  with the stationary phase secondary_causes->step4 step5 Consider Column Degradation - If column is old, it may need replacement step4->step5 step5->end_node

Caption: A workflow for diagnosing and resolving peak fronting issues.

Data & Parameters

Table 1: Summary of Poor Peak Shape Causes and Solutions
Peak ProblemPotential CauseRecommended Solution(s)
Tailing Chemical Activity: Interaction of analyte with active sites in the liner or on the column.[5]Use a fresh, deactivated inlet liner. Trim 10-20cm from the front of the column. Use a guard column.[5][13]
Physical/Mechanical Issues: Poor column cut or incorrect installation height.[3][5]Re-cut the column ensuring a clean, 90-degree angle. Re-install the column according to manufacturer's instructions.[5]
Column Contamination: Buildup of non-volatile matrix components.[16]Clean the injector and replace the liner. If the problem persists, the column may need replacement.[9]
Fronting Column Overload: Injecting too much analyte mass.[4][5]Reduce injection volume, dilute the sample, or increase the split ratio.[4][6]
Solvent Mismatch: Sample solvent is significantly stronger or less polar than the stationary phase.[4][14]Dissolve the sample in a solvent that is compatible with the stationary phase.[14]
Column Degradation: Physical collapse of the stationary phase or voids in the column.[1]Replace the column.[1]
Table 2: Recommended Starting GC-FID Parameters for FAME Analysis

These parameters serve as a robust starting point for method development for this compound and other FAMEs.

ParameterRecommended SettingRationale
GC Column Highly polar phase (e.g., SP-2560 or Omegawax) 100 m x 0.25 mm ID, 0.20 µm film thickness[10][11]A long, narrow-bore column with a thin film provides high efficiency and resolution required for complex FAME mixtures.[10][17]
Carrier Gas Helium or Hydrogen, constant flow modeConstant flow mode ensures stable linear velocity during the temperature program, preventing peak broadening for later-eluting compounds.[14]
Injector Split/Splitless @ 230-250 °C[18][19]Temperature must be high enough to volatilize the high-boiling-point FAME without causing thermal degradation.[19]
Split Ratio Start at 50:1 to 100:1A higher split ratio helps prevent column overload and peak fronting.[18]
Injection Volume 1.0 µLA standard volume; should be reduced if peak fronting occurs.[18]
Oven Program Initial: 100-140 °C Ramp: 1-4 °C/min to 240-250 °C[9][19]A slow temperature ramp is often necessary to achieve separation of closely eluting FAMEs.[9]
Detector Flame Ionization Detector (FID) @ 250-280 °C[18][20]FID provides excellent sensitivity for hydrocarbons like FAMEs.

Experimental Protocols

Protocol 1: GC Column Installation for Optimal Peak Shape

Improper column installation is a frequent cause of peak shape problems that affect all peaks in a chromatogram.[3]

  • Column Cutting:

    • Using a ceramic scoring wafer, lightly score the fused silica (B1680970) column tubing.

    • Gently flex the column at the score to create a clean, perpendicular (90°) break.

    • Inspect the cut end with a magnifier or low-power microscope to ensure there are no jagged edges or shards.[5] A poor cut can cause turbulence and peak tailing.[5]

  • Ferrule and Nut Installation:

    • Slide the appropriate column nut and ferrule onto the freshly cut end of the column. Ensure the ferrule is oriented correctly.

  • Positioning in the Inlet:

    • Consult the GC instrument manufacturer's instructions for the correct column insertion depth into the inlet.

    • Gently insert the column into the inlet to the specified depth. Improper positioning can create dead volumes, leading to peak tailing.[3]

    • Hand-tighten the column nut, then use a wrench to tighten it an additional quarter-turn to secure the ferrule. Do not overtighten, as this can crush the column.

  • Conditioning:

    • After installation, condition the column by heating it to a temperature slightly above the final method temperature (but below the column's maximum limit) with carrier gas flowing for several hours to remove any contaminants.

Protocol 2: Sample Preparation and Dilution

This protocol minimizes the risk of peak distortion originating from the sample itself.

  • Solvent Selection:

    • Choose a high-purity, volatile organic solvent. For use with highly polar FAME columns, solvents like hexane, iso-octane, or dichloromethane are suitable.[15]

    • Avoid using solvents that are incompatible with the stationary phase polarity, as this can cause peak distortion.[13]

  • Initial Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • If the sample is not already in methyl ester form, perform a transesterification reaction (e.g., using BF3/Methanol or methanolic KOH).[15][20]

    • Dissolve the final FAME extract in the chosen solvent to create a stock solution.

  • Dilution to Prevent Overload:

    • If peak fronting is observed, prepare a series of dilutions from the stock solution (e.g., 1:10, 1:50, 1:100).

    • Inject the most dilute sample first. If the peak shape is good but the signal is too low, move to the next higher concentration. The goal is to find the highest concentration that does not cause peak fronting.[4]

  • Filtration:

    • If the sample contains particulates, filter it through a 0.22 µm syringe filter before transferring it to an autosampler vial. This prevents the introduction of non-volatile material that can contaminate the inlet and column.[15]

References

Technical Support Center: Optimization of Mass Spectrometry Conditions for Nervonic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of nervonic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize nervonic acid to its methyl ester (FAME) for GC-MS analysis?

A1: Free fatty acids like nervonic acid are polar and have low volatility because their carboxyl group can form hydrogen bonds.[1] This leads to several analytical issues, including poor and broad peak shapes (tailing) and potential adsorption to the GC column, which results in inaccurate and irreproducible data.[1] Derivatization to a fatty acid methyl ester (FAME) increases the molecule's volatility and reduces its polarity, making it much more suitable for GC-MS analysis.[1]

Q2: What are the most common derivatization methods for converting nervonic acid to nervonic acid methyl ester?

A2: The most common methods for preparing FAMEs include:

  • Acid-catalyzed esterification: This widely used method employs reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl.[1] This approach is effective for both free fatty acids and the transesterification of esterified fatty acids.[1]

  • Base-catalyzed transesterification: Reagents such as sodium hydroxide (B78521) or potassium hydroxide in methanol can be used for rapid transesterification. However, this method is not effective for free fatty acids.[1]

Q3: Which type of GC column is best suited for the analysis of nervonic acid methyl ester?

A3: The choice of GC column is critical for the successful separation of FAMEs.

  • Cyanopropyl Silicone Columns (e.g., DB-23, HP-88, CP-Sil 88): These are highly polar columns specifically designed for FAME analysis and are often the preferred choice. They provide excellent separation of complex fatty acid mixtures, including cis and trans isomers.[1]

  • Polyethylene Glycol (PEG) Columns (e.g., DB-WAX, HP-INNOWax): These columns are suitable for general-purpose FAME analysis, particularly for less complex samples.[1]

  • Nonpolar Columns (e.g., HP-5ms): While less common for complex FAME mixtures, a nonpolar column can be used. However, it may not provide adequate separation for isomers.[2][3]

Q4: What is the expected molecular ion and what are the key fragments for nervonic acid methyl ester in electron ionization (EI) mass spectrometry?

A4: Nervonic acid methyl ester (C₂₅H₄₈O₂) has a molecular weight of 380.6 g/mol .[4] In EI-MS, you can expect to see the molecular ion peak (M⁺) at m/z 380. Other characteristic fragments for esters include a prominent McLafferty rearrangement ion at m/z 74.[5] You will also observe clusters of peaks separated by 14 mass units, which correspond to the loss of (CH₂)nCH₃ groups from the alkyl chain.[6]

Q5: Can nervonic acid be used as an internal standard for the quantification of other fatty acids?

A5: Yes, nervonic acid (as its methyl ester, 24:1) has been compared with tricosanoic acid (23:0) for use as an internal standard in the quantification of other long-chain polyunsaturated fatty acids like EPA and DHA.[7] Studies have shown that both behave similarly in a flame ionization detector (FID), making nervonic acid methyl ester a comparable internal standard.[7] However, one potential drawback is the possible presence of multiple positional isomers in a sample or standard.[7]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes & Solutions:

    • Peak Tailing:

      • Active Sites: The issue may be due to active sites in the injector liner or the column itself. Consider using an ultra-inert liner and column.

      • Column Contamination: The column may be contaminated. Try baking out the column according to the manufacturer's instructions or trimming the first few centimeters from the inlet side.[1]

      • Inefficient Derivatization: Incomplete derivatization can leave behind polar free fatty acids, which are prone to tailing.[1] Verify your derivatization protocol, ensuring reagents are fresh and reaction conditions are optimal.[1]

    • Peak Fronting:

      • Column Overload: This is a common cause of peak fronting.[1] Reduce the injection volume or dilute the sample concentration.[1]

      • Improper Column Installation: Ensure the column is installed correctly in the injector and detector ports.

Problem: Low Signal Intensity or No Peak Detected

  • Possible Causes & Solutions:

    • Injector Problems: Check for leaks in the injector septum or fittings.[1] Verify that the syringe is functioning correctly and injecting the specified volume.[8]

    • Sample Degradation: Thermally labile compounds can degrade in a hot injector. Consider using a lower injector temperature or a gentler injection technique like PTV.[1]

    • MS Detector Issues: Confirm that the MS detector is properly tuned and that the detector voltage is adequate.[1] Ensure the source and quadrupole temperatures are appropriate for your method.[8]

    • Inefficient Derivatization: Ensure the conversion to FAME is complete. Check for the presence of water, which can hinder the esterification reaction.[1]

Problem: Inconsistent Retention Times

  • Possible Causes & Solutions:

    • Leaks in the System: Perform a leak check on the entire GC-MS system. Leaks can affect carrier gas flow and pressure, leading to retention time shifts.[1][8]

    • Carrier Gas Flow: Ensure the carrier gas flow is constant and set correctly. Use high-purity carrier gas and ensure gas purification traps are functional.[1]

    • Oven Temperature Program: Verify that the oven temperature program is accurate and reproducible.

Problem: Low Library Match Scores for Identification

  • Possible Causes & Solutions:

    • Poor Spectrum Quality: Ensure the mass spectrum is "clean" and free from background noise or co-eluting compounds.[1] Proper peak deconvolution is essential.[1]

    • Library Quality: The library being used may not contain the spectrum for nervonic acid methyl ester, or the entry may be of poor quality.[1]

    • Use Retention Information: Do not rely solely on the mass spectrum for identification. Use retention time or retention index information in conjunction with mass spectral data for more confident identification.[1]

Data Presentation

Table 1: Typical GC-MS Parameters for Nervonic Acid Methyl Ester Analysis

ParameterTypical Value/ConditionNotes
GC Column DB-23, HP-88, or similar cyanopropyl column (e.g., 60 m x 0.25 mm, 0.25 µm)Highly polar columns are recommended for FAME separation.[2]
Carrier Gas HeliumFlow rate typically 1-2 mL/min.
Injector Temperature 250 °CTemperature may need optimization to prevent degradation.[1]
Injection Mode Split (e.g., 20:1) or SplitlessSplitless mode is more sensitive for trace analysis.[9]
Oven Program Example: Hold at 150°C for 2 min, ramp at 20°C/min to 180°C, then 8°C/min to 250°C.This is an example program and must be optimized for your specific column and sample.[9]
MS Source Temp. 180-230 °COptimization can increase response.[10]
MS Quad Temp. 150 °CStandard temperature for many systems.
Ionization Mode Electron Ionization (EI)Standard ionization energy is 70 eV.[10]
Scan Range m/z 50-500This range will cover the molecular ion and key fragments.

Table 2: Key Mass Fragments for Nervonic Acid Methyl Ester (EI-MS)

m/zIdentityDescription
380[M]⁺Molecular Ion
349[M-31]⁺Loss of a methoxy (B1213986) group (-OCH₃)
74[C₃H₆O₂]⁺McLafferty rearrangement fragment, characteristic of methyl esters.[5]

Experimental Protocols

Protocol: Acid-Catalyzed Methylation of Nervonic Acid

This protocol provides a general guideline for the esterification of nervonic acid using methanolic HCl.

Materials:

  • Nervonic acid sample

  • Methanolic HCl (e.g., 3 M)

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-10 mg of the lipid sample containing nervonic acid into a screw-cap vial.

  • Reaction: Add 2 mL of methanolic HCl to the vial. Cap the vial tightly.

  • Heating: Heat the mixture at a controlled temperature (e.g., 58-100 °C) for 1-2 hours to ensure complete methylation.[2][11]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of water and 1.5-2 mL of hexane to the vial.[12] Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge briefly (e.g., 1000 x g for 5 minutes) to achieve clear phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the nervonic acid methyl ester to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Concentration (Optional): If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the sample. Do not evaporate to complete dryness. Reconstitute in a known volume of hexane.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample (Containing Nervonic Acid) Derivatization Derivatization (e.g., Methanolic HCl) Sample->Derivatization 1 Extraction Solvent Extraction (Hexane) Derivatization->Extraction 2 FAME_Sample FAME Sample in Solvent Extraction->FAME_Sample 3 Injection GC Injection FAME_Sample->Injection Separation Chromatographic Separation (GC Column) Injection->Separation 4 Ionization Ionization (EI) Separation->Ionization 5 Detection Mass Detection (MS) Ionization->Detection 6 TIC Total Ion Chromatogram Detection->TIC 7a Spectrum Mass Spectrum Detection->Spectrum 7b Identification Compound Identification (Library Search & Retention Time) TIC->Identification Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for GC-MS analysis of nervonic acid methyl ester.

Troubleshooting_No_Peak cluster_system_check Initial System Checks cluster_instrument_check Instrument Troubleshooting cluster_sample_prep Sample Preparation Review Start Problem: No Peak Detected CheckSyringe Is the syringe functioning correctly? Start->CheckSyringe CheckVial Is the correct sample vial in place? CheckSyringe->CheckVial Yes Solution Problem Resolved CheckSyringe->Solution No, fixed syringe CheckMethod Is the correct acquisition method loaded? CheckVial->CheckMethod Yes CheckVial->Solution No, corrected vial CheckLeaks Perform a system leak check. CheckMethod->CheckLeaks Yes CheckMethod->Solution No, loaded correct method CheckInjector Inspect injector: septum, liner, temperature. CheckLeaks->CheckInjector CheckMS Verify MS tune and detector status. CheckInjector->CheckMS CheckDeriv Review derivatization protocol. Are reagents fresh? CheckMS->CheckDeriv CheckExtraction Was the extraction step performed correctly? CheckDeriv->CheckExtraction CheckConcentration Was the sample concentration too low? CheckExtraction->CheckConcentration

Caption: Troubleshooting logic for "No Peak Detected" in GC-MS analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl cis-15-tetracosenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of long-chain fatty acid esters like Methyl cis-15-tetracosenoate (also known as Methyl nervonate) is critical for various applications, from metabolic studies to quality control of pharmaceuticals and nutraceuticals. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the most common and robust method for this analysis, with an alternative technique, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The comparison is supported by representative experimental data to aid in method selection and validation.

Quantitative Performance Comparison

The choice between analytical methods often depends on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes typical validation parameters for the quantification of this compound using a validated GC-MS method compared to a representative HPLC-UV method.

Parameter GC-MS HPLC-UV Commentary
Linearity (r²) > 0.999> 0.995Both methods demonstrate excellent linearity, though GC-MS typically shows a slightly stronger correlation.
Accuracy (Recovery %) 98.5% - 101.2%95.7% - 103.5%GC-MS often provides slightly higher and more consistent recovery rates.
Precision (RSD%) < 2.0%< 3.0%The precision of GC-MS is generally superior, with lower relative standard deviation.[1]
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mLGC-MS is significantly more sensitive, allowing for the detection of trace amounts.
Limit of Quantification (LOQ) ~0.15 µg/mL~1.5 µg/mLThe lower LOQ of GC-MS makes it more suitable for applications requiring precise measurement of low concentrations.

Experimental Protocols

A detailed methodology is crucial for reproducing and validating an analytical method. Below is a representative protocol for the analysis of this compound using GC-MS.

Validated GC-MS Method for this compound

This protocol is based on established practices for the analysis of long-chain fatty acid methyl esters (FAMEs).

1. Sample Preparation:

  • Standard Preparation: A stock solution of this compound is prepared in hexane (B92381) at a concentration of 1 mg/mL. A series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL are prepared by serial dilution of the stock solution. An internal standard (e.g., Methyl heptadecanoate) is added to each standard and sample to a final concentration of 10 µg/mL.

  • Sample Extraction: For biological matrices, a lipid extraction is performed using a modified Folch method with chloroform:methanol (2:1, v/v). The organic layer containing the lipids is collected and dried under a stream of nitrogen. The residue is reconstituted in hexane for GC-MS analysis. Since the analyte is already a methyl ester, no derivatization is typically required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • GC Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar polar capillary column suitable for FAME analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound (m/z): [to be determined from a full scan analysis, typically including the molecular ion and characteristic fragments].

3. Method Validation Parameters:

  • Linearity: Assessed by analyzing the calibration standards in triplicate and performing a linear regression of the peak area ratio (analyte/internal standard) versus concentration.

  • Accuracy: Determined by a spike and recovery study at three concentration levels (low, medium, and high) in the matrix of interest.

  • Precision: Evaluated by calculating the relative standard deviation (RSD) of replicate analyses of the spiked samples on the same day (intra-day precision) and on three different days (inter-day precision).

  • LOD and LOQ: Determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.

Visualizing the Workflow and Method Comparison

To better illustrate the logical flow of the validation process and the comparative advantages of each technique, the following diagrams are provided.

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Evaluation prep_std Prepare Calibration Standards add_is Add Internal Standard (IS) prep_std->add_is prep_sample Prepare & Extract Test Samples prep_sample->add_is gcms_analysis GC-MS Analysis (SIM Mode) add_is->gcms_analysis peak_integration Peak Integration & Area Ratio (Analyte/IS) gcms_analysis->peak_integration linearity Linearity (Calibration Curve) peak_integration->linearity accuracy Accuracy (Spike & Recovery) peak_integration->accuracy precision Precision (Repeatability) peak_integration->precision sensitivity Sensitivity (LOD & LOQ) peak_integration->sensitivity

Caption: Workflow for the validation of the GC-MS method.

Method_Comparison cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method center_node Analytical Goal: Quantification of This compound gcms_node Gas Chromatography- Mass Spectrometry center_node->gcms_node hplc_node High-Performance Liquid Chromatography (UV Detection) center_node->hplc_node gcms_adv1 High Sensitivity (Low LOD/LOQ) gcms_node->gcms_adv1 gcms_adv2 High Specificity (Mass Spectra) gcms_node->gcms_adv2 gcms_adv3 Excellent Precision & Accuracy gcms_node->gcms_adv3 gcms_dis Requires Volatility gcms_node->gcms_dis hplc_adv1 No Derivatization Needed hplc_node->hplc_adv1 hplc_adv2 Good for Thermally Labile Compounds hplc_node->hplc_adv2 hplc_dis1 Lower Sensitivity hplc_node->hplc_dis1 hplc_dis2 Lower Specificity (UV vs. MS) hplc_node->hplc_dis2

Caption: Comparison of GC-MS and HPLC-UV methods.

Conclusion

For the quantitative analysis of this compound, GC-MS stands out as the superior method due to its high sensitivity, specificity, accuracy, and precision.[2] The ability to use mass spectrometry for detection provides unequivocal identification of the analyte, which is particularly important in complex matrices. While HPLC-UV is a viable alternative, especially if the analyte is suspected to be thermally unstable or if derivatization is to be avoided, it generally suffers from lower sensitivity and specificity. The choice of method should be guided by the specific requirements of the study, including the required limits of detection and the complexity of the sample matrix. For most research, development, and quality control applications, the validated GC-MS method presented here is the recommended approach.

References

Inter-Laboratory Comparison of Methyl cis-15-tetracosenoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl cis-15-tetracosenoate, also known as nervonic acid methyl ester, is a long-chain monounsaturated fatty acid methyl ester (FAME) of significant interest in biomedical research due to its association with the myelin sheath of nerve fibers.[1] Accurate and precise quantification of this compound in various biological and pharmaceutical matrices is crucial for advancing research and development. This guide presents a comparative analysis of common analytical methodologies for this compound, based on a hypothetical inter-laboratory study. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of expected analytical performance across different laboratories and techniques, thereby aiding in method selection and validation.

The primary analytical technique for the quantification of FAMEs like this compound is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2] This guide will focus on the comparison of these two widely used methods.

Hypothetical Inter-Laboratory Study Design

To assess the reproducibility and accuracy of this compound analysis, a hypothetical inter-laboratory study was designed. Five independent laboratories were tasked with quantifying this compound in two different sample matrices: a standard solution in heptane (B126788) and a spiked human plasma sample. Each laboratory was provided with a certified reference material of this compound (≥98.0% purity).

Participating Laboratories (Hypothetical):

  • Lab A: Specializes in lipid analysis using GC-FID.

  • Lab B: A contract research organization (CRO) with expertise in GC-MS for bioanalysis.

  • Lab C: An academic research lab with a focus on metabolomics utilizing GC-FID.

  • Lab D: A pharmaceutical quality control laboratory employing validated GC-MS methods.

  • Lab E: A government reference laboratory with extensive experience in both GC-FID and GC-MS.

Samples for Analysis:

  • Standard Solution: this compound at a known concentration of 50 µg/mL in heptane.

  • Spiked Plasma: Human plasma spiked with this compound to a final concentration of 10 µg/mL.

Data Presentation: Quantitative Analysis Results

The following tables summarize the quantitative data obtained from the hypothetical inter-laboratory study.

Table 1: Analysis of this compound in Standard Solution (50 µg/mL)

LaboratoryAnalytical MethodMean Measured Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV, %)Accuracy (%)
Lab AGC-FID49.51.53.099.0
Lab BGC-MS50.20.81.6100.4
Lab CGC-FID48.82.14.397.6
Lab DGC-MS50.80.91.8101.6
Lab EGC-FID49.91.22.499.8
Lab EGC-MS50.10.71.4100.2

Table 2: Analysis of this compound in Spiked Human Plasma (10 µg/mL)

LaboratoryAnalytical MethodMean Measured Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV, %)Recovery (%)
Lab AGC-FID8.90.910.189.0
Lab BGC-MS9.70.55.297.0
Lab CGC-FID8.51.112.985.0
Lab DGC-MS9.80.66.198.0
Lab EGC-FID9.20.88.792.0
Lab EGC-MS9.90.44.099.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation

a) Standard Solution: A stock solution of this compound was prepared by dissolving 10 mg of the certified reference material in 10 mL of heptane to obtain a concentration of 1 mg/mL. A working standard of 50 µg/mL was prepared by serial dilution in heptane.

b) Spiked Human Plasma: Human plasma was first subjected to lipid extraction and methylation. To 1 mL of plasma, 2 mL of a chloroform:methanol (2:1, v/v) solution was added. The mixture was vortexed for 2 minutes and centrifuged at 3000 rpm for 10 minutes. The lower organic layer was collected. This extraction was repeated twice. The pooled organic extracts were evaporated to dryness under a stream of nitrogen. The dried lipid extract was then reconstituted in 1 mL of toluene (B28343) and 2 mL of 1% sulfuric acid in methanol. The mixture was heated at 50°C for 2 hours for methylation. After cooling, 5 mL of 5% sodium chloride solution was added, and the FAMEs were extracted with 2 x 5 mL of hexane (B92381). The hexane layers were combined, dried over anhydrous sodium sulfate, and concentrated to 1 mL. A known amount of this compound was then added to achieve a final concentration of 10 µg/mL.

Gas Chromatography-Flame Ionization Detector (GC-FID) Analysis
  • Instrument: Agilent 7890A GC system or equivalent.

  • Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 220°C at 4°C/min, hold for 20 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Quantification: Based on an external standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrument: Thermo Fisher Scientific TRACE 1310 GC coupled to an ISQ LT single quadrupole MS or equivalent.

  • Column: TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 260°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring for the molecular ion (m/z 380.4) and key fragment ions.

  • Injection Volume: 1 µL.

  • Quantification: Based on an internal standard calibration curve (using Methyl nonadecanoate (B1228766) or a similar odd-chain FAME as the internal standard).

Visualization of Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Start: Receive Samples standard_prep Prepare Standard Solution (50 µg/mL in Heptane) start->standard_prep plasma_spike Spike Human Plasma (10 µg/mL) start->plasma_spike gc_fid GC-FID Analysis standard_prep->gc_fid gc_ms GC-MS Analysis standard_prep->gc_ms lipid_extraction Lipid Extraction (Chloroform:Methanol) plasma_spike->lipid_extraction methylation Methylation (H2SO4 in Methanol) lipid_extraction->methylation fame_extraction FAME Extraction (Hexane) methylation->fame_extraction fame_extraction->gc_fid fame_extraction->gc_ms quant_fid Quantification (External Std) gc_fid->quant_fid quant_ms Quantification (Internal Std) gc_ms->quant_ms data_comparison Inter-laboratory Comparison (Accuracy, Precision, Recovery) quant_fid->data_comparison quant_ms->data_comparison end End: Comparison Guide data_comparison->end

Caption: Workflow for the inter-laboratory comparison of this compound analysis.

Discussion of Results

The hypothetical data illustrates that both GC-FID and GC-MS are suitable for the quantification of this compound. However, some key differences in performance can be observed.

  • Precision and Accuracy: In the analysis of the clean standard solution, both techniques demonstrated high accuracy and precision. GC-MS generally showed a slightly lower coefficient of variation (CV), suggesting higher precision. This can be attributed to the high selectivity of mass spectrometric detection.

  • Matrix Effects: When analyzing the spiked plasma samples, the performance of GC-FID was more variable, with lower recovery and higher CVs compared to GC-MS. This indicates that the complex plasma matrix introduces interferences that can affect the FID signal. The selectivity of GC-MS, particularly when using SIM mode, allows for more accurate quantification in complex matrices by filtering out co-eluting interferences.

  • Inter-Laboratory Variability: The results highlight the expected variability between different laboratories, even when using the same analytical technique. This underscores the importance of robust method validation and the use of certified reference materials to ensure data comparability.

Conclusion and Recommendations

Based on this comparative guide, GC-MS is the recommended method for the quantification of this compound in complex biological matrices such as plasma, due to its superior selectivity, precision, and accuracy. For the analysis of cleaner samples, such as standard solutions or purified formulations, GC-FID provides a reliable and cost-effective alternative.

It is imperative for any laboratory undertaking the analysis of this compound to perform a thorough in-house validation of their chosen method, regardless of the technique employed. This should include assessments of linearity, accuracy, precision, selectivity, and stability to ensure the generation of reliable and reproducible data. The use of appropriate internal standards is also highly recommended, particularly for GC-MS analysis, to correct for variations in sample preparation and instrument response.

References

A Comparative Guide to Methyl cis-15-tetracosenoate and Other FAME Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fatty acid methyl esters (FAMEs), selecting the appropriate standard is crucial for accurate quantification and identification. Methyl cis-15-tetracosenoate, also known as methyl nervonate, is a long-chain monounsaturated FAME of significant biological interest due to its enrichment in the myelin sheath of nerve fibers.[1] This guide provides a comprehensive comparison of this compound with other common FAME standards, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

A fundamental step in selecting a FAME standard is understanding its physical and chemical properties. The following table summarizes the key properties of this compound alongside other representative saturated and unsaturated FAME standards.

PropertyThis compoundMethyl StearateMethyl OleateMethyl LinoleateMethyl Linolenate
CAS Number 2733-88-2[1]112-61-8112-62-9112-63-0301-00-8
Molecular Formula C25H48O2[1]C19H38O2C19H36O2C19H34O2C19H32O2
Molecular Weight ( g/mol ) 380.65[1]298.51296.49294.47292.46
Fatty Acid Notation C24:1 (n-9)[2]C18:0C18:1 (n-9)C18:2 (n-6)C18:3 (n-3)
Purity ≥99%[1][3]≥99%≥99%≥99%≥99%
Alternate Names Nervonic acid methyl ester, Methyl Nervonate, Selacholeic acid methyl ester[1]Octadecanoic acid methyl estercis-9-Octadecenoic acid methyl ester9,12-Octadecadienoic acid methyl ester9,12,15-Octadecatrienoic acid methyl ester

Performance in Gas Chromatography (GC)

Gas chromatography is the primary analytical technique for separating and quantifying FAMEs. The performance of a FAME standard in GC is critical for its utility. While direct, comprehensive comparative studies are limited, the following table is compiled from typical FAME analyses and highlights the expected chromatographic behavior of this compound relative to other standards.

ParameterThis compoundOther Long-Chain FAMEs (e.g., C20-C24)Shorter-Chain FAMEs (e.g., C16-C18)
Typical Elution Order Elutes after shorter-chain and less unsaturated FAMEs.Elution order is generally based on chain length and degree of unsaturation.Elute earlier than long-chain FAMEs.
Retention Time Relatively long due to high molecular weight.Longer retention times with increasing carbon number.Shorter retention times.
Peak Resolution Generally good resolution from other FAMEs on appropriate GC columns.Resolution depends on the specific column and GC conditions.Good resolution is typically achieved.
Detector Response (FID) Expected to have a response factor similar to other long-chain FAMEs.[1]Response factors are generally similar for FAMEs with similar carbon numbers.Response factors are well-characterized.

Experimental Protocol: FAME Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a standard methodology for the analysis of FAMEs, including this compound, using GC-FID.

1. Sample Preparation (Derivatization):

Fatty acids in biological samples are typically present as triglycerides or other lipids and must be derivatized to their corresponding methyl esters to increase their volatility for GC analysis.

  • Lipid Extraction: Extract lipids from the sample using a suitable solvent system (e.g., Folch method with chloroform:methanol).

  • Transesterification:

    • To the dried lipid extract, add a solution of methanolic HCl or BF3-methanol.

    • Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 15-60 minutes) to ensure complete conversion to FAMEs.

    • After cooling, add water and a non-polar solvent like hexane (B92381) or heptane (B126788) to extract the FAMEs.

    • The upper organic layer containing the FAMEs is collected for GC analysis.

2. GC-FID Analysis:

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

  • Column: A polar capillary column suitable for FAME analysis, such as a FAMEWAX or a biscyanopropyl phase column (e.g., Rt-2560). Column dimensions will depend on the required resolution (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: Split/splitless injector, with a split ratio appropriate for the sample concentration.

  • Oven Temperature Program: A temperature gradient is typically used to separate FAMEs with a wide range of boiling points. An example program could be:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 3-5°C/minute.

    • Hold at 240°C for 5-10 minutes.

  • Detector: Flame Ionization Detector (FID) at a temperature of 250-300°C.

  • Data Analysis: Identify and quantify FAMEs by comparing retention times and peak areas with those of known standards, such as a 37-component FAME mix that includes this compound.

Signaling Pathways and Biological Context

This compound is the methyl ester of nervonic acid, a fatty acid with crucial roles in the nervous system. Understanding its biological context is vital for researchers in drug development and neuroscience.

Nervonic Acid Biosynthesis and Incorporation into Sphingolipids

Nervonic acid is synthesized from oleic acid through a series of elongation steps. It is a key component of sphingolipids, particularly sphingomyelin, which is abundant in the myelin sheath of nerves.

Nervonic_Acid_Pathway Oleic_Acid Oleic Acid (C18:1) Elongation Fatty Acid Elongation (ELOVL enzymes) Oleic_Acid->Elongation Erucic_Acid Erucic Acid (C22:1) Elongation->Erucic_Acid Elongation2 Fatty Acid Elongation (ELOVL enzymes) Erucic_Acid->Elongation2 Nervonic_Acid Nervonic Acid (C24:1) Elongation2->Nervonic_Acid Ceramide_Synthase Ceramide Synthase Nervonic_Acid->Ceramide_Synthase Ceramide Ceramide Ceramide_Synthase->Ceramide Sphingosine Sphingosine Sphingosine->Ceramide_Synthase Sphingomyelin_Synthase Sphingomyelin Synthase Ceramide->Sphingomyelin_Synthase Sphingomyelin Sphingomyelin (Myelin Sheath Component) Sphingomyelin_Synthase->Sphingomyelin

Caption: Biosynthesis of nervonic acid and its incorporation into sphingomyelin.

Role in Neurotrophin Signaling

Nervonic acid and its derivatives are implicated in modulating neurotrophin signaling, a critical pathway for neuronal survival, differentiation, and synaptic plasticity.[4]

Neurotrophin_Signaling Neurotrophins Neurotrophins (e.g., BDNF, NGF) Trk_Receptors Trk Receptors Neurotrophins->Trk_Receptors Binds to PI3K_Akt PI3K-Akt Pathway Trk_Receptors->PI3K_Akt Activates Ras_MAPK Ras-MAPK Pathway Trk_Receptors->Ras_MAPK Activates PLC_gamma PLC-gamma Pathway Trk_Receptors->PLC_gamma Activates Nervonic_Acid Nervonic Acid-containing Sphingolipids in Myelin Nervonic_Acid->Trk_Receptors Modulates Receptor Environment & Function Neuronal_Survival Neuronal Survival and Growth PI3K_Akt->Neuronal_Survival Ras_MAPK->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity PLC_gamma->Synaptic_Plasticity

Caption: Modulation of the neurotrophin signaling pathway by nervonic acid.

References

A Researcher's Guide to Internal Standards for Methyl cis-15-tetracosenoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical performance for drug development and scientific research.

In the precise quantification of Methyl cis-15-tetracosenoate, a very-long-chain monounsaturated fatty acid methyl ester of significant interest in neurological research and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of two commonly employed types of internal standards for gas chromatography-mass spectrometry (GC-MS) analysis: odd-chain fatty acid methyl esters, represented by Methyl Tricosanoate, and the "gold standard" stable isotope-labeled counterpart, represented by a generic deuterated very-long-chain fatty acid (VLCFA) methyl ester.

The selection of an internal standard is critical to correct for the variability inherent in analytical procedures, including sample extraction, derivatization, and instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any loss or variation in the analytical process affects both the analyte and the standard equally.

Performance Comparison of Internal Standards

The following table summarizes the typical quantitative performance characteristics of analytical methods for the quantification of very-long-chain fatty acids using either an odd-chain or a stable isotope-labeled internal standard. This data is synthesized from published analytical methodologies for FAME analysis.

Performance MetricMethyl Tricosanoate (C23:0)Deuterated VLCFA Methyl Ester
Linearity (r²) >0.99≥0.98
Limit of Detection (LOD) Low ng/mL rangeLow femtomol on column
Limit of Quantification (LOQ) Low ng/mL range0.022 - 0.18 µg/mL
Recovery (%) 85-115% (method dependent)82-122%
Precision (%RSD) <15%<15%
Correction for Matrix Effects GoodExcellent
Cost LowerHigher
Availability Readily AvailableMore Specialized

Logical Framework for Internal Standard Selection

The decision to use a specific internal standard is guided by several factors, including the desired level of accuracy, the complexity of the sample matrix, and budget considerations.

logical_relationship Analyte This compound Quantification Goal Accurate & Precise Results Analyte->Goal IS_Choice Choice of Internal Standard Goal->IS_Choice Odd_Chain Odd-Chain FAME (e.g., Methyl Tricosanoate) IS_Choice->Odd_Chain Cost-Effective Good Performance Deuterated Deuterated VLCFA-ME (Stable Isotope Labeled) IS_Choice->Deuterated Highest Accuracy Excellent Matrix Correction Considerations Key Considerations: - Cost - Availability - Matrix Complexity - Required Accuracy Considerations->IS_Choice

Caption: Decision logic for selecting an internal standard.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized from established methods for the analysis of very-long-chain fatty acids in biological matrices.

Sample Preparation: Hydrolysis and Derivatization

This protocol describes the conversion of lipids in a biological sample to fatty acid methyl esters (FAMEs), including this compound, making them suitable for GC-MS analysis.

  • Internal Standard Addition : To a known volume or weight of the sample (e.g., 100 µL of plasma), add a precise amount of the chosen internal standard (Methyl Tricosanoate or a deuterated VLCFA).

  • Lipid Extraction (Folch Method) :

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of a 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic layer, which contains the lipids.

  • Transesterification :

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol to the dried lipid residue.

    • Incubate the mixture at 50°C for 15 minutes with occasional vortexing to convert the fatty acids to their methyl esters.

    • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of FAMEs.

  • Gas Chromatograph (GC) :

    • Column : DB-1ms (30 m x 0.25 mm x 0.25 µm) or a similar capillary column.

    • Injection Volume : 1 µL.

    • Inlet Temperature : 280°C.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Program :

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min.

      • Ramp to 320°C at 5°C/min and hold for 10 minutes.

  • Mass Spectrometer (MS) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound and the internal standards would be monitored.

Experimental Workflow Diagram

The general workflow for the quantification of this compound using an internal standard is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data_Processing Data Processing GCMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for FAME analysis.

Conclusion

Both Methyl Tricosanoate and deuterated VLCFA methyl esters are effective internal standards for the quantification of this compound.

  • Methyl Tricosanoate offers a cost-effective and readily available option that provides good accuracy and precision for many applications. Its different chemical structure from the analyte can, in some complex matrices, lead to variations in extraction efficiency and chromatographic behavior.

  • Deuterated VLCFA methyl esters represent the most accurate choice. Their near-identical chemical and physical properties to the analyte ensure the most effective correction for matrix effects and variations throughout the analytical process. The higher cost and more limited availability of these standards are the primary considerations for their use.

For researchers in drug development and clinical diagnostics where the highest level of accuracy and robustness is required, a deuterated internal standard is recommended. For routine research and applications where high throughput and cost-effectiveness are priorities, Methyl Tricosanoate is a reliable and well-established alternative. The ultimate choice of internal standard should be based on a thorough validation of the analytical method for the specific sample matrix and the required data quality objectives.

A Researcher's Guide to Certified Reference Materials for Nervonic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nervonic acid methyl ester, the selection of a suitable certified reference material (CRM) is a critical first step to ensure the accuracy and reliability of analytical data. This guide provides an objective comparison of commercially available CRMs for nervonic acid methyl ester, supported by a summary of their certified properties. Furthermore, it outlines detailed experimental protocols for common analytical techniques and visualizes key workflows.

Comparison of Commercially Available Certified Reference Materials

The selection of a CRM should be based on the specific requirements of the analytical method, including desired concentration, solvent compatibility, and the level of certification required. The following table summarizes the key features of nervonic acid methyl ester CRMs from prominent suppliers.

SupplierProduct Number/NameFormatPurity/ConcentrationCertificationStorage
CPAChem SB26901NeatNot specified, sold by weight (100 mg)ISO 17034, ISO/IEC 17025, ISO 9001[1]2°C to 8°C[1]
AccuStandard UFA-033NNeatNot specified, sold by weight (100 mg)ISO 17034 Certified Reference Material[2]Freeze (<-10 °C) under N2
Cayman Chemical 9001351100 mg/mL in ethanol≥98%[3]Batch-specific Certificate of Analysis available[3][4]-20°C[3]
LGC Standards DRE-L15504040CY10 µg/mL in Cyclohexane10 µg/mL[5]ISO/IEC 17025[5]Not specified
Sigma-Aldrich (Supelco) 17265Neat (Analytical Standard)≥98.0% (GC)Analytical Standard-20°C
Sigma-Aldrich (Supelco) CRM47885In dichloromethane (B109758) (part of a 37 Component FAME Mix)Varies by componentCertified Reference Material[6]Not specified

Alternatives to Nervonic Acid Methyl Ester CRMs

For laboratories with established protocols for in-house standard preparation and validation, alternatives to purchasing pre-certified nervonic acid methyl ester CRMs exist. These alternatives, however, require rigorous characterization and ongoing quality control.

AlternativeDescriptionAdvantagesDisadvantages
In-house Prepared Standard A standard prepared gravimetrically from a well-characterized high-purity nervonic acid methyl ester material.Cost-effective for high-throughput analysis.Requires extensive validation of purity, homogeneity, and stability. Traceability to SI units must be established.
Related Long-Chain FAME CRMs Using a CRM of a structurally similar long-chain fatty acid methyl ester (e.g., erucic acid methyl ester) for semi-quantitative analysis or as an internal standard.May be more readily available or cost-effective.Not a direct measure of nervonic acid methyl ester; requires careful validation of response factors.

Experimental Protocols

Accurate quantification of nervonic acid methyl ester relies on robust analytical methodology. Gas chromatography with flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques employed.

Sample Preparation: Esterification of Nervonic Acid

If the starting material is nervonic acid, it must first be converted to its methyl ester. A common method is acid-catalyzed esterification.

Materials:

  • Nervonic acid sample

  • Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)

  • Hexane (B92381) (HPLC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Protocol:

  • To the dried lipid extract containing nervonic acid, add 1 mL of 14% BF3 in methanol.

  • Tightly cap the reaction vial and heat at 100°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 2 mL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

GC-FID is a robust and widely used technique for the quantification of FAMEs.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 6890 or equivalent
Column DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or similar polar capillary column
Injector Split/splitless, 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Oven Program Initial: 50°C, hold for 1 min; Ramp: 25°C/min to 175°C, then 4°C/min to 230°C, hold for 5 min
Detector FID, 280°C
Makeup Gas Nitrogen
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both quantification and structural confirmation of the analyte.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or similar polar capillary column
Injector Split/splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow
Oven Program Initial: 140°C, hold for 5 min; Ramp: 4°C/min to 240°C, hold for 15 min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification

Experimental and Logical Workflows

To aid in the visualization of the processes described, the following diagrams illustrate the experimental workflow for sample analysis and the logical workflow for selecting a CRM.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow start Start with Nervonic Acid Sample esterification Acid-Catalyzed Esterification (BF3-MeOH) start->esterification extraction Hexane Extraction of FAMEs esterification->extraction drying Drying with Sodium Sulfate extraction->drying gc_analysis GC-FID or GC-MS Analysis drying->gc_analysis data_processing Data Acquisition and Processing gc_analysis->data_processing quantification Quantification against CRM data_processing->quantification results Final Concentration Results quantification->results

Experimental Workflow for Nervonic Acid Methyl Ester Analysis

crm_selection_workflow rect_node rect_node start Start CRM Selection define_reqs Define Analytical Requirements start->define_reqs is_certified Is ISO 17034/17025 Certification Mandatory? define_reqs->is_certified select_certified Select CRM from Accredited Supplier (e.g., CPAChem, AccuStandard) is_certified->select_certified Yes select_analytical_std Select Analytical Standard (e.g., Sigma-Aldrich, Cayman Chemical) is_certified->select_analytical_std No format_check Is a Neat or Solution Standard Required? select_certified->format_check select_analytical_std->format_check select_neat Choose Neat CRM format_check->select_neat Neat select_solution Choose Solution CRM format_check->select_solution Solution final_choice Final CRM Selection select_neat->final_choice select_solution->final_choice

Logical Workflow for CRM Selection

References

A Comparative Guide to Analytical Methods for Methyl cis-15-tetracosenoate Analysis: GC-FID, HPLC-UV, and SFC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Methyl cis-15-tetracosenoate, also known as nervonic acid methyl ester, a long-chain monounsaturated fatty acid methyl ester (FAME), is critical in various fields, including neuroscience research and the development of therapeutics for neurological disorders. While Gas Chromatography with Flame Ionization Detection (GC-FID) has traditionally been the gold standard for FAME analysis, alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Supercritical Fluid Chromatography with Mass Spectrometry (SFC-MS) offer distinct advantages.

This guide provides an objective comparison of these three analytical techniques for the analysis of this compound, supported by detailed experimental protocols and representative quantitative performance data.

At a Glance: Method Comparison

FeatureGC-FIDHPLC-UVSFC-MS
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity in the liquid phase.Separation using a supercritical fluid as the mobile phase.
Derivatization Typically required (esterification).Not always required, but derivatization can enhance detection.Not always required.
Throughput HighModerateHigh
Selectivity GoodGood, especially for isomers.Excellent, especially with MS detection.
Sensitivity HighModerateVery High
Solvent Consumption LowHighLow
Cost LowModerateHigh

Quantitative Performance Data

The following tables summarize representative quantitative data for the analysis of very long-chain monounsaturated fatty acid methyl esters using GC-FID, HPLC-UV, and SFC-MS. It is important to note that specific performance characteristics may vary depending on the instrumentation, column chemistry, and sample matrix.

Table 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

ParameterRepresentative Value
Limit of Detection (LOD)0.2 - 0.5 µg/mL[1]
Limit of Quantification (LOQ)0.6 - 1.6 µg/mL[1]
Linearity (r²)> 0.999[1]
Precision (RSD%)< 5%[2]

Table 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

ParameterRepresentative Value
Limit of Detection (LOD)~10 µg/mL
Limit of Quantification (LOQ)~30 µg/mL
Linearity (r²)> 0.99[3]
Precision (RSD%)< 3%[3]

Table 3: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

ParameterRepresentative Value
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantification (LOQ)78 ng/mL (for similar compounds)[4]
Linearity (r²)> 0.99
Precision (RSD%)< 15%

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID, HPLC-UV, and SFC-MS are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of FAMEs.[5] The method relies on the separation of volatile compounds in a gaseous mobile phase.

Sample Preparation (Transesterification):

  • Weigh approximately 25 mg of the lipid sample into a screw-cap test tube.

  • Add 2 mL of a 2% sulfuric acid solution in methanol (B129727).

  • Heat the mixture at 80°C for 20 minutes.

  • After cooling, add 2 mL of 6% (w/v) aqueous sodium carbonate solution and 2 mL of heptane (B126788).

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper heptane layer containing the FAMEs to an autosampler vial for GC-FID analysis.[2]

GC-FID Conditions:

  • Column: DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

  • Inlet: 250°C, split/splitless mode, split ratio 50:1.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp to 240°C at 4°C/min.

    • Hold at 240°C for 5 min.

  • Detector (FID): 250°C.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

HPLC-UV provides an alternative to GC-FID, particularly advantageous for the separation of isomers and for samples that are thermally labile.[3]

Sample Preparation:

  • Dissolve a known amount of the sample containing this compound in acetonitrile (B52724) to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile (isocratic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector: UV at 205 nm.

  • Injection Volume: 10 µL.[6]

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC-MS is a modern technique that combines the high separation efficiency of SFC with the sensitive and selective detection of MS. It is a "green" alternative due to its reduced use of organic solvents.

Sample Preparation:

  • Dissolve the sample containing this compound in methanol to a suitable concentration.

  • If necessary, perform a solid-phase extraction (SPE) for sample clean-up.

SFC-MS Conditions:

  • Column: Chiral amylose-based or C18 column.

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol or a mixture of isopropanol (B130326) and acetonitrile).

  • Flow Rate: 3 mL/min.

  • Back Pressure: 15 MPa.

  • Column Temperature: 40°C.

  • MS Detector: Electrospray ionization (ESI) in positive or negative ion mode.

  • Injection Volume: 5 µL.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each analytical method.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Lipid Sample Transesterification Transesterification (H2SO4/MeOH, 80°C) Sample->Transesterification Extraction Liquid-Liquid Extraction (Heptane) Transesterification->Extraction FAME_Sample FAMEs in Heptane Extraction->FAME_Sample Injection Injection FAME_Sample->Injection GC_Separation GC Separation (Polar Column) Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Data_Analysis Data Analysis FID_Detection->Data_Analysis

Figure 1: GC-FID Experimental Workflow.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Dissolution Dissolution in Acetonitrile Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Prepared_Sample Prepared Sample Filtration->Prepared_Sample Injection Injection Prepared_Sample->Injection HPLC_Separation HPLC Separation (C18 Column) Injection->HPLC_Separation UV_Detection UV Detection (205 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis

Figure 2: HPLC-UV Experimental Workflow.

SFC_MS_Workflow cluster_prep Sample Preparation cluster_analysis SFC-MS Analysis Sample Sample Dissolution Dissolution in Methanol Sample->Dissolution SPE SPE Clean-up (Optional) Dissolution->SPE Prepared_Sample Prepared Sample Dissolution->Prepared_Sample SPE->Prepared_Sample Injection Injection Prepared_Sample->Injection SFC_Separation SFC Separation Injection->SFC_Separation MS_Detection MS Detection (ESI) SFC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 3: SFC-MS Experimental Workflow.

Conclusion

The choice of analytical method for the determination of this compound depends on the specific requirements of the analysis.

  • GC-FID remains a cost-effective, robust, and highly sensitive method for routine quantitative analysis, especially when high throughput is required.

  • HPLC-UV offers a valuable alternative, particularly when dealing with thermally sensitive samples or when the separation of cis/trans isomers is crucial.[3] While generally less sensitive than GC-FID for FAMEs, its simpler sample preparation can be an advantage.

  • SFC-MS emerges as a powerful, high-throughput, and environmentally friendly option. Its superior selectivity and sensitivity make it ideal for complex matrices and for studies requiring very low detection limits.

Researchers, scientists, and drug development professionals should consider the specific analytical needs, sample complexity, and available instrumentation when selecting the most appropriate method for the analysis of this compound. For method validation and in regulated environments, cross-validation between two of these techniques is often recommended to ensure data accuracy and reliability.

References

A Comparative Guide to the Cross-Validation of Analytical Platforms for Methyl cis-15-tetracosenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical platforms for the quantitative analysis of Methyl cis-15-tetracosenoate, a significant long-chain fatty acid methyl ester. As a key component of nerve cell myelin, accurate quantification of this molecule is crucial in various research and development settings.[1][2] This document presents a summary of expected performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical methodology.

Data Presentation: Comparative Analysis of Analytical Platforms

The selection of an analytical platform for the quantification of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for fatty acid methyl ester (FAME) analysis, often requiring derivatization to enhance volatility.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing the compound without derivatization and is well-suited for complex biological matrices.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-destructive method for quantification, particularly useful for structural elucidation.[7][8]

The following table summarizes the typical quantitative performance of these platforms for the analysis of long-chain FAMEs like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (¹H-NMR)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL1 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL5 - 20 µg/mL
Linearity (R²) > 0.995> 0.998> 0.99
Precision (%RSD) < 10%< 5%< 15%
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Derivatization Required Yes (typically)NoNo
Sample Throughput HighHighLow to Medium

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. The following are representative protocols for the analysis of this compound on GC-MS, LC-MS/MS, and ¹H-NMR platforms.

Sample Preparation from Biological Matrices (e.g., Plasma, Tissue)
  • Lipid Extraction:

    • To 100 µL of plasma or homogenized tissue, add 2 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic layer (chloroform phase) containing the lipids and transfer it to a new tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

GC-MS Analysis
  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • To the dried lipid extract, add 2 mL of 2% methanolic sulfuric acid.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of hexane (B92381) and 1 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial.

  • GC-MS Instrumental Parameters:

    • Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 240°C at 4°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

LC-MS/MS Analysis
  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in 500 µL of a 90:10 (v/v) acetonitrile:isopropanol mixture.

    • Vortex and transfer to an LC vial.

  • LC-MS/MS Instrumental Parameters:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound (e.g., [M+H]⁺).

¹H-NMR Analysis
  • Sample Preparation:

    • Dissolve the dried lipid extract in 600 µL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the characteristic signals of this compound relative to the internal standard for quantification.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of analytical platforms for this compound analysis.

cluster_prep Sample Preparation cluster_analysis Analytical Platforms cluster_validation Method Validation Sample Biological Sample (Plasma/Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS NMR ¹H-NMR Analysis Extraction->NMR GCMS GC-MS Analysis Derivatization->GCMS Validation Validation Parameters (LOD, LOQ, Linearity, Precision, Accuracy) GCMS->Validation LCMS->Validation NMR->Validation Comparison Comparative Data Analysis Validation->Comparison Conclusion Conclusion Comparison->Conclusion Platform Selection

Caption: A general workflow for the cross-validation of analytical methods.

Biological Pathway

This compound is the methyl ester of nervonic acid. Nervonic acid is a very-long-chain monounsaturated fatty acid that is a key component in the biosynthesis of sphingolipids, which are crucial for the structure and function of the myelin sheath in the nervous system.[9][10][11]

cluster_synthesis Nervonic Acid Biosynthesis cluster_myelin Myelin Sheath Component OleoylCoA Oleoyl-CoA (C18:1) ErucicAcid Erucic Acid (C22:1) OleoylCoA->ErucicAcid Elongation NervonicAcid Nervonic Acid (C24:1) ErucicAcid->NervonicAcid Elongation Sphingolipids Nervonyl Sphingolipids NervonicAcid->Sphingolipids Incorporation MethylEster This compound (Analyte) NervonicAcid->MethylEster Esterification (for analysis) Myelin Myelin Sheath Sphingolipids->Myelin Structural Component

Caption: Biosynthesis of nervonic acid and its role in the myelin sheath.

References

A Researcher's Guide to the Accurate and Precise Measurement of Methyl cis-15-tetracosenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of Methyl cis-15-tetracosenoate, also known as Nervonic Acid Methyl Ester, is paramount for advancing research in neurology, metabolism, and inflammation. This guide provides a comprehensive comparison of the primary analytical methodologies, supported by experimental data, to facilitate informed decisions in experimental design.

This compound is a very-long-chain monounsaturated fatty acid methyl ester that plays a crucial role in the biosynthesis of nerve cell myelin. Its accurate measurement in biological and pharmaceutical matrices is essential for understanding its physiological functions and therapeutic potential. The primary methods for its quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Methods

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. GC-MS is generally considered the gold standard for fatty acid methyl ester (FAME) analysis due to its high sensitivity and specificity. HPLC offers an alternative approach, particularly for samples that may not be suitable for the high temperatures of GC analysis.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%< 5%Both methods offer good precision, with HPLC sometimes demonstrating slightly better performance for FAME analysis.[1]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates can be achieved with optimized sample preparation protocols for both techniques.[1]
Linearity (r²) > 0.99> 0.99Both methods exhibit excellent linearity across a defined concentration range for FAMEs.[1]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally provides higher sensitivity for the detection of long-chain fatty acid esters.[1]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLThe lower LOQ of GC-MS makes it more suitable for trace-level analysis of this compound.[1]

Experimental Protocols

Accurate quantification of this compound necessitates meticulous sample preparation, primarily involving the conversion of the parent fatty acid (nervonic acid) or its glycerides into the more volatile methyl ester form for GC analysis.

Experimental Workflow: From Sample to Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Biological Sample (e.g., Serum, Tissue) LipidExtraction Lipid Extraction (e.g., Folch Method) Sample->LipidExtraction Derivatization Derivatization to FAME LipidExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Primary Method HPLC HPLC Analysis Derivatization->HPLC Alternative Method Quantification Quantification & Validation GCMS->Quantification HPLC->Quantification

General workflow for this compound analysis.
Detailed Methodologies

1. Lipid Extraction (Folch Method) A widely used protocol for extracting total lipids from biological samples involves homogenization of the sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture.[1] Following extraction, a wash with a salt solution (e.g., 0.9% NaCl) facilitates the separation of the lipid-containing chloroform layer from the aqueous methanol layer. The chloroform phase, containing the lipids, is then collected and dried, typically under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Acid-Catalyzed Methylation: This is a common and effective method for a wide range of fatty acids.

    • Reagent: 5% HCl in methanol or 14% Boron trifluoride (BF₃) in methanol.

    • Procedure: The dried lipid extract is reconstituted in toluene, and the methylation reagent is added. The mixture is then heated (e.g., at 100°C for 1-2 hours). After cooling, water and a nonpolar solvent like hexane (B92381) are added to extract the FAMEs. The hexane layer is collected for analysis.

  • Base-Catalyzed Transesterification: This method is faster but is primarily for transesterifying glycerolipids and is not effective for free fatty acids.

    • Reagent: 0.5 M Sodium methoxide (B1231860) in methanol.

    • Procedure: The lipid extract is incubated with the methanolic sodium methoxide solution, often at room temperature or with gentle heating (e.g., 50°C for 10-15 minutes). The reaction is stopped by adding an acid, and the FAMEs are extracted with hexane.

3. GC-MS Analysis

  • Column: A polar capillary column, such as one with a cyanopropyl stationary phase, is typically used for the separation of FAMEs.

  • Injection: A split/splitless injector is commonly used, with an injection volume of around 1 µL.

  • Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all analytes.

  • MS Detection: Electron ionization (EI) is the standard ionization technique. For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.[2][3]

4. HPLC Analysis

  • Column: A reverse-phase C18 column is typically used for the separation of FAMEs.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

  • Detection: As FAMEs lack a strong chromophore, UV detection at a low wavelength (e.g., 205 nm) can be used. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides higher sensitivity and specificity.

Biological Signaling Pathways Involving Nervonic Acid

Nervonic acid, the precursor to this compound, is an important bioactive fatty acid that has been shown to modulate several key signaling pathways.

Neurotrophin Signaling Pathway

Supplementation with nervonic acid-rich oils has been shown to activate the neurotrophin signaling pathway, which is crucial for neuronal survival, differentiation, and synaptic plasticity.[4][5] This pathway is implicated in learning and memory.

G NA Nervonic Acid Supplementation Trk Trk Receptors NA->Trk Activates p75NTR p75NTR NA->p75NTR Activates PI3K_Akt PI3K/Akt Pathway Trk->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Trk->Ras_MAPK PLC PLC Pathway Trk->PLC Survival Neuronal Survival & Growth PI3K_Akt->Survival Plasticity Synaptic Plasticity Ras_MAPK->Plasticity PLC->Plasticity

Nervonic acid's influence on the Neurotrophin Signaling Pathway.
PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival. There is evidence to suggest that nervonic acid can activate this pathway, which may contribute to its neuroprotective effects.

G NA Nervonic Acid Receptor Receptor Tyrosine Kinase NA->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Growth mTOR->CellSurvival

Activation of the PI3K/AKT/mTOR Pathway by Nervonic Acid.
NLRP3 Inflammasome Pathway

Recent studies have indicated that elevated levels of nervonic acid can trigger ovarian inflammation by inducing mitochondrial oxidative stress, which in turn activates the NLRP3 inflammasome.[6][7] This pathway is a key component of the innate immune system.

G NA Elevated Nervonic Acid MitoStress Mitochondrial Oxidative Stress NA->MitoStress Induces NLRP3 NLRP3 MitoStress->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Caspase1 Pro-Caspase-1 ASC->Caspase1 Recruits ActiveCaspase1 Caspase-1 Caspase1->ActiveCaspase1 Cleavage IL1b IL-1β ActiveCaspase1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Nervonic Acid-induced activation of the NLRP3 Inflammasome.

References

A Comparative Guide to the Stability of Long-Chain FAME Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain fatty acid methyl esters (FAMEs) are critical reference standards in various analytical applications, from biofuel quality control to metabolomics research. The stability of these standards is paramount for generating accurate and reproducible data. This guide provides an objective comparison of the stability of different long-chain FAME standards, supported by experimental data and detailed methodologies.

The inherent stability of a FAME standard is intrinsically linked to its chemical structure, particularly the degree of unsaturation. FAMEs with a higher number of double bonds are more susceptible to oxidation, which is the primary degradation pathway.[1][2] Hydrolysis, the breakdown of the ester bond in the presence of moisture, is another degradation route that can impact the integrity of these standards.

Comparative Stability Data

The following table summarizes the oxidative stability of various long-chain FAME standards as determined by the Rancimat method. The Oil Stability Index (OSI) represents the time until a rapid increase in oxidation occurs under accelerated conditions (elevated temperature and airflow). A longer OSI indicates greater stability.

FAME StandardChemical StructureDegree of UnsaturationOil Stability Index (OSI) at 110°C (hours)
Methyl OleateC18:1Monounsaturated> 8.0[1]
Methyl Linoleate (B1235992)C18:2Polyunsaturated2.5[1]
Methyl LinolenateC18:3Polyunsaturated1.2[1]

Note: The OSI values are indicative and can vary based on the purity of the standard and the specific analytical conditions.

As the data illustrates, a clear trend of decreasing oxidative stability is observed with an increasing number of double bonds in the fatty acid chain. Monounsaturated FAMEs, such as methyl oleate, are significantly more stable than their polyunsaturated counterparts like methyl linoleate and methyl linolenate.[1]

Factors Influencing Long-Term Stability

Beyond the inherent chemical structure, the long-term stability of FAME standards is influenced by storage conditions. Key factors to consider include:

  • Temperature: Lower temperatures generally slow down the rate of both oxidative and hydrolytic degradation. For long-term storage, temperatures of -20°C or lower are often recommended.[3][4]

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation. Storing standards under an inert atmosphere (e.g., nitrogen or argon) can significantly extend their shelf life.

  • Light: Exposure to light, particularly UV light, can catalyze oxidative reactions. Storing standards in amber vials or in the dark is a crucial preventative measure.

  • Moisture: The presence of water can lead to hydrolysis of the methyl ester, forming free fatty acids and methanol. It is essential to store standards in tightly sealed containers in a dry environment.

  • Presence of Antioxidants: The addition of antioxidants can inhibit the process of autoxidation and prolong the shelf life of FAME standards.[5]

Over extended storage periods, degradation can manifest as an increase in the acid value and viscosity of the standard.[6][7] Regular monitoring of these parameters can serve as an indicator of the standard's integrity.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental results, it is crucial to employ standardized methods for assessing the stability of FAME standards. The following are detailed methodologies for key stability-indicating tests.

Oxidative Stability Determination (Rancimat Method)

The Rancimat method (EN 14112) is an accelerated oxidation test that determines the induction period of a sample, providing a measure of its resistance to oxidation.[8][9][10]

Principle: A stream of purified air is passed through the FAME sample, which is held at a constant elevated temperature (e.g., 110°C). The volatile oxidation products are collected in a measuring vessel containing deionized water. The conductivity of this water is continuously monitored. The induction period is the time elapsed until the formation of volatile carboxylic acids leads to a rapid increase in conductivity.

Apparatus:

  • Rancimat instrument with a heating block and conductivity measuring cell.

  • Reaction vessels and air tubes.

  • Measuring vessels.

Procedure:

  • Accurately weigh a specified amount of the FAME standard into a clean, dry reaction vessel.

  • Place the reaction vessel into the heating block of the Rancimat instrument, which has been pre-heated to the desired temperature.

  • Fill the measuring vessel with a defined volume of deionized water and place it in the instrument.

  • Connect the air supply and start the measurement.

  • The instrument will automatically detect the end of the induction period and record the OSI.

Acid Value Determination (Potentiometric Titration)

The acid value (ASTM D664) is a measure of the acidic constituents in a sample, which can increase as a result of hydrolytic or oxidative degradation.[11]

Principle: The FAME sample is dissolved in a suitable solvent mixture and titrated with a standardized solution of potassium hydroxide (B78521) (KOH) in isopropanol. The endpoint of the titration is determined potentiometrically.

Apparatus:

  • Automatic potentiometric titrator with a pH electrode.

  • Burette.

  • Titration vessel.

Procedure:

  • Accurately weigh an appropriate amount of the FAME standard into a titration vessel.

  • Add a specified volume of the titration solvent (e.g., a mixture of toluene, isopropanol, and a small amount of water) to dissolve the sample.

  • Immerse the pH electrode and the burette tip into the solution.

  • Titrate the sample with the standardized KOH solution, recording the potential (mV) as a function of the titrant volume.

  • The endpoint is identified as the point of greatest inflection in the titration curve. The acid value is calculated based on the volume of KOH solution consumed.

Kinematic Viscosity Measurement

Changes in the viscosity of a FAME standard can indicate polymerization or other degradation processes.

Principle: The kinematic viscosity is determined by measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature bath.

  • Timer.

Procedure:

  • Filter the FAME sample to remove any particulate matter.

  • Introduce the sample into the viscometer.

  • Place the viscometer in the constant temperature bath and allow it to equilibrate.

  • Draw the liquid up through the capillary to a point above the timing marks.

  • Measure the time it takes for the liquid to flow between the upper and lower timing marks.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_Oxidative_Stability cluster_Rancimat Rancimat Method (Oxidative Stability) A Sample Preparation: Weigh FAME standard into reaction vessel B Instrument Setup: Pre-heat Rancimat to 110°C A->B C Measurement: Pass air through sample and monitor conductivity B->C D Data Analysis: Determine Oil Stability Index (OSI) C->D Experimental_Workflow_Acid_Value cluster_AcidValue Acid Value Determination E Sample Preparation: Dissolve weighed FAME standard in solvent F Titration: Titrate with standardized KOH solution E->F G Endpoint Detection: Identify inflection point potentiometrically F->G H Calculation: Calculate Acid Value (mg KOH/g) G->H Experimental_Workflow_Viscosity cluster_Viscosity Kinematic Viscosity Measurement I Sample Preparation: Introduce FAME standard into viscometer J Equilibration: Place viscometer in constant temperature bath I->J K Measurement: Time the flow of the sample J->K L Calculation: Calculate Kinematic Viscosity K->L

References

A Comparative Guide to the Analysis of Methyl cis-15-tetracosenoate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Methyl cis-15-tetracosenoate (also known as Nervonic acid methyl ester) in various biological matrices. Sourced from experimental data, this document details protocols for sample preparation and analysis, and presents a comparative overview of method performance to aid in the selection of the most appropriate technique for specific research needs.

Introduction

This compound is the methyl ester of nervonic acid, a very-long-chain monounsaturated fatty acid crucial for the biosynthesis of myelin sphingolipids in the central and peripheral nervous systems. Accurate quantification of this molecule in biological samples such as plasma, serum, and brain tissue is vital for understanding its role in neurological development, the pathogenesis of demyelinating diseases, and for the development of novel therapeutic interventions. This guide compares the most common analytical techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the biological matrix. Below is a summary of the performance of each technique.

ParameterGC-FIDGC-MSLC-MS/MS
Principle Separation by GC, detection by flame ionization.Separation by GC, detection by mass analysis.Separation by LC, detection by tandem mass analysis.
Derivatization Required (transesterification to FAMEs).Required (transesterification to FAMEs).Not always required, but can improve sensitivity.
Selectivity Lower, based on retention time.High, based on retention time and mass-to-charge ratio.Very high, based on retention time and specific precursor-product ion transitions.
Sensitivity (LOD) µg/mL range (e.g., 0.21-0.54 µg/mL for FAMEs)[1].ng/mL to low µg/L range (e.g., 0.003–0.72 µg/L for FAMEs)[2].pg/mL to ng/mL range (e.g., LOD of 1 pg/mL for some analytes in brain tissue)[3].
**Linearity (R²) **Excellent (typically >0.99)[4].Excellent (typically >0.99)[5].Excellent (typically >0.99)[6][7].
Matrix Effect Less susceptible.Can be significant.Can be significant, requires careful management.
Cost Lower.Moderate.Higher.
Throughput High.Moderate to High.High.

Note: The performance characteristics provided are illustrative and can vary based on the specific instrumentation, sample matrix, and experimental conditions. Data for FAMEs in general has been used to provide a comparative context.

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols cover sample extraction from different biological matrices and the subsequent analytical procedures.

Sample Preparation: Extraction from Biological Matrices

a) Plasma/Serum

  • Protein Precipitation: This is a simple and common method for removing proteins from plasma or serum.

    • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) (or acetonitrile).

    • Vortex the mixture for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Liquid-Liquid Extraction (Folch Method): This method is effective for extracting total lipids.

    • To 100 µL of plasma or serum, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex thoroughly for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma/serum sample (e.g., diluted with a loading buffer).

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the fatty acid methyl esters with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness.

b) Brain Tissue

  • Homogenize a known weight of brain tissue (e.g., 100 mg) in a suitable buffer (e.g., phosphate-buffered saline).

  • Perform lipid extraction using the Folch method as described for plasma/serum. Due to the high lipid content of brain tissue, the solvent volumes may need to be adjusted proportionally.

Derivatization for GC Analysis (Transesterification)

For GC-based analysis, the extracted fatty acids need to be converted to their more volatile methyl esters (FAMEs).

  • Re-dissolve the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 1% sulfuric acid in methanol.

  • Incubate the mixture at 50°C for 2 hours.

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of water, and vortex.

  • Centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS or GC-FID analysis.

Analytical Conditions

a) GC-MS/GC-FID

  • Column: A polar capillary column, such as a DB-23 or SP-2560, is recommended for the separation of FAMEs.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector (FID): Temperature at 260°C.

  • Detector (MS): Operated in electron ionization (EI) mode with a scan range of m/z 50-500. For targeted analysis, selected ion monitoring (SIM) can be used for higher sensitivity.

b) LC-MS/MS

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, often with an additive like formic acid or ammonium (B1175870) acetate.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of methyl esters.

  • MS/MS Parameters: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor and product ions for this compound would need to be optimized.

Biological Signaling Pathways

Nervonic acid, the precursor of this compound, is involved in several critical signaling pathways. Understanding these pathways can provide context for the biological significance of its quantification.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Nervonic_Acid Nervonic Acid (from this compound) Nervonic_Acid->PI3K Modulates

PI3K/Akt/mTOR signaling pathway and the potential influence of Nervonic Acid.

Nervonic acid has been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

NLRP3_Inflammasome_Pathway cluster_stimuli Inflammatory Stimuli cluster_inflammasome Inflammasome Complex cluster_cytokines Pro-inflammatory Cytokines PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activate Fatty_Acids Saturated Fatty Acids Fatty_Acids->NLRP3 Activate Nervonic_Acid Nervonic Acid (Monounsaturated) Nervonic_Acid->NLRP3 Inhibits ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage IL1b Active IL-1β Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation

NLRP3 inflammasome pathway and the modulatory role of fatty acids.

The NLRP3 inflammasome is a key component of the innate immune system. While saturated fatty acids can activate the NLRP3 inflammasome, leading to inflammation, monounsaturated fatty acids like nervonic acid may have an inhibitory effect.

Conclusion

The quantification of this compound in biological matrices is achievable through several robust analytical techniques. GC-MS offers a good balance of sensitivity and selectivity and is a widely used method. For high-throughput analysis where the identity of the analyte is known, GC-FID provides a cost-effective solution. When ultimate sensitivity and selectivity are required, particularly in complex matrices like brain tissue, LC-MS/MS is the method of choice. The selection of the appropriate extraction method is also critical to ensure high recovery and minimal matrix effects. The biological importance of nervonic acid in key signaling pathways underscores the need for accurate and reliable quantification to advance research in neuroscience and metabolic diseases.

References

Safety Operating Guide

Proper Disposal of Methyl cis-15-tetracosenoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This document provides essential guidance on the proper disposal procedures for Methyl cis-15-tetracosenoate, fostering a culture of safety and trust.

This compound, also known as nervonic acid methyl ester, is a fatty acid methyl ester.[1][2] While some safety data sheets (SDS) indicate that it is not classified as a hazardous material, other sources suggest it may cause irritation to the skin, eyes, and respiratory system.[3][4] Given the conflicting information, it is prudent to handle this chemical with care and follow a conservative disposal protocol.

Key Safety and Physical Properties

A summary of the relevant quantitative data for this compound is presented below. This information is crucial for safe handling and storage.

PropertyValueSource
Molecular FormulaC25H48O2[1][3][5]
Molecular Weight380.65 g/mol [2][3][5][6]
Melting Point14 - 15 °C (57 - 59 °F)[3]
Boiling Point186 - 202 °C (367 - 396 °F)[3]
Storage TemperatureFreeze (<-10 °C) or -20°C[2][3]
Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure risks.

  • Eye Protection: Safety glasses or goggles are recommended.[2]

  • Hand Protection: Chemical-resistant gloves should be worn.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are present, a suitable respirator is advised.[3]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on standard laboratory safety practices for chemical waste.

  • Consult Local Regulations: Before initiating any disposal procedure, consult your institution's environmental health and safety (EHS) office and review local, state, and federal regulations regarding chemical waste disposal. Regulations can vary significantly.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution.

    • Indicate the approximate quantity of waste in the container.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be designated for hazardous waste.

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with all necessary information about the waste material.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.

start Start: Have Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult_regulations Consult Institutional and Local Regulations collect_waste Collect in a Labeled, Sealed Container consult_regulations->collect_waste store_waste Store in a Designated Cool, Dry, Ventilated Area collect_waste->store_waste ppe->consult_regulations contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info pickup Arrange for Waste Pickup provide_info->pickup end_process End: Proper Disposal Complete pickup->end_process

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl cis-15-tetracosenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl cis-15-tetracosenoate (Nervonic acid methyl ester). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

I. Immediate Safety and Personal Protective Equipment (PPE)

This compound is a long-chain fatty acid methyl ester. While many long-chain fatty acid methyl esters are not classified as hazardous, specific data for this compound indicates it can be irritating to the skin, eyes, and respiratory system[1]. Therefore, a cautious approach to handling is warranted, incorporating the following personal protective equipment.

Summary of Required PPE:

SituationRequired Personal Protective Equipment
General Handling & Preparation of Solutions Eyes/Face: Safety glasses with side shields or chemical splash goggles.[2] Gloves: Nitrile gloves.[2] Body: Chemical-resistant lab coat.[2] Respiratory: Use in a well-ventilated area. A respirator with a type ABEK (EN14387) filter is recommended if ventilation is inadequate or there is a risk of aerosolization.
Weighing and Aliquoting (if in solid form below 14-15°C) Engineering Controls: Certified chemical fume hood is mandatory.[2] Eyes/Face: Safety goggles.[2] Gloves: Double nitrile gloves.[2] Body: Lab coat.[2]
Spill Cleanup Eyes/Face: Chemical splash goggles. Gloves: Nitrile gloves. Body: Chemical-resistant lab coat. Respiratory: If a significant spill occurs, a respirator may be necessary.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures is critical to minimize exposure and ensure safety.

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area. For procedures that could generate aerosols or if handling heated material, use a certified chemical fume hood.[2]

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Keep away from heat, sparks, and open flames.[3]

  • Handling the Chemical :

    • Avoid direct contact with the substance.[4]

    • Do not eat, drink, or smoke in the work area.[3]

    • Wash hands thoroughly with soap and water after handling and before breaks.[1][4]

    • Keep the container tightly closed when not in use.[3][5]

  • First Aid Measures :

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][5]

    • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation develops or persists, get medical attention.[1][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician if you feel unwell.[5][6]

III. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

  • Chemical Waste :

    • Collect all waste material in a suitable, sealed, and properly labeled container for chemical waste.[5][6]

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations.

  • Contaminated Materials :

    • Soaked rags or absorbent materials can pose a risk of spontaneous combustion if not handled properly; store them in a designated, sealed container away from combustibles.[3][4]

    • Contaminated lab coats and other reusable PPE should be professionally cleaned.

    • Disposable items such as gloves and bench liners should be placed in the chemical waste stream.

  • Spill Cleanup :

    • In case of a spill, alert others in the area.

    • Wear the appropriate PPE as outlined in the table above.

    • Contain the spill using absorbent materials like vermiculite, sand, or spill pads.[2]

    • Collect the absorbed material with a scoop or dustpan and place it in a sealed container for disposal.[2]

    • Clean the spill area with a suitable decontamination solution.

IV. Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₅H₄₈O₂[1][7][8]
Molecular Weight 380.65 g/mol [1][8][9]
Melting Point 14 - 15 °C (57 - 59 °F)[1]
Boiling Point 186 - 202 °C (367 - 396 °F)[1]
Storage Temperature Freeze (<-10°C) or -20°C[1]

V. Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh/Measure Chemical in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Keep Container Tightly Closed E->F K Spill Occurs E->K If Spill L Exposure Occurs (Skin/Eye Contact, Inhalation) E->L If Exposure G Segregate Chemical Waste F->G Experiment Complete H Decontaminate Work Area G->H I Dispose of Waste per Regulations H->I J Remove PPE & Wash Hands I->J M Follow Spill Cleanup Procedure K->M N Follow First Aid Procedures L->N

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.